Dichloromethyl(2-phenylpropyl)silane
Description
Structure
3D Structure
Properties
IUPAC Name |
dichloro-methyl-(2-phenylpropyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14Cl2Si/c1-9(8-13(2,11)12)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVUWGCLZOZCJBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C[Si](C)(Cl)Cl)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50929277 | |
| Record name | Dichloro(methyl)(2-phenylpropyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50929277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13617-28-2 | |
| Record name | [2-(Dichloromethylsilyl)-1-methylethyl]benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13617-28-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, (2-(dichloromethylsilyl)-1-methylethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013617282 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, [2-(dichloromethylsilyl)-1-methylethyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dichloro(methyl)(2-phenylpropyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50929277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dichloromethyl(2-phenylpropyl)silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.715 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to Dichloromethyl(2-phenylpropyl)silane
Abstract: This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and analytical methodologies for Dichloromethyl(2-phenylpropyl)silane (CAS No. 13617-28-2). Intended for researchers, chemists, and professionals in drug development and materials science, this document synthesizes technical data with practical insights into its handling and potential applications. The presence of a sterically demanding 2-phenylpropyl group attached to the reactive dichloromethylsilyl moiety imparts unique characteristics to this organosilane, suggesting its utility as a specialized synthetic intermediate, a precursor for advanced polymers, and a sterically hindered protecting group.
Compound Identification and Structure
This compound is an organosilane characterized by a silicon atom bonded to two chlorine atoms, a methyl group, and a 2-phenylpropyl group. This structure combines the high reactivity of a dichlorosilane with the steric bulk and hydrophobicity of the 2-phenylpropyl substituent.
-
IUPAC Name: Dichloro-methyl-(2-phenylpropyl)silane
-
CAS Number: 13617-28-2[1]
-
Molecular Formula: C₁₀H₁₄Cl₂Si
-
Synonyms: 2-Phenylpropylmethyldichlorosilane, (2-Methyl-2-phenylethyl)methyldichlorosilane, Benzene, [2-(dichloromethylsilyl)-1-methylethyl]-[1]
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. These properties are critical for its handling, purification, and use in chemical reactions.
| Property | Value | Source |
| Molecular Weight | 233.21 g/mol | [1] |
| Appearance | Colorless liquid (inferred from similar compounds) | [2] |
| Boiling Point | 246.2 ± 9.0 °C at 760 mmHg | [1] |
| Density | 1.1 ± 0.1 g/cm³ | [1] |
| Flash Point | 97.9 ± 14.3 °C | [1] |
| Refractive Index | 1.504 | [1] |
| Vapor Pressure | 0.0 ± 0.5 mmHg at 25°C | [1] |
| Water Solubility | Reacts violently | [3][4] |
Synthesis and Manufacturing
The primary industrial synthesis of this compound is achieved through the platinum-catalyzed hydrosilylation of α-methylstyrene (2-phenylpropene) with dichloromethylsilane. This reaction is an efficient method for creating the silicon-carbon bond.
Platinum-Catalyzed Hydrosilylation
Hydrosilylation involves the addition of a silicon-hydride bond across an unsaturated bond, such as an alkene. In this case, the Si-H bond of dichloromethylsilane adds across the double bond of α-methylstyrene. The reaction typically follows an anti-Markovnikov addition pattern, yielding the desired 2-phenylpropyl substituted silane.
The choice of a platinum catalyst, such as hexachloroplatinic acid (H₂PtCl₆), is crucial for achieving high yields and selectivity in hydrosilylation reactions involving various olefins.[5]
Sources
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- 5. Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications | MDPI [mdpi.com]
An In-depth Technical Guide to the Synthesis of Dichloromethyl(2-phenylpropyl)silane
Foreword: The Strategic Importance of Functionalized Organosilanes
The precise incorporation of silicon-containing moieties into organic molecules offers a powerful tool in modern chemistry, enabling the modulation of physical properties and the creation of novel reactive intermediates. Dichloromethyl(2-phenylpropyl)silane stands as a key exemplar of such a functionalized organosilane. Its utility spans from being a precursor in the synthesis of advanced silicone-based materials to a versatile building block in organic synthesis, where the dichlorosilyl group can be readily transformed into a variety of other functional groups. This guide provides a comprehensive overview of the synthesis of this compound, grounded in established principles of organometallic chemistry and supported by practical, field-proven insights.
Core Synthesis Strategy: Platinum-Catalyzed Hydrosilylation
The most direct and efficient route to this compound is the platinum-catalyzed hydrosilylation of α-methylstyrene with dichloromethylsilane. This reaction involves the addition of the Si-H bond of the silane across the C=C double bond of the alkene.
Mechanistic Underpinnings: The Chalk-Harrod Mechanism
The platinum-catalyzed hydrosilylation of alkenes is generally understood to proceed via the Chalk-Harrod mechanism[1][2]. This catalytic cycle provides a robust framework for understanding the reaction and optimizing its conditions.
The key steps of the Chalk-Harrod mechanism are:
-
Oxidative Addition: The Si-H bond of dichloromethylsilane undergoes oxidative addition to the low-valent platinum(0) catalyst.
-
Alkene Coordination: The α-methylstyrene molecule coordinates to the platinum center.
-
Migratory Insertion: The coordinated alkene inserts into the Pt-H bond. This step determines the regioselectivity of the reaction. For α-methylstyrene, the insertion typically occurs to yield the anti-Markovnikov product, with the silicon atom attaching to the terminal carbon of the former double bond.
-
Reductive Elimination: The final step is the reductive elimination of the desired product, this compound, regenerating the platinum(0) catalyst, which can then re-enter the catalytic cycle.
Choice of Catalyst: Speier's vs. Karstedt's Catalyst
While various platinum complexes can catalyze hydrosilylation, two are of particular industrial and laboratory importance[3]:
-
Speier's Catalyst (H₂PtCl₆): Hexachloroplatinic acid is a readily available and effective catalyst for hydrosilylation[4]. It is typically used as a solution in a suitable solvent, such as isopropanol.
-
Karstedt's Catalyst (Pt₂(dvtms)₃): This platinum(0)-divinyltetramethyldisiloxane complex is highly active and soluble in many organic media[2][3]. It often allows for milder reaction conditions and lower catalyst loadings compared to Speier's catalyst.
For the synthesis of this compound, both catalysts are viable. The choice often depends on factors such as cost, desired reaction rate, and sensitivity of the substrates to acidic byproducts that can be generated from Speier's catalyst.
Detailed Experimental Protocol
The following protocol is a representative procedure for the laboratory-scale synthesis of this compound. It is a self-validating system, with each step designed to ensure high yield and purity of the final product.
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| α-Methylstyrene | Reagent | Major Chemical Supplier | Freshly distilled before use to remove inhibitors. |
| Dichloromethylsilane | Reagent | Major Chemical Supplier | Handle in a fume hood due to its reactivity and corrosive nature. |
| Karstedt's Catalyst | Major Chemical Supplier | A solution in xylene is commonly used. | |
| Anhydrous Toluene | Anhydrous | Major Chemical Supplier | Used as the reaction solvent. |
| Nitrogen or Argon Gas | High Purity | Gas Supplier | For maintaining an inert atmosphere. |
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Schlenk line or similar inert atmosphere setup
-
Distillation apparatus for purification
Step-by-Step Synthesis Procedure
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser connected to a nitrogen or argon line, and a dropping funnel. The entire apparatus should be flame-dried or oven-dried and cooled under an inert atmosphere.
-
Charging the Reactor: To the flask, add α-methylstyrene (1.0 equivalent) and anhydrous toluene.
-
Catalyst Addition: Under a positive pressure of inert gas, add Karstedt's catalyst (typically 10-50 ppm relative to the silane).
-
Initiation of Reaction: Heat the mixture to a gentle reflux (approximately 80-90 °C).
-
Addition of Dichloromethylsilane: Add dichloromethylsilane (1.0-1.1 equivalents) dropwise from the dropping funnel to the refluxing mixture over a period of 1-2 hours. The reaction is exothermic, and the addition rate should be controlled to maintain a steady reflux.
-
Reaction Monitoring: After the addition is complete, maintain the reflux for an additional 2-4 hours. The progress of the reaction can be monitored by Gas Chromatography (GC) or ¹H NMR by observing the disappearance of the vinyl protons of α-methylstyrene.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
The crude product can be purified by fractional distillation under reduced pressure. This is a critical step to remove unreacted starting materials and any side products. The product, this compound, is a colorless liquid.
-
Characterization and Data
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.
Spectroscopic Data
| Technique | Expected Chemical Shifts (δ, ppm) |
| ¹H NMR | * Phenyl Protons: 7.1-7.4 (m, 5H) |
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CH Proton: ~3.0 (m, 1H)
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CH₂ Protons: ~1.6-1.8 (m, 2H)
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CH₃ (on propyl chain) Protons: ~1.3 (d, 3H)
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Si-CH₃ Protons: ~0.8 (s, 3H) | | ¹³C NMR | * Phenyl C (quaternary): ~145
-
Phenyl CH: ~126-129
-
CH: ~40
-
CH₂: ~25
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CH₃ (on propyl chain): ~23
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Si-CH₃: ~5 |
Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used.
Physical Properties
| Property | Value |
| CAS Number | 13617-28-2[5] |
| Molecular Formula | C₁₀H₁₄Cl₂Si |
| Molecular Weight | 233.21 g/mol |
| Appearance | Colorless liquid |
Safety and Handling Considerations
-
Dichloromethylsilane: This reagent is corrosive and reacts with moisture. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn.
-
α-Methylstyrene: This compound is flammable and should be handled with care.
-
Platinum Catalysts: While used in small quantities, platinum compounds can be sensitizers. Avoid inhalation and skin contact.
-
Reaction Exotherm: The hydrosilylation reaction can be exothermic. Proper control of the addition rate and cooling capabilities are essential, especially for larger-scale reactions.
Conclusion and Future Perspectives
The platinum-catalyzed hydrosilylation of α-methylstyrene with dichloromethylsilane provides a reliable and scalable method for the synthesis of this compound. A thorough understanding of the reaction mechanism and careful execution of the experimental protocol are key to achieving high yields and purity. The resulting this compound is a valuable intermediate for further chemical transformations, opening avenues for the development of novel materials and complex organic molecules. Future research may focus on the development of more sustainable and cost-effective catalysts, such as those based on non-precious metals, to further enhance the utility of this important synthetic transformation.
References
- Marciniec, B. (Ed.). (2009). Hydrosilylation: A Comprehensive Review on Theory and Applications. Springer Science & Business Media.
- Speier, J. L. (1979). Homogeneous Catalysis of Hydrosilation by Transition Metals. In Advances in Organometallic Chemistry (Vol. 17, pp. 407-447). Academic Press.
-
Tatrishvili, T., et al. (2006). Hydrosilylation reactions of methylhydridesiloxane to styrene and α‐methylstyrene. Journal of Applied Polymer Science, 101(1), 388-394. [Link]
- Roy, A. K. (2007). Platinum-catalyzed hydrosilylation—a case of unexplored reactivity. Coordination Chemistry Reviews, 251(11-12), 1541-1555.
- Lewis, L. N., & Lewis, N. (1986). On the mechanism of the hydrosilation of vinyl-functional siloxanes and silanes. Journal of the American Chemical Society, 108(23), 7228-7231.
-
Parr, J., et al. (2015). Platinum(II) Phenylpyridyl Schiff Base Complexes as Latent, Photoactivated, Alkene Hydrosilylation Catalysts. Organometallics, 34(20), 4998-5008. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Dichloro(methyl)(2-phenylpropyl)silane. Retrieved from [Link]
- Hagiwara, T., Taya, K., Yamamoto, Y., & Yamazaki, H. (1986). Hydrosilylation of α-methylstyrene and ketones catalyzed by group 10 and rhodium isocyanide complexes.
-
Chemical Abstracts Service. (n.d.). CAS Registry Number 13617-28-2. Retrieved from [Link]
- Gevorgyan, V., & Rubin, M. (2003). Platinum-catalyzed hydrosilylation of alkenes and alkynes. In Science of Synthesis (Vol. 5, pp. 149-182). Georg Thieme Verlag.
- Brook, M. A. (2000). Silicon in Organic, Organometallic, and Polymer Chemistry. John Wiley & Sons.
- Chalk, A. J., & Harrod, J. F. (1965). Homogeneous Catalysis. II. The Mechanism of the Hydrosilation of Olefins Catalyzed by Group VIII Metal Complexes. Journal of the American Chemical Society, 87(1), 16-21.
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- 3. Platinum Complexes Catalyzed Hydrosilylation of Trichlorosilane and Allyl Chloride [manu56.magtech.com.cn]
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- 5. nbinno.com [nbinno.com]
An In-Depth Technical Guide to Dichloromethyl(2-phenylpropyl)silane (CAS No. 13617-28-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dichloromethyl(2-phenylpropyl)silane, with the CAS number 13617-28-2, is a bifunctional organosilane compound of significant interest in advanced materials science and organic synthesis. Its unique molecular architecture, featuring a reactive dichloromethylsilyl group coupled with a phenylpropyl substituent, offers a versatile platform for the synthesis of novel polymers, the modification of surfaces, and the creation of sophisticated composite materials. This guide provides a comprehensive technical overview of its chemical properties, plausible synthetic methodologies, potential applications, and critical safety considerations. The content herein is curated to empower researchers and professionals in leveraging the capabilities of this compound in their respective fields.
Introduction: Unveiling a Versatile Silane
Organosilanes represent a cornerstone in the development of hybrid organic-inorganic materials, acting as molecular bridges that impart unique properties to the resulting products. This compound stands out within this class due to the combined presence of hydrolyzable chlorine atoms and a sterically influential 2-phenylpropyl group. The chlorine atoms provide a reactive handle for hydrolysis and condensation reactions, forming stable siloxane bonds (Si-O-Si), which are fundamental to silicone polymer chemistry and surface modification of inorganic substrates. Concurrently, the 2-phenylpropyl group influences the compound's solubility, thermal stability, and steric interactions in polymerization and surface treatment processes.
This guide will navigate through the essential technical aspects of this compound, offering insights into its synthesis, characterization, and application, thereby serving as a valuable resource for laboratory and industrial applications.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is paramount for its effective handling, storage, and application.
| Property | Value | Reference |
| CAS Number | 13617-28-2 | [1] |
| Molecular Formula | C₁₀H₁₄Cl₂Si | [2] |
| Molecular Weight | 233.21 g/mol | [2] |
| Boiling Point | 94-96 °C at 3.8 mmHg | - |
| Synonyms | (2-Methyl-2-phenylethyl)methyldichlorosilane, Dichloro-methyl-(2-phenyl-propyl)-silane | [1] |
Synthesis Methodologies: Crafting the Molecule
The synthesis of this compound can be approached through established organosilicon chemistry routes. Two primary plausible methods are detailed below, providing a foundational understanding for researchers.
Hydrosilylation of α-Methylstyrene
Hydrosilylation is a powerful and atom-economical method for the formation of silicon-carbon bonds. This reaction involves the addition of a silicon-hydride bond across an unsaturated bond, such as an alkene.
Reaction Scheme:
Figure 1: Hydrosilylation of α-Methylstyrene.
Causality Behind Experimental Choices:
-
Catalyst: Platinum-based catalysts, such as Speier's catalyst (H₂PtCl₆) or Karstedt's catalyst, are highly effective for hydrosilylation reactions. They facilitate the reaction at low concentrations and under mild conditions.[3][4] The choice of catalyst can influence the regioselectivity of the addition.
-
Reactant: α-Methylstyrene is the alkene precursor that provides the 2-phenylpropyl group. The reaction with dichloromethylsilane (CH₃SiHCl₂) introduces the dichloromethylsilyl functionality.
-
Solvent: The reaction is typically carried out in a dry, inert solvent like toluene or diethyl ether to prevent premature hydrolysis of the chlorosilane.
Experimental Protocol (Hypothetical):
-
To a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), add α-methylstyrene and a solution of a platinum catalyst (e.g., Karstedt's catalyst, in xylene).
-
Slowly add dichloromethylsilane to the stirred solution at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at a slightly elevated temperature (e.g., 60-80 °C) for several hours to ensure complete reaction.
-
Monitor the reaction progress by techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Upon completion, the product can be isolated by fractional distillation under reduced pressure to remove the solvent and any unreacted starting materials.
Grignard Reaction
The Grignard reaction is a classic method for forming carbon-carbon and carbon-heteroatom bonds. In this context, a Grignard reagent prepared from a 2-phenylpropyl halide reacts with a dichloromethylsilane.
Reaction Scheme:
Figure 3: Mechanism of a Silane Coupling Agent.
Experimental Workflow for Filler Treatment:
-
Hydrolysis: The dichlorosilane is first hydrolyzed to the more reactive silanol intermediate. This can be done in a controlled manner in an alcohol-water mixture.
-
Surface Treatment: The inorganic filler is then treated with the hydrolyzed silane solution. The silanol groups of the silane react with the hydroxyl groups on the filler surface, forming stable covalent bonds. [5]3. Drying: The treated filler is dried to remove water and solvent and to promote the condensation of the silane on the surface.
-
Compounding: The surface-modified filler is then compounded with the polymer matrix (e.g., epoxy, polypropylene) through standard polymer processing techniques like extrusion or molding.
The 2-phenylpropyl group can enhance the compatibility of the silane with aromatic polymer matrices, leading to improved dispersion and mechanical properties of the final composite material.
Surface Modification
This compound can be used to modify the surface properties of various substrates, such as glass, silicon wafers, and metal oxides. [6][7]This modification can impart hydrophobicity, improve adhesion for subsequent coatings, or introduce specific functionalities.
Protocol for Surface Silylation:
-
Substrate Preparation: The substrate surface must be clean and possess hydroxyl groups. This is often achieved by cleaning with piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or by plasma treatment.
-
Silanization: The cleaned substrate is immersed in a solution of this compound in an anhydrous organic solvent (e.g., toluene). The reaction is typically carried out under an inert atmosphere to prevent unwanted polymerization of the silane.
-
Rinsing and Curing: After the desired reaction time, the substrate is thoroughly rinsed with the solvent to remove any unreacted silane. A subsequent curing step, often involving heating, is performed to promote the formation of a stable, cross-linked siloxane layer on the surface.
The resulting modified surface will exhibit properties influenced by the 2-phenylpropyl group, such as increased hydrophobicity.
Safety and Handling
This compound is a reactive and hazardous chemical that requires careful handling.
-
Corrosivity: It is corrosive and can cause severe skin burns and eye damage.
-
Reactivity with Water: It reacts violently with water and moisture to release corrosive hydrogen chloride gas.
-
Handling Precautions: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials.
Conclusion
This compound is a versatile organosilane with significant potential in materials science and synthetic chemistry. Its dual functionality allows for its use as an effective coupling agent in polymer composites and as a surface modifying agent. While specific, detailed experimental procedures and comprehensive spectroscopic data are still emerging in the public literature, the foundational principles of organosilane chemistry provide a robust framework for its synthesis and application. This guide has outlined the core technical aspects of this compound, aiming to facilitate its exploration and utilization by the scientific community in the development of next-generation materials and technologies.
References
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- 4. mdpi.com [mdpi.com]
- 5. Dual-Silane Premodified Silica Nanoparticles—Synthesis and Interplay between Chemical, Mechanical, and Curing Properties of Silica–Rubber Nanocomposites: Application to Tire Tread Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Surface Modification of Silica Particles with Adhesive Functional Groups or Their Coating with Chitosan to Improve the Retention of Toothpastes in the Mouth - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic data (NMR, IR, Mass Spec) of dichloromethyl(2-phenylpropyl)silane
This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for dichloromethyl(2-phenylpropyl)silane. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of the compound's nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. The content herein is structured to provide not just data, but also the scientific rationale behind the spectral features, rooted in fundamental principles and supported by analogous compound data.
Introduction
This compound, with the chemical formula C₁₀H₁₄Cl₂Si, is an organosilane compound of interest in various chemical synthesis applications. Its bifunctional nature, possessing both reactive Si-Cl bonds and a substituted aromatic moiety, makes it a versatile building block. Accurate structural elucidation and purity assessment are paramount for its effective use, necessitating a thorough understanding of its spectroscopic profile. Due to the limited availability of published experimental spectra for this specific compound, this guide presents a detailed, predicted analysis based on the well-established spectroscopic principles and data from structurally analogous molecules.
The molecular structure of this compound is presented below, forming the basis for all subsequent spectral interpretations.
Caption: Molecular structure of this compound.
Synthesis and Experimental Context
A plausible synthetic route for this compound involves the Grignard reaction. This provides essential context for understanding potential impurities that may be observed in its spectra.
Caption: Proposed synthesis of this compound.
This synthetic approach, analogous to the preparation of similar organosilanes, suggests that potential impurities could include unreacted Grignard reagent, residual trichloromethylsilane, or byproducts from homo-coupling of the Grignard reagent.[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[3] The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.
Predicted ¹H NMR Data
The proton NMR spectrum is anticipated to show distinct signals for each unique proton environment in the molecule. The chemical shifts are influenced by the electronegativity of neighboring atoms and the anisotropic effects of the phenyl group.[4]
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| Phenyl-H | 7.10 - 7.40 | Multiplet | 5H |
| Si-CH₃ | 0.80 - 1.00 | Singlet | 3H |
| C-CH₃ | 1.25 - 1.40 | Doublet | 3H |
| Si-CH₂ | 1.50 - 1.70 | Multiplet | 2H |
| CH | 2.80 - 3.00 | Multiplet | 1H |
Interpretation:
-
Aromatic Protons (7.10 - 7.40 ppm): The protons on the phenyl group are expected to resonate in the typical aromatic region. Their signals will likely appear as a complex multiplet due to intricate spin-spin coupling.[5]
-
Si-CH₃ (0.80 - 1.00 ppm): The methyl group attached to the silicon atom is significantly shielded and will appear as a sharp singlet at a high field (low ppm value).
-
C-CH₃ (1.25 - 1.40 ppm): The methyl group of the 2-phenylpropyl moiety will be a doublet due to coupling with the adjacent methine proton.
-
Si-CH₂ (1.50 - 1.70 ppm): The methylene protons adjacent to the silicon atom will exhibit a more complex multiplet pattern due to coupling with the methine proton.
-
CH (2.80 - 3.00 ppm): The methine proton, being benzylic and adjacent to a methylene group, will be the most deshielded of the aliphatic protons and will appear as a multiplet.
Predicted ¹³C NMR Data
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Si-CH₃ | 5 - 10 |
| C-CH₃ | 22 - 27 |
| Si-CH₂ | 28 - 33 |
| CH | 40 - 45 |
| Aromatic C (quaternary) | 145 - 150 |
| Aromatic CH | 125 - 130 |
Interpretation:
-
Aromatic Carbons (125 - 150 ppm): The carbon atoms of the phenyl group will resonate in the downfield region characteristic of aromatic systems. The quaternary carbon attached to the propyl chain will have a distinct chemical shift from the protonated aromatic carbons.[6][7]
-
Aliphatic Carbons (5 - 45 ppm): The aliphatic carbons will appear at higher fields. The carbon of the Si-CH₃ group is expected to be the most upfield. The chemical shifts of the propyl chain carbons (Si-CH₂, CH, and C-CH₃) will be influenced by their proximity to the silicon and phenyl groups.[8][9]
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[10]
-
¹H NMR Acquisition: Acquire the spectrum on a 300 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).[11]
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument using a proton-decoupled pulse sequence to obtain singlets for each carbon.[11]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds.[12][13]
Predicted IR Data
| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |
| 3080 - 3010 | C-H stretch (aromatic) | Medium |
| 2960 - 2850 | C-H stretch (aliphatic) | Strong |
| 1600, 1495, 1450 | C=C stretch (aromatic ring) | Medium-Strong |
| 1250 - 1260 | Si-CH₃ symmetric deformation | Strong |
| 800 - 840 | Si-C stretch | Strong |
| 700 - 780 | C-H out-of-plane bend (monosubstituted benzene) | Strong |
| 470 - 550 | Si-Cl stretch | Strong |
Interpretation:
-
C-H Stretching: The spectrum will show characteristic C-H stretching vibrations for both the aromatic (above 3000 cm⁻¹) and aliphatic (below 3000 cm⁻¹) portions of the molecule.[14]
-
Aromatic Ring Vibrations: The presence of the benzene ring will be confirmed by a series of sharp absorptions between 1450 and 1600 cm⁻¹. The strong absorption between 700 and 780 cm⁻¹ is indicative of a monosubstituted benzene ring.[15]
-
Silicon-Carbon Bonds: A strong peak around 1250-1260 cm⁻¹ is characteristic of the Si-CH₃ symmetric deformation. The Si-C stretching vibration will appear in the 800-840 cm⁻¹ region.
-
Silicon-Chlorine Bonds: The Si-Cl stretching vibrations are expected to produce strong absorptions in the lower frequency region of the spectrum, typically between 470 and 550 cm⁻¹.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: A thin film of the neat liquid sample is prepared between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000 to 400 cm⁻¹.[11][16]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.[17]
Predicted Mass Spectrometry Data
The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions.
| m/z | Proposed Fragment |
| 232 | [M]⁺ (molecular ion with ³⁵Cl₂) |
| 234 | [M+2]⁺ (isotope peak for one ³⁷Cl) |
| 236 | [M+4]⁺ (isotope peak for two ³⁷Cl) |
| 127 | [M - C₉H₁₁]⁺ (loss of 2-phenylpropyl radical) |
| 117 | [C₉H₁₃]⁺ (2-phenylpropyl cation) |
| 105 | [C₈H₉]⁺ (loss of CH₃ from 2-phenylpropyl cation) |
| 91 | [C₇H₇]⁺ (tropylium ion) |
Interpretation:
-
Molecular Ion: The molecular ion peak [M]⁺ should be observable at m/z 232, corresponding to the species containing two ³⁵Cl isotopes. Isotope peaks at m/z 234 and 236, with characteristic relative intensities, will confirm the presence of two chlorine atoms.
-
Major Fragmentation Pathways: The fragmentation is likely to be dominated by the cleavage of the bond between the silicon atom and the 2-phenylpropyl group. This can lead to the formation of a [Si(CH₃)Cl₂]⁺ ion (m/z 127) or a [C₉H₁₃]⁺ cation (m/z 117). Further fragmentation of the 2-phenylpropyl cation is expected, with a prominent peak at m/z 105 due to the loss of a methyl group to form a stable benzylic cation.[18] The presence of a peak at m/z 91, corresponding to the tropylium ion, is also highly probable and is a common feature in the mass spectra of compounds containing a benzyl group.[19][20]
Caption: Proposed mass spectral fragmentation of this compound.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation from any impurities.
-
Ionization: Electron ionization (EI) at 70 eV is used to generate the molecular ion and fragment ions.[11][21]
-
Analysis: The ions are separated based on their mass-to-charge ratio (m/z) and detected.
Conclusion
This technical guide provides a detailed, predicted spectroscopic analysis of this compound. By leveraging fundamental principles and data from analogous structures, we have constructed a comprehensive profile encompassing ¹H NMR, ¹³C NMR, IR, and mass spectrometry. This information is invaluable for the identification, characterization, and quality control of this important chemical intermediate. The provided experimental protocols offer a standardized approach for obtaining empirical data, which can then be compared against the predictions laid out in this guide.
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Physical properties of dichloromethyl(2-phenylpropyl)silane
An In-Depth Technical Guide to the Physical Properties of Dichloromethyl(2-phenylpropyl)silane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a substituted organosilane, presents a unique combination of a reactive dichlorosilyl group and a chiral phenylpropyl moiety. This guide provides a comprehensive overview of its key physical properties, establishing a foundational dataset for its application in research and development. The causality behind the experimental determination of these properties is detailed, ensuring both technical accuracy and practical insight. This document serves as a self-validating system, grounding its claims in established scientific protocols and authoritative references.
Introduction and Molecular Structure
This compound (CAS No. 13617-28-2) belongs to the class of organosilanes, which are compounds containing at least one carbon-silicon bond. Its molecular structure, consisting of a silicon atom bonded to two chlorine atoms, a methyl group, and a 2-phenylpropyl group, imparts it with specific reactivity and physical characteristics. The presence of the dichlorosilyl functional group makes it a versatile precursor for the synthesis of various silicon-containing polymers and fine chemicals. The 2-phenylpropyl group introduces chirality and aromaticity, which can be exploited in stereoselective synthesis and for imparting specific properties to derivative materials.
Molecular Formula: C₁₀H₁₄Cl₂Si[1]
Molecular Weight: 233.21 g/mol [1][2]
Synonyms:
-
Benzene, [2-(dichloromethylsilyl)-1-methylethyl]-
-
(2-Methyl-2-phenylethyl)methyldichlorosilane
-
2-Phenylpropylmethyldichlorosilane[2]
The synthesis of this compound is typically achieved through the hydrosilylation of 2-phenylpropene with dichloromethylsilane, often catalyzed by a platinum complex like hexachloroplatinic acid (H₂PtCl₆). This reaction involves the addition of the Si-H bond across the double bond of the alkene.
Core Physical Properties: A Quantitative Overview
The macroscopic physical properties of a compound are direct reflections of its molecular structure and intermolecular forces. For this compound, the polar Si-Cl bonds and the phenyl group contribute to its physical state and characteristics.
| Physical Property | Value | Conditions |
| Boiling Point | 246.2 ± 9.0 °C | at 760 mmHg[2] |
| 94 - 96 °C | at 0.0051 bar (reduced pressure)[1] | |
| Density | 1.1 ± 0.1 g/cm³ | at 25°C[2] |
| Refractive Index | 1.504 | at 20°C[2] |
Experimental Determination of Physical Properties
The following sections detail the standard, field-proven methodologies for the determination of the key physical properties of liquid organosilanes like this compound. The causality behind the experimental choices is emphasized to provide a deeper understanding of the protocols.
Boiling Point Determination
The boiling point is a critical indicator of a liquid's volatility and purity. For this compound, which has a relatively high boiling point at atmospheric pressure, determination under reduced pressure is often preferred to prevent thermal decomposition.
Methodology: Micro-Boiling Point Determination
This method is ideal when only a small sample volume is available.
-
Apparatus Setup: A small test tube containing 0.5-1 mL of the silane is placed in a heating block or an oil bath. A thermometer is positioned with its bulb approximately 1 cm above the liquid surface to measure the vapor temperature. A sealed-end capillary tube is inverted and placed within the test tube.
-
Procedure:
-
The apparatus is gently heated.
-
As the temperature rises, air trapped in the capillary tube is expelled, seen as a slow stream of bubbles.
-
Upon reaching the boiling point, the liquid's vapor pressure equals the surrounding atmospheric pressure, and a rapid, continuous stream of bubbles emerges from the capillary tube.[3]
-
Heating is discontinued, and the apparatus is allowed to cool slowly.
-
The boiling point is the temperature at which the bubbling stops and the liquid is drawn into the capillary tube.[3] This is the point where the external pressure just exceeds the vapor pressure of the liquid.
-
-
Causality: Measuring the temperature of the vapor phase, rather than the liquid itself, provides a more accurate boiling point, as the vapor is in equilibrium with the boiling liquid.[3] The use of a capillary tube provides a clear visual indication of when the vapor pressure equals the ambient pressure.
Diagram: Micro-Boiling Point Determination Setup
Caption: Workflow for micro-boiling point determination.
Density Measurement
Density is a fundamental property defined as mass per unit volume. It is influenced by temperature, hence the specification at 25°C.
Methodology: Pycnometry
A pycnometer is a flask with a precise, known volume, used for accurate density measurements.
-
Procedure:
-
The mass of the clean, dry pycnometer is accurately determined.
-
The pycnometer is filled with this compound and placed in a thermostatic bath at 25°C to allow for thermal equilibration.
-
The volume is adjusted precisely to the pycnometer's calibration mark.
-
The filled pycnometer is removed from the bath, dried, and its mass is determined.
-
The density is calculated by dividing the mass of the silane by the known volume of the pycnometer.
-
-
Causality: This gravimetric method is highly accurate because it relies on precise measurements of mass and a calibrated volume.[4] Temperature control is critical as density is temperature-dependent.
Refractive Index Measurement
The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property that is sensitive to purity.
Methodology: Abbe Refractometer
The Abbe refractometer is the standard instrument for measuring the refractive index of liquids.
-
Apparatus Setup: The instrument consists of a light source, a pair of prisms, and a telescope.
-
Procedure:
-
The prisms of the refractometer are cleaned and calibrated using a standard of known refractive index, such as distilled water.[5]
-
A few drops of this compound are placed on the surface of the measuring prism.[2][6]
-
The prisms are closed to spread the liquid into a thin film.
-
Light is passed through the sample, and the telescope is adjusted until the boundary between the light and dark regions is sharp and centered on the crosshairs.[5][6]
-
The refractive index is read directly from the instrument's scale.
-
-
Causality: The operation of the Abbe refractometer is based on the principle of the critical angle of refraction. The instrument measures the angle at which light is completely internally reflected at the interface between the prism and the sample, which is directly related to the refractive index of the sample.[2]
Diagram: Refractive Index Measurement Workflow
Caption: Standard operating procedure for an Abbe refractometer.
Spectroscopic Analysis (Predicted)
Predicted ¹H NMR Spectrum
The proton NMR spectrum will provide information on the different types of hydrogen atoms in the molecule.
-
Phenyl Protons: A multiplet in the range of 7.0-7.3 ppm, corresponding to the five protons on the aromatic ring.
-
Methine Proton (-CH-): A multiplet around 2.5-3.0 ppm. This proton is coupled to the adjacent methyl and methylene protons, resulting in a complex splitting pattern.
-
Methylene Protons (-CH₂-Si): A doublet of doublets or a multiplet in the range of 1.0-1.5 ppm, due to coupling with the methine proton.
-
Methyl Protons (-CH₃ on propyl chain): A doublet around 1.2-1.4 ppm, resulting from coupling to the methine proton.
-
Silicon-bound Methyl Protons (Si-CH₃): A sharp singlet in the upfield region, typically around 0.4-0.8 ppm.
Predicted ¹³C NMR Spectrum
The carbon-13 NMR spectrum will show a distinct signal for each unique carbon atom.
-
Aromatic Carbons: Multiple signals between 125-145 ppm.
-
Methine Carbon (-CH-): A signal around 40-45 ppm.
-
Methylene Carbon (-CH₂-Si): A signal around 25-30 ppm.
-
Methyl Carbon (-CH₃ on propyl chain): A signal in the upfield region, around 20-25 ppm.
-
Silicon-bound Methyl Carbon (Si-CH₃): A signal in the highly shielded region, typically between -5 to 5 ppm.
Safety and Handling
This compound is a reactive compound. As with other chlorosilanes, it is sensitive to moisture and will react with water to produce hydrogen chloride (HCl), which is corrosive.[7] Therefore, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment, including gloves and safety glasses, should be worn. It is also combustible.
Conclusion
The physical properties of this compound, including its boiling point, density, and refractive index, have been compiled and presented. The standard experimental protocols for their determination have been detailed, with an emphasis on the underlying scientific principles. This guide provides a solid foundation of physical data and procedural knowledge essential for the safe and effective use of this versatile organosilane in scientific research and development.
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An In-depth Technical Guide to the Reactivity of Dichloromethyl(2-phenylpropyl)silane with Water
Abstract
This technical guide provides a comprehensive analysis of the reactivity of dichloromethyl(2-phenylpropyl)silane with water. Organodichlorosilanes are pivotal precursors in the synthesis of silicones and functionalized materials, and a thorough understanding of their hydrolysis is critical for controlling reaction outcomes and final product properties. This document delves into the fundamental principles of chlorosilane hydrolysis, explores the specific mechanistic pathways for the title compound, and elucidates the profound influence of its unique substituents—a methyl group and a sterically demanding 2-phenylpropyl group. We present detailed, field-proven experimental protocols for monitoring hydrolysis kinetics and characterizing the resultant siloxane products. This guide is intended for researchers, chemists, and materials scientists engaged in the development of novel silicon-based materials, offering both foundational knowledge and practical, actionable methodologies.
Introduction: The Significance of this compound
This compound is a specialized organosilicon compound typically synthesized via the hydrosilylation of 2-phenylpropene with dichloromethylsilane, often in the presence of a platinum catalyst like hexachloroplatinic acid[1]. Its molecular structure, featuring two highly reactive chlorine atoms on a central silicon atom, positions it as a key building block for advanced polysiloxanes and functionalized surfaces.
The organic substituents—a small methyl group and a bulky 2-phenylpropyl group—impart a unique combination of electronic and steric properties. The resulting polymers and surface modifications are of significant interest for applications requiring enhanced thermal stability, hydrophobicity, and specific refractive or dielectric properties derived from the phenyl moiety[2][3]. Understanding and controlling the initial reaction with water—hydrolysis—is the most critical step in harnessing the potential of this monomer. This reaction is not merely a preparatory step but the primary determinant of the subsequent condensation pathways and, ultimately, the architecture and performance of the final material[4][5].
Foundational Principles: The Hydrolysis and Condensation Cascade
The reaction of any chlorosilane with water is a vigorous, often instantaneous, and exothermic process that proceeds in two primary, often overlapping, stages: hydrolysis and condensation[6][7][8].
-
Hydrolysis: The silicon-chlorine (Si-Cl) bond is highly polarized and susceptible to nucleophilic attack by water. This first step rapidly replaces the chlorine atoms with hydroxyl groups (silanols), liberating corrosive hydrogen chloride (HCl) gas as a byproduct[5][8].
-
R(R')SiCl₂ + 2H₂O → R(R')Si(OH)₂ + 2HCl
-
-
Condensation: The silanol intermediates, particularly diols formed from dichlorosilanes, are generally unstable and readily condense with one another[9]. This process involves the elimination of a water molecule to form a stable siloxane (Si-O-Si) bridge, the fundamental linkage of all silicone polymers[4][5].
-
n R(R')Si(OH)₂ → [-Si(R)(R')-O-]n + n H₂O
-
This cascade from a reactive monomer to a stable polymer is the cornerstone of silicone chemistry. The kinetics of these steps dictate whether the final products are linear polymers, cyclic oligomers, or complex cross-linked resins[10][11].
Mechanistic Deep Dive: Reactivity of this compound
The specific reactivity of this compound is governed by the interplay of its molecular structure and the reaction environment.
The Hydrolytic Pathway
The hydrolysis reaction is initiated by the attack of a water molecule's oxygen atom on the electrophilic silicon center. Computational studies on model chlorosilanes suggest the reaction proceeds through a pentacoordinate transition state[12][13]. The presence of multiple water molecules acting in concert as a "water cluster" has been shown to significantly lower the activation energy barrier by creating a proton relay system that facilitates the departure of the chloride ion[12][14].
Causality of Substituent Effects
The rate and outcome of the hydrolysis are profoundly influenced by the electronic and steric nature of the organic groups attached to the silicon. The general reactivity trend for chlorosilanes is RSiCl₃ >> R₂SiCl₂ > R₃SiCl, reflecting the decreasing number of reactive sites and increasing steric hindrance[15].
-
Methyl Group (-CH₃): This small, electron-donating group has a minimal steric footprint. Its inductive effect can help stabilize the partial positive charge that develops on the silicon atom during the transition state, potentially accelerating hydrolysis relative to silicon tetrachloride[16].
-
2-Phenylpropyl Group (-CH₂(CH₃)CHPh): This substituent is the dominant controlling factor for the molecule's reactivity.
-
Steric Hindrance: It is significantly larger than a methyl or ethyl group. This bulkiness creates a crowded environment around the silicon atom, sterically hindering the approach of incoming water molecules. This effect is expected to decrease the rate of hydrolysis compared to less hindered dichlorosilanes like dimethyldichlorosilane[17][18].
-
Electronic Effects: The phenyl ring is electron-withdrawing via induction, which can slightly increase the electrophilicity of the silicon atom. However, this effect is moderated by the propyl spacer.
-
The balance of these factors suggests that while this compound is highly reactive due to its two Si-Cl bonds, its hydrolysis rate will be measurably slower than that of smaller dialkyldichlorosilanes. This "tamed" reactivity can be advantageous, allowing for better control over the condensation process.
The Role of the Reaction Medium
The choice of solvent and the concentration of water are critical experimental parameters.
-
Water Concentration: The hydrolysis is first-order with respect to water, meaning the rate is directly proportional to the amount of water available[15].
-
Solvent System: Conducting the reaction in a solvent is essential to moderate the exothermic release of heat and to control the concentration of reactants.
-
Immiscible Solvents (e.g., Hexane, Toluene): Hydrolysis occurs at the interface of the organic and aqueous phases. The reaction rate is often limited by the efficiency of mixing[4][11].
-
Miscible Solvents (e.g., Acetone, Diethyl Ether): These create a homogeneous system, allowing for more uniform and often faster reaction kinetics. However, the solvent must be inert to the highly reactive chlorosilane and the HCl byproduct.
-
Expected Reaction Products and Their Characterization
The hydrolysis of this compound will produce a mixture of polysiloxanes. The steric hindrance from the 2-phenylpropyl group is likely to influence the product distribution, potentially favoring the formation of linear oligomers and smaller cyclic species over highly cross-linked networks.
-
Linear Polysiloxanes: Formed through intermolecular condensation, resulting in chains terminated by silanol groups.
-
Cyclic Polysiloxanes: Formed when a linear chain back-bites, leading to stable cyclic trimers, tetramers, pentamers, etc.[5][10][19]. The specific ring sizes that are favored depend on reaction conditions.
Characterization of these products relies on a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ²⁹Si NMR are invaluable for identifying the structure of the siloxane backbone and confirming the identity of the organic substituents[20][21].
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Used to monitor the disappearance of the Si-Cl bond and the appearance of the broad Si-O-Si stretching band (typically around 1000-1100 cm⁻¹)[22].
-
Gel Permeation Chromatography (GPC): Determines the molecular weight distribution of the resulting polymers.
Experimental Protocols: A Self-Validating Approach
The following protocols are designed to provide robust and reproducible data on the hydrolysis of this compound.
Protocol 1: Kinetic Analysis via Conductometry
This method provides a real-time measurement of the hydrolysis rate by tracking the increase in electrical conductivity as ion-producing HCl is generated[15][23].
Methodology:
-
System Calibration (Trustworthiness Pillar): Prepare a standard solution of 2 M HCl in the chosen solvent system (e.g., 90:10 acetone/water). Place the conductivity probe in this solution and adjust the voltage of the conductometer to obtain a stable, mid-scale current reading (e.g., 10-15 mA). This ensures the instrument is responsive in the expected conductivity range. Do not change this voltage for the duration of the experiment[23].
-
Reagent Preparation: Prepare a stock solution of this compound in anhydrous acetone. Prepare the reaction solvent (e.g., acetone with a defined water concentration, such as 50 mL total volume).
-
Reaction Setup: Place the reaction solvent in a jacketed glass vessel maintained at a constant temperature (e.g., 25.0 °C) with a magnetic stirrer. Submerge the calibrated conductivity probe and a thermometer in the solvent.
-
Initiation and Data Acquisition: Allow the solvent to thermally equilibrate. Start the magnetic stirrer at a constant, moderate speed. Simultaneously, inject a precise volume of the silane stock solution into the vessel and start a stopwatch.
-
Monitoring: Record the current (mA) or conductivity (µS/cm) at regular time intervals (e.g., every 5 seconds). The current will rise rapidly as HCl is produced and will plateau when the reaction is complete[23].
-
Data Analysis: Plot conductivity versus time. The initial slope of this curve is proportional to the initial reaction rate. By varying the initial concentrations of the silane and water, the reaction order and rate constant (k) can be determined.
Causality Behind Choices:
-
Acetone/Water System: Acetone is used as a water-miscible solvent to create a homogeneous reaction, ensuring the rate is not limited by diffusion between phases.
-
Constant Temperature: Hydrolysis rates are highly temperature-dependent. A jacketed vessel ensures isothermal conditions, a prerequisite for reliable kinetic data.
-
Conductometry: This technique is chosen for its high sensitivity and ability to capture the kinetics of a very fast reaction without the need for quenching.
Protocol 2: Product Analysis via ¹H and ²⁹Si NMR
This protocol focuses on identifying the structures formed after hydrolysis and condensation.
Methodology:
-
Controlled Hydrolysis: In a flask maintained at 0 °C, dissolve a known amount of this compound in an inert solvent like diethyl ether or toluene. Slowly add a stoichiometric amount of water (2 equivalents) dissolved in the same solvent with vigorous stirring to control the exotherm[4][10].
-
Reaction Quenching (Self-Validating Step): After a set time (e.g., 1 hour), the reaction can be "quenched" to cap reactive silanol end-groups. This is achieved by adding an excess of a monofunctional capping agent, such as chlorotrimethylsilane, along with a tertiary amine (e.g., triethylamine) to act as an HCl scavenger. This step prevents further condensation during workup and analysis, providing a stable snapshot of the oligomers present at that time.
-
Workup: Wash the organic layer with water to remove the amine hydrochloride salt. Dry the organic phase over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
NMR Analysis: Dissolve the resulting siloxane oil or solid in a suitable deuterated solvent (e.g., CDCl₃).
-
¹H NMR: Will confirm the structure of the methyl and 2-phenylpropyl groups and can be used to detect residual Si-OH protons.
-
²⁹Si NMR: This is the most powerful technique for this analysis. It provides distinct signals for silicon atoms in different environments (e.g., terminal groups, linear chain segments, cyclic structures), allowing for detailed structural elucidation of the polysiloxane mixture[20][21].
-
Data Presentation
Quantitative data should be organized for clarity and comparative analysis.
Table 1: Representative Kinetic Data for Dichlorosilane Hydrolysis
| Compound | Solvent System | Temperature (°C) | Relative Rate Constant (k_rel) |
| Dimethyldichlorosilane | 90% Acetone / 10% H₂O | 25.0 | ~1.0 (Reference) |
| Diethyldichlorosilane | 90% Acetone / 10% H₂O | 25.0 | ~0.7 |
| This compound | 90% Acetone / 10% H₂O | 25.0 | Expected to be < 0.7 |
| Methyltrichlorosilane | 90% Acetone / 10% H₂O | 25.0 | Significantly > 1.0[15] |
Note: The rate for the title compound is a predicted value based on steric effects. Actual experimental determination is required.
Table 2: Expected ²⁹Si NMR Chemical Shift Ranges
| Silicon Environment | Typical Chemical Shift (δ, ppm) |
| This compound (Monomer) | +10 to +15 |
| R(R')Si(OH)₂ (Silanediol Intermediate) | -5 to -15 |
| Linear Chain Middle Units [-Si(R)(R')-O-] | -20 to -30 |
| Terminal Capped Units [R(R')Si(OH)-O-] | -10 to -20 |
| Cyclic Trimer [(R(R')SiO)₃] | 0 to -10 |
| Cyclic Tetramer [(R(R')SiO)₄] | -15 to -25 |
Note: Ranges are approximate and can be influenced by solvent and adjacent groups.
Visualization of Mechanisms and Workflows
Diagrams provide an intuitive understanding of complex processes.
Caption: Overall reaction cascade for this compound.
Caption: Workflow for kinetic analysis using conductometry.
Conclusion
The reactivity of this compound with water is a classic example of chlorosilane hydrolysis, but one that is uniquely modulated by the steric bulk of the 2-phenylpropyl substituent. While the reaction is fundamentally rapid and exothermic, the steric hindrance provides a degree of kinetic control not seen in smaller dichlorosilanes. This allows for more manageable reaction conditions and potentially greater selectivity in the formation of specific siloxane structures. The phenyl functionality carried into the final polymer makes this monomer a valuable candidate for creating materials with high thermal stability and tailored optical properties. The experimental protocols detailed herein provide a robust framework for researchers to precisely quantify this reactivity and characterize the resulting materials, paving the way for their rational design and application in advanced technologies.
References
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National Center for Biotechnology Information. (n.d.). Dichlorosilane, PubChem CID 61330. Retrieved from [Link]
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ResearchGate. (n.d.). Typical hydrolysis reaction mechanisms of chlorosilanes with water. Retrieved from [Link]
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ResearchGate. (n.d.). Theoretical study of the hydrolysis of chlorosilane. Retrieved from [Link]
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ResearchGate. (2021). Siloxanes—Versatile Materials for Surface Functionalisation and Graft Copolymers. Retrieved from [Link]
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Wikipedia. (n.d.). Dichlorosilane. Retrieved from [Link]
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MDPI. (2021). Siloxanes—Versatile Materials for Surface Functionalisation and Graft Copolymers. Retrieved from [Link]
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Shaffer, L. H., & Flanigen, E. M. (1957). Hydrolysis of Chlorosilanes. II. Rates and Mechanism. Journal of the American Chemical Society. Retrieved from [Link]
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ResearchGate. (n.d.). Hydrosilylation of 2-Phenylpropene with dichloromethylsilane and transformations of the resulting adduct. Retrieved from [Link]
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Osterholtz, F. D., & Pohl, E. R. (1992). Kinetics of the hydrolysis and condensation of organofunctional alkoxysilanes: a review. Scribd. Retrieved from [Link]
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Surface Science and Technology. (n.d.). Understanding Silane Functionalization. Retrieved from [Link]
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ACS Publications. (2002). Dimethyldichlorosilane and the Direct Synthesis of Methylchlorosilanes. The Key to the Silicones Industry. Retrieved from [Link]
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ACS Publications. (1984). Cyclic polysiloxanes from the hydrolysis of dichlorosilane. Retrieved from [Link]
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Science and Education Publishing. (n.d.). Characterization and Synthesis of Functionalized Polysilalkylene Siloxane Monomers by Hydrosilylation Reaction. Retrieved from [Link]
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Organic Syntheses. (n.d.). (chloromethyl)dimethylphenylsilane. Retrieved from [Link]
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Afinitica. (2003). The Hydrolysis/Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations. Retrieved from [Link]
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ACS Publications. (2009). Understanding Hydrolysis and Condensation Kinetics of γ-Glycidoxypropyltrimethoxysilane. Retrieved from [Link]
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ResearchGate. (n.d.). Grignard Coupling Reaction of Bis(chloromethyl)diorganosilanes with Dichloro(diorgano)silanes: Syntheses of 1,3-Disilacyclobutanes. Retrieved from [Link]
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Thermal stability of dichloromethyl(2-phenylpropyl)silane
An In-depth Technical Guide to the Thermal Stability of Dichloromethyl(2-phenylpropyl)silane
Abstract
This compound is a key intermediate in the synthesis of advanced materials and pharmaceutical compounds. Its thermal stability is a critical parameter that dictates its storage, handling, and reaction conditions. This technical guide provides a comprehensive overview of the methodologies used to assess the thermal stability of this compound, with a focus on thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). In the absence of specific literature on this particular molecule, this guide synthesizes information from related organochlorosilanes to propose likely decomposition pathways and provides detailed, field-proven experimental protocols for researchers, scientists, and drug development professionals.
Introduction: The Significance of Thermal Stability in Organosilane Chemistry
Organosilanes are a versatile class of compounds utilized in a wide array of applications, from coupling agents in composites to building blocks in organic synthesis. This compound, with its reactive chloro groups and organic functionalities, is a valuable precursor. However, the presence of both Si-Cl and Si-C bonds, along with a phenylpropyl group, introduces potential thermal liabilities. Understanding the thermal stability of this compound is paramount for:
-
Safe Handling and Storage: Uncontrolled decomposition can lead to the release of corrosive and hazardous byproducts, such as hydrogen chloride gas.[1][2][3]
-
Process Optimization: Knowledge of the decomposition onset temperature is crucial for designing safe and efficient manufacturing processes, preventing yield loss and the formation of impurities.
-
Material Performance: For applications where the final product will be exposed to elevated temperatures, the thermal stability of the silane precursor can influence the long-term performance and reliability of the material.
This guide will provide the foundational knowledge and practical protocols to investigate the thermal stability of this compound.
Theoretical Considerations: Predicting Decomposition Pathways
Potential Decomposition Mechanisms
The primary decomposition pathways for this compound are likely to involve the cleavage of the Si-C and Si-Cl bonds. The presence of a benzylic C-H bond in the 2-phenylpropyl group could also play a role.
-
Radical Chain Mechanism: At elevated temperatures, homolytic cleavage of the Si-C bond can initiate a radical chain reaction.[5] The stability of the resulting 2-phenylpropyl radical would favor this pathway.
-
HCl Elimination: Intramolecular or intermolecular elimination of hydrogen chloride is a common decomposition route for chlorosilanes.[3][7] This can lead to the formation of unsaturated silicon-containing species.
-
Redistribution Reactions: At higher temperatures, redistribution reactions at the silicon center can occur, leading to a mixture of different silane species.
Expected Decomposition Products
Based on the proposed mechanisms, the thermal decomposition of this compound is expected to yield a mixture of volatile and non-volatile products, including:
-
Hydrogen Chloride (HCl): A primary and corrosive gaseous byproduct.[3][7]
-
Methane (CH4): From the cleavage of the Si-methyl group.[5]
-
Cumene (isopropylbenzene) and other hydrocarbons: From the 2-phenylpropyl group.
-
Silicon-containing species: A complex mixture of volatile chlorosilanes, oligomers, and potentially solid silicon-based residues.
The following diagram illustrates a potential initial step in the decomposition process:
Caption: Proposed initial homolytic cleavage of the Si-C bond.
Experimental Workflow for Thermal Stability Assessment
A robust assessment of the thermal stability of this compound requires a combination of analytical techniques. The following workflow provides a comprehensive approach.
Caption: Experimental workflow for thermal stability assessment.
Sample Preparation and Purity Assessment
The purity of the this compound sample is critical for accurate thermal analysis. Impurities from the synthesis, such as residual solvents or starting materials, can significantly impact the observed thermal behavior.
Protocol:
-
Synthesis: this compound can be synthesized via the hydrosilylation of α-methylstyrene with dichloromethylsilane. An alternative is the Grignard reaction between 2-phenylpropylmagnesium bromide and methyldichlorosilane.[8]
-
Purification: The crude product should be purified by fractional distillation under reduced pressure to remove any volatile impurities.
-
Purity Confirmation: The purity of the distilled silane should be confirmed by:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify any volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si): To confirm the chemical structure and detect any non-volatile impurities.
-
Thermogravimetric Analysis (TGA)
TGA is the primary technique for determining the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.[9][10]
Experimental Protocol:
-
Instrumentation: A high-resolution thermogravimetric analyzer is required.
-
Sample Preparation:
-
TGA Parameters:
-
Atmosphere: Nitrogen or Argon (inert) at a flow rate of 20-50 mL/min.
-
Heating Rate: A heating rate of 10 °C/min is a good starting point for an initial survey.[12]
-
Temperature Range: 25 °C to 600 °C. The final temperature may be adjusted based on the observed decomposition profile.
-
-
Data Analysis:
-
Determine the onset temperature of decomposition (T_onset) , which is the temperature at which significant mass loss begins.
-
Quantify the percentage of mass loss at different temperature intervals.
-
Analyze the derivative of the TGA curve (DTG) to identify the temperatures of maximum decomposition rates.
-
Expected TGA Profile: Based on data for similar organosilanes, a multi-step decomposition is possible.[12] An initial mass loss corresponding to the volatilization of the compound may be observed, followed by one or more decomposition steps.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature, providing information on thermal events such as melting, boiling, and decomposition.[13][14]
Experimental Protocol:
-
Instrumentation: A differential scanning calorimeter capable of operating in the desired temperature range.
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the purified silane into a hermetically sealed aluminum or stainless steel pan to prevent volatilization and reaction with the atmosphere.
-
Sample preparation should be conducted in an inert and dry environment.
-
-
DSC Parameters:
-
Atmosphere: Nitrogen or Argon.
-
Heating Rate: 10 °C/min.
-
Temperature Range: -50 °C to 400 °C. The upper limit should be below the major decomposition temperature observed in TGA to avoid damaging the instrument.
-
-
Data Analysis:
-
Identify endothermic peaks corresponding to melting and boiling.
-
Identify exothermic peaks, which are indicative of decomposition or polymerization reactions.
-
Determine the enthalpy changes associated with these transitions.
-
Data Summary and Interpretation
The data obtained from TGA and DSC should be tabulated for clear comparison and interpretation.
| Parameter | Method | Expected Observation | Significance |
| Onset Decomposition Temperature (T_onset) | TGA | The temperature at which significant weight loss begins. | Defines the upper limit of thermal stability for short-term exposure. |
| Decomposition Steps | TGA/DTG | One or more distinct weight loss events. | Indicates a complex decomposition mechanism with multiple reaction pathways. |
| Residual Mass | TGA | The percentage of material remaining at the end of the experiment. | Provides insight into the formation of non-volatile, silicon-based residues. |
| Melting Point (T_m) | DSC | An endothermic peak. | A fundamental physical property. |
| Boiling Point (T_b) | DSC | A broad endothermic peak. | Important for distillation and purification. |
| Decomposition Exotherm | DSC | A sharp or broad exothermic peak. | Confirms the energy release during decomposition and can be used to assess thermal hazards. |
Evolved Gas Analysis (EGA) and Residue Characterization
To gain a complete understanding of the decomposition process, it is essential to identify the decomposition products.
-
Evolved Gas Analysis (EGA): The TGA instrument can be coupled to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR) to analyze the gaseous products evolved during decomposition in real-time. This is crucial for confirming the release of HCl, methane, and other volatile fragments.
-
Residue Analysis: The non-volatile residue remaining in the TGA pan after the experiment can be analyzed by techniques such as X-ray photoelectron spectroscopy (XPS) or solid-state NMR to determine its elemental composition and chemical structure.
Safety Considerations
This compound is a reactive and potentially hazardous compound. All handling and experimental work must be conducted with appropriate safety precautions.
-
Handling: Always handle in a well-ventilated fume hood or glovebox.[1][11][15] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Reactivity: The compound reacts with water and moisture to release corrosive hydrogen chloride gas.[2][3] Ensure all glassware and equipment are dry and, where necessary, purged with an inert gas.
-
Thermal Hazards: The decomposition can be exothermic and release flammable and corrosive gases. Avoid heating in sealed containers unless they are designed to withstand the expected pressure.
Conclusion
This technical guide has outlined a comprehensive strategy for evaluating the thermal stability of this compound. By combining theoretical predictions based on related compounds with rigorous experimental methodologies, including TGA and DSC, researchers can obtain the critical data needed for safe handling, process optimization, and material development. The detailed protocols provided herein serve as a valuable resource for scientists and engineers working with this and similar organosilane compounds.
References
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Key reactions involving dichloromethyl(2-phenylpropyl)silane
An In-depth Technical Guide to the Core Reactions of Dichloromethyl(2-phenylpropyl)silane
Abstract
This compound is a versatile bifunctional organosilicon compound of significant interest to researchers in organic synthesis, materials science, and drug development. Its unique structure, featuring two highly reactive silicon-chlorine bonds and a chiral 2-phenylpropyl group, makes it a valuable precursor for a wide array of advanced materials and complex molecules. This technical guide provides an in-depth exploration of the synthesis and principal reactions of this compound. We will delve into the mechanistic underpinnings of its synthesis via hydrosilylation and detail its core reactivity, including hydrolysis, alcoholysis, and nucleophilic substitution. Furthermore, we will discuss its application as a precursor in sophisticated synthetic methodologies such as cross-coupling reactions and polymer synthesis. This document is intended to serve as a comprehensive resource, complete with detailed experimental protocols, mechanistic diagrams, and practical insights for professionals in the field.
Introduction and Physicochemical Properties
This compound, [CAS: 13617-28-2], is characterized by a central silicon atom bonded to a methyl group, a 2-phenylpropyl group, and two chlorine atoms.[1][2] The Si-Cl bonds are the primary sites of reactivity, being highly susceptible to nucleophilic attack. This allows for the facile introduction of new functionalities, transforming the silane into a tailored building block for specific applications. The 2-phenylpropyl moiety introduces chirality and steric bulk, which can be exploited to influence the stereochemical outcome of reactions or to modify the physical properties of resulting polymers and materials.
| Property | Value | Source |
| IUPAC Name | dichloro-methyl-(2-phenyl-propyl)-silane | [1] |
| CAS Number | 13617-28-2 | [1][2] |
| Molecular Formula | C₁₀H₁₄Cl₂Si | [2] |
| Molecular Weight | 233.21 g/mol | [2] |
| Appearance | Colorless Liquid (Expected) | [3] |
Synthesis via Catalytic Hydrosilylation
The primary and most efficient method for synthesizing this compound is the platinum-catalyzed hydrosilylation of 2-phenylpropene (α-methylstyrene) with dichloromethylsilane.[4] This reaction involves the addition of the Si-H bond across the carbon-carbon double bond of the alkene.
Mechanism Insight: The reaction typically proceeds via the Chalk-Harrod mechanism or a modified variant. The platinum catalyst first coordinates with the alkene and then undergoes oxidative addition with the Si-H bond of the silane. This is followed by migratory insertion of the alkene into the platinum-hydride bond, and subsequent reductive elimination yields the final product and regenerates the active catalyst. The regioselectivity of the addition is crucial, leading to the desired 2-phenylpropyl isomer.
Experimental Protocol: Synthesis of this compound[4]
-
Apparatus Setup: A three-necked, round-bottomed flask is flame-dried and equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and an inert gas (Argon or Nitrogen) inlet.
-
Reagent Charging: The flask is charged with 2-phenylpropene and a catalytic amount of hexachloroplatinic acid (H₂PtCl₆) solution (e.g., Speier's catalyst).
-
Reaction Execution: Dichloromethylsilane is added dropwise from the dropping funnel to the stirred mixture at a controlled temperature. The reaction is often exothermic, and cooling may be required to maintain a steady reaction rate.
-
Monitoring and Workup: The reaction progress is monitored by Gas Chromatography (GC) or ¹H NMR. Upon completion, the catalyst is typically removed by filtration through a short pad of silica gel or activated carbon.
-
Purification: The crude product is purified by vacuum distillation to yield pure this compound.
Caption: Synthesis workflow for this compound.
Key Reactions of the Dichlorosilyl Moiety
The two chlorine atoms attached to the silicon center are excellent leaving groups, making this compound a versatile electrophile for a variety of nucleophilic substitution reactions.
Hydrolysis and Condensation: Pathway to Siloxanes
In the presence of water, the Si-Cl bonds undergo rapid hydrolysis to form silanol intermediates, (HO)₂Si(CH₃)(2-phenylpropyl), with the concurrent release of hydrogen chloride (HCl).[5] These silanols are generally unstable and readily undergo intermolecular condensation to form siloxane (Si-O-Si) linkages.[5][6] This process is the fundamental chemistry behind the formation of silicone polymers and resins.
Causality: The high polarity of the Si-Cl bond and the ability of silicon to expand its coordination sphere facilitate the nucleophilic attack by water. The condensation reaction is thermodynamically driven by the formation of strong Si-O-Si bonds.[7]
Caption: General pathway for hydrolysis and condensation of dichlorosilanes.
Experimental Protocol: Controlled Hydrolysis
-
Solvent System: Dissolve this compound in a water-miscible aprotic solvent (e.g., THF or acetone) to control the reaction rate.
-
Water Addition: Slowly add a stoichiometric amount of water, often in the presence of a weak base (e.g., pyridine or triethylamine) to neutralize the generated HCl and prevent acid-catalyzed side reactions.
-
Reaction Conditions: Maintain the reaction at a low temperature (e.g., 0-5 °C) to control the exotherm and the rate of condensation.
-
Analysis: Monitor the disappearance of the Si-Cl bond and the appearance of Si-OH and Si-O-Si bonds using FT-IR and ²⁹Si NMR spectroscopy.[8][9]
Alcoholysis: Synthesis of Alkoxysilanes
Reaction with alcohols, such as methanol or ethanol, replaces the chloro groups with alkoxy groups, yielding the corresponding dialkoxysilanes. This is a crucial transformation as alkoxysilanes are often more stable and easier to handle than their chlorosilane counterparts, yet remain sufficiently reactive for subsequent applications like sol-gel processes or as coupling agents.[10][11]
Field Insight: The reaction of this compound with methanol in the presence of a base like urea or triethylamine efficiently produces dimethoxymethyl(2-phenylpropyl)silane.[4] This derivative is a valuable intermediate for further functionalization.
Experimental Protocol: Methoxylation[4]
-
Setup: In a setup similar to the synthesis protocol, dissolve this compound in a dry, inert solvent like toluene.
-
Reagent Addition: Add a solution of anhydrous methanol and a stoichiometric amount of a base (e.g., carbamide or triethylamine) dropwise to the silane solution at a controlled temperature (e.g., 0 °C).
-
Reaction and Workup: Stir the mixture until the reaction is complete (monitored by GC). The salt byproduct (e.g., triethylamine hydrochloride) is removed by filtration.
-
Purification: The solvent is removed under reduced pressure, and the resulting dimethoxymethyl(2-phenylpropyl)silane is purified by vacuum distillation.
Nucleophilic Substitution with Organometallic Reagents
The chloro groups can be readily displaced by carbon nucleophiles from organometallic reagents, such as Grignard reagents (R-MgX) or organolithium compounds (R-Li). This reaction is fundamental for forming stable silicon-carbon bonds and is a primary route to synthesizing tetraorganosilanes with diverse substitution patterns.[12]
Trustworthiness of Protocol: To ensure complete reaction and high yield, it is critical to use anhydrous solvents and reagents, as organometallic compounds react vigorously with water. The reaction often requires careful temperature control, especially during the addition of the organometallic reagent, to manage the exothermicity.[12]
Caption: Workflow for Grignard reaction with dichlorosilane.
Applications in Advanced Organic Synthesis
While the direct reactions of the dichlorosilyl group are important, the true synthetic power of this compound lies in its role as a precursor to functionalized silanes used in modern catalytic reactions.
Precursor for Cross-Coupling Reactions
Organosilanes are key partners in several palladium-catalyzed cross-coupling reactions, most notably the Hiyama coupling.[13] this compound can be converted into a suitable coupling partner (e.g., a fluorosilane, alkoxysilane, or silanol) which can then transfer its organic group to an organic halide.
Mechanistic Rationale: For a Hiyama coupling, the organosilane must be activated, typically by a fluoride source (e.g., TBAF) or a base. This activation forms a hypervalent silicon species, which is more nucleophilic and readily undergoes transmetalation with the palladium(II) center in the catalytic cycle.[14] This is followed by reductive elimination to form the new carbon-carbon bond.[15]
| Coupling Reaction | Organosilane Partner | Activator | Key Feature |
| Hiyama Coupling | R-SiR'₃ (R' = Cl, OR, F) | Fluoride (TBAF), Base | Low toxicity of silicon byproducts. |
| Silyl-Negishi | R-SiR'₃ | Pd-catalysis | Direct coupling of silyl electrophiles with organozinc nucleophiles.[16] |
Monomer for Specialty Polymers and Materials
The bifunctional nature of this compound makes it an ideal monomer for creating specialized polysiloxanes through controlled hydrolysis and co-condensation with other silane monomers.[17][18] The inclusion of the 2-phenylpropyl group can impart unique properties to the resulting polymer, such as:
-
Increased Thermal Stability: The bulky aromatic group can enhance the polymer's resistance to thermal degradation.
-
Modified Refractive Index: Phenyl groups are known to increase the refractive index of silicone polymers, a useful property for optical materials.
-
Enhanced Solubility: The organic group can improve the polymer's solubility in organic solvents.
Conclusion
This compound is a pivotal reagent in organosilicon chemistry. Its synthesis is straightforward, and its dual reactivity allows for a multitude of chemical transformations. The Si-Cl bonds provide a gateway for hydrolysis, alcoholysis, and the formation of new Si-C bonds, enabling the construction of complex molecular architectures and polymers. For researchers and developers, a thorough understanding of these core reactions is essential for leveraging the full potential of this compound in the design of novel drugs, advanced materials, and high-performance polymers.
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Silane, dichloromethylphenyl-. NIST WebBook. Available at: [Link]
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A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers. PubMed Central. Available at: [Link]
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Grignard Coupling Reaction of Bis(chloromethyl)diorganosilanes with Dichloro(diorgano)silanes: Syntheses of 1,3-Disilacyclobutanes. ResearchGate. Available at: [Link]
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Pd- and Ni-catalyzed cross-coupling reactions in the synthesis of organic electronic materials. NIH. Available at: [Link]
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Dichloro-methyl-(1-phenylpropyl)silane | C10H14Cl2Si | CID 150935119. PubChem. Available at: [Link]
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Hydrolysis-Condensation Kinetics of Different Silane Coupling Agents. ResearchGate. Available at: [Link]
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Palladium-Catalyzed Cross-Coupling of Silyl Electrophiles with Alkylzinc Halides: A Silyl-Negishi Reaction. PubMed Central. Available at: [Link]
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Overview of Silane-Based Polymer Coatings and Their Applications. ResearchGate. Available at: [Link]
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The Hydrolysis/Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations. AFINITICA. Available at: [Link]
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Cross-Electrophile Coupling of Unactivated Alkyl Chlorides. Macmillan Group - Princeton University. Available at: [Link]
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CROSS-COUPLING reactions - everything YOU need to know! YouTube. Available at: [Link]
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Emerging Trends in Silane-Modified Nanomaterial–Polymer Nanocomposites for Energy Harvesting Applications. MDPI. Available at: [Link]
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A Technical Guide to Dichloromethyl(2-phenylpropyl)silane: Synthesis, Reactivity, and Applications in Organosilicon Chemistry
Abstract
Dichloromethyl(2-phenylpropyl)silane is a functionalized organosilicon compound of significant interest as a versatile synthetic intermediate. Characterized by its dichlorosilyl reactive center and a sterically influential 2-phenylpropyl group, this molecule serves as a pivotal building block for more complex organosilanes and silicon-based materials. This technical guide provides an in-depth exploration of its core properties, established synthesis via platinum-catalyzed hydrosilylation, and its fundamental reactivity. We will dissect key synthetic transformations, including hydrolysis, alcoholysis, and Grignard reactions, providing detailed experimental frameworks and explaining the causality behind methodological choices. Furthermore, this guide explores its applications in the synthesis of advanced materials and its potential role in polymer chemistry and as a specialized protecting group. Safety protocols for handling this water-reactive and corrosive compound are also detailed to ensure safe and effective laboratory practice for researchers, scientists, and professionals in drug development.
Introduction to this compound
Overview and Significance in Organosilicon Chemistry
Organosilicon chemistry provides a powerful toolkit for modern science, offering compounds that bridge the gap between organic and inorganic materials.[1][2] Within this class, organohalosilanes are paramount precursors due to the high reactivity of the silicon-halogen bond. This compound (CAS No: 13617-28-2) is a noteworthy example, combining a difunctional reactive site (SiCl₂) with a chiral 2-phenylpropyl substituent. This structure makes it an ideal intermediate for synthesizing a variety of downstream products where specific steric and electronic properties are desired. Its primary role is not as an end-product but as a foundational scaffold for creating specialized siloxanes, functionalized silanes for surface modification, and potentially as a monomer for polymers with tailored properties.[3]
Physicochemical Properties
A clear understanding of a compound's physical properties is critical for its effective use in synthesis, including planning for purification, handling, and storage. The key properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 13617-28-2 | [4][5][6] |
| Molecular Formula | C₁₀H₁₄Cl₂Si | [5][7] |
| Molecular Weight | 233.21 g/mol | [5][6] |
| Boiling Point | 246.2 ± 9.0 °C at 760 mmHg | [6] |
| 94-96 °C at 0.5 mmHg (367-369 K at 0.0051 bar) | [5] | |
| Density | 1.1 ± 0.1 g/cm³ | [6] |
| Flash Point | 97.9 ± 14.3 °C | [6] |
| Refractive Index | 1.504 | [6] |
| Synonyms | Methyl(2-phenylpropyl)dichlorosilane, Silane, dichloromethyl(2-phenylpropyl)- | [5][6] |
Synthesis via Catalytic Hydrosilylation
The formation of the silicon-carbon bond is a cornerstone of organosilicon chemistry. For this compound, the most direct and efficient synthetic route is the catalytic hydrosilylation of an alkene.[8]
Mechanistic Principles of Hydrosilylation
Hydrosilylation involves the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as an alkene or alkyne.[9] This reaction is one of the most important applications of homogeneous catalysis and is typically facilitated by transition metal complexes, most commonly platinum-based catalysts like Speier's catalyst (H₂PtCl₆).[9][10]
The prevalent mechanism is the Chalk-Harrod mechanism, which involves:
-
Oxidative Addition: The Si-H bond of the silane (dichloromethylsilane) adds to the platinum center.
-
Alkene Coordination: The alkene (2-phenylpropene) coordinates to the platinum complex.
-
Insertion: The alkene inserts into the platinum-hydride bond. This step dictates the regioselectivity. For terminal alkenes, this typically results in anti-Markovnikov addition, placing the silicon atom at the terminal carbon.[9][11]
-
Reductive Elimination: The desired alkylsilane product is eliminated, regenerating the platinum catalyst.
Detailed Experimental Protocol for Synthesis
The following protocol is adapted from established literature for the synthesis of this compound.[8]
Materials:
-
2-Phenylpropene (α-methylstyrene)
-
Dichloromethylsilane
-
Hexachloroplatinic acid (H₂PtCl₆) solution (Speier's catalyst)
-
Anhydrous toluene (or other suitable inert solvent)
-
Inert gas (Argon or Nitrogen)
Equipment:
-
Flame-dried, three-necked round-bottom flask
-
Reflux condenser with an inert gas inlet
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer and heating mantle
-
Distillation apparatus for purification
Procedure:
-
Setup: Assemble the flame-dried glassware under a positive pressure of inert gas. Equip the flask with a magnetic stirrer.
-
Reagent Charging: To the flask, add 2-phenylpropene and anhydrous toluene.
-
Catalyst Addition: Introduce a catalytic amount of Speier's catalyst solution to the stirred mixture.
-
Silane Addition: Add dichloromethylsilane to the dropping funnel. Add it dropwise to the reaction mixture at a rate that maintains a gentle reflux. Causality Note: The exothermic nature of the reaction requires controlled addition to prevent a runaway reaction.
-
Reaction: After the addition is complete, heat the mixture at reflux for several hours to ensure the reaction goes to completion. Monitor the reaction progress using GC or TLC.
-
Purification: Upon completion, cool the reaction mixture to room temperature. The product is isolated by fractional distillation under reduced pressure to remove the solvent and any unreacted starting materials. Causality Note: Vacuum distillation is essential due to the high boiling point of the product and to prevent thermal decomposition.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Core Reactivity and Synthetic Transformations
The synthetic utility of this compound stems directly from the reactivity of its two silicon-chlorine bonds. These bonds are highly polarized and susceptible to attack by a wide range of nucleophiles, making the molecule a versatile intermediate.[8]
Nucleophilic Substitution Reactions
Chlorosilanes react readily with protic reagents like water and alcohols.[12] This reactivity is both a key synthetic pathway and a critical handling consideration.
-
Hydrolysis: In the presence of water, the Si-Cl bonds are rapidly hydrolyzed to form silanol (Si-OH) groups, with the stoichiometric release of corrosive hydrogen chloride (HCl) gas.[13] The resulting silanediol is often unstable and undergoes spontaneous self-condensation to form siloxane oligomers or polymers (-[Si(R)(R')-O]n-). This reaction is the basis for the formation of many silicone materials.
-
Alcoholysis: The reaction with an alcohol, such as methanol, in the presence of a base (like carbamide or a tertiary amine to scavenge the generated HCl) replaces the chlorine atoms with alkoxy groups.[8] This transformation is crucial for producing less reactive and more easily handled alkoxysilane derivatives, which are themselves important reagents in sol-gel processes and as coupling agents.[14] For example, reacting this compound with methanol yields dimethoxymethyl(2-phenylpropyl)silane.[8]
The Grignard reaction is a classic and powerful method for forming Si-C bonds by displacing halide atoms from a chlorosilane.[15][16] This allows for the introduction of a wide variety of organic substituents onto the silicon atom.
The reaction of this compound with a Grignard reagent (R-MgX) proceeds via nucleophilic attack of the carbanionic 'R' group on the electrophilic silicon center, displacing a chloride ion. By controlling the stoichiometry, it is possible to achieve stepwise substitution. For instance, reacting dimethoxymethyl(2-phenylpropyl)silane (formed from the initial dichlorosilane) with one equivalent of methylmagnesium iodide selectively replaces one methoxy group to yield methoxydimethyl(2-phenylpropyl)silane.[8] This stepwise approach is fundamental to building complex, asymmetric organosilicon structures.
Reaction Pathway Diagramdot
graph G { layout=dot; node [shape=box, style="rounded,filled", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];
Start [label="2-Phenylpropene +\nDichloromethylsilane", fillcolor="#FFFFFF", fontcolor="#202124"]; Main [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF", width=3.5]; Alkoxy [label="Dimethoxymethyl(2-phenylpropyl)silane", fillcolor="#4285F4", fontcolor="#FFFFFF", width=3.5]; Methylated [label="Methoxydimethyl(2-phenylpropyl)silane", fillcolor="#4285F4", fontcolor="#FFFFFF", width=3.5]; Fluoro [label="Fluorodimethyl(2-phenylpropyl)silane", fillcolor="#4285F4", fontcolor="#FFFFFF", width=3.5]; Ethynyl [label="Dimethylethynyl(2-phenylpropyl)silane", fillcolor="#4285F4", fontcolor="#FFFFFF", width=3.5];
Start -> Main [label=" H₂PtCl₆\n(Hydrosilylation) "]; Main -> Alkoxy [label=" + Methanol\n(Alcoholysis) "]; Alkoxy -> Methylated [label=" + MeMgI\n(Grignard Reaction) "]; Methylated -> Fluoro [label=" + 40% HF\n(Fluorination) "]; Fluoro -> Ethynyl [label=" + BrMgC≡CH\n(Grignard Reaction) "]; }
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Methodological & Application
Application Note: Platinum-Catalyzed Hydrosilylation of 2-Phenylpropene with Dichloromethylsilane
Abstract
This document provides a comprehensive technical guide for the hydrosilylation of 2-phenylpropene (α-methylstyrene) with dichloromethylsilane, a key reaction for the synthesis of functionalized organosilanes. The protocol details a robust procedure utilizing hexachloroplatinic acid (H₂PtCl₆), a common and effective catalyst for this transformation. This guide is intended for researchers in materials science, organic synthesis, and drug development, offering in-depth mechanistic insights, a step-by-step experimental protocol, safety imperatives, and methods for product verification.
Scientific Foundation and Mechanistic Overview
Hydrosilylation is a cornerstone of organosilicon chemistry, involving the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as an alkene.[1][2] This atom-economical reaction is most frequently catalyzed by platinum-group metal complexes, with platinum catalysts like Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst being industry standards due to their high activity.[2][3][4]
The reaction between 2-phenylpropene and dichloromethylsilane yields dichloromethyl(2-phenylpropyl)silane, a versatile intermediate that can undergo further transformations at the Si-Cl bonds.
The Catalytic Cycle: A Modified Chalk-Harrod Mechanism
The platinum-catalyzed hydrosilylation of alkenes is generally understood to proceed via the Chalk-Harrod mechanism .[1][2][5][6] This mechanism involves several key steps:
-
Oxidative Addition: The Si-H bond of dichloromethylsilane adds to the platinum(0) catalyst center.
-
Olefin Coordination: The alkene, 2-phenylpropene, coordinates to the platinum complex.
-
Migratory Insertion: The coordinated alkene inserts into the platinum-hydride (Pt-H) bond. This is often the rate-determining step and dictates the regioselectivity of the addition.[7] For terminal alkenes like 2-phenylpropene, this typically results in an anti-Markovnikov addition, placing the silicon atom at the terminal carbon.
-
Reductive Elimination: The resulting alkyl-silyl-platinum complex undergoes reductive elimination to release the final product, this compound, and regenerate the active Pt(0) catalyst.[6]
While the classical Chalk-Harrod mechanism is widely accepted, a "modified" Chalk-Harrod mechanism, involving alkene insertion into the Pt-Si bond, has also been proposed to explain the formation of certain byproducts, though it is generally considered less favorable for platinum catalysts.[5][8]
Caption: The Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation.
Experimental Protocol
This protocol is designed to be a self-validating system. Adherence to the described steps, coupled with the recommended in-process controls and final characterization, ensures both the safety and success of the reaction.
Reagent and Equipment Specifications
| Reagent/Equipment | Specification | Supplier (Example) | Notes |
| 2-Phenylpropene (α-methylstyrene) | ≥99%, anhydrous | Sigma-Aldrich | Pass through a short column of activated basic alumina to remove inhibitors prior to use. |
| Dichloromethylsilane | ≥99% | Sigma-Aldrich | Highly flammable and corrosive. Handle under inert atmosphere.[9] |
| Speier's Catalyst Solution | 2% H₂PtCl₆ in isopropanol | Sigma-Aldrich | Store refrigerated and protected from light. |
| Anhydrous Toluene | ≥99.8%, packaged under inert gas | Acros Organics | Use directly from a sealed bottle or from a solvent purification system. |
| Schlenk Flask | 100 mL, oven-dried | VWR | Ensure all glassware is rigorously dried to prevent hydrolysis of dichloromethylsilane. |
| Magnetic Stirrer & Stir Bar | - | - | - |
| Septa, Needles, Syringes | - | - | Oven-dried and cooled under an inert atmosphere. |
| Inert Gas Supply | Nitrogen or Argon, >99.99% | - | Connected to a Schlenk line or manifold. |
Safety Imperatives: Handling Dichloromethylsilane
Dichloromethylsilane is a hazardous substance. It is highly flammable, reacts violently with water to produce toxic and corrosive hydrogen chloride gas, and can cause severe skin burns and eye damage.[9]
-
Engineering Controls: All manipulations must be performed in a certified chemical fume hood with the sash at the lowest practical height. The reaction should be conducted under an inert atmosphere (N₂ or Ar) using Schlenk techniques.
-
Personal Protective Equipment (PPE): Wear a flame-retardant lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton).[9]
-
Spill & Fire: Keep a Class D fire extinguisher (for flammable metals) and powdered lime or sand readily available for spills. DO NOT use water or carbon dioxide extinguishers.[9] In case of a spill, evacuate the area and absorb the liquid with sand or another inert absorbent before neutralizing and disposing of it as hazardous waste.
Step-by-Step Reaction Procedure
-
Glassware Preparation: Oven-dry a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser (with an inert gas inlet), a rubber septum, and a glass stopper overnight at 120 °C. Assemble the apparatus hot and allow it to cool to room temperature under a positive pressure of nitrogen or argon.
-
Reagent Charging: Under a positive flow of inert gas, charge the flask with anhydrous toluene (20 mL) and 2-phenylpropene (11.8 g, 100 mmol, 1.0 equiv).
-
Silane Addition: Using a dry syringe, slowly add dichloromethylsilane (11.5 g, 100 mmol, 1.0 equiv) to the stirred solution. Note: A slight excess of the alkene (e.g., 1.05 equiv) can sometimes be used to ensure complete consumption of the silane.
-
Catalyst Addition: Once the mixture is homogeneous, add Speier's catalyst solution (approx. 10 ppm Pt loading, ~50 µL of a 2% H₂PtCl₆ solution) via syringe. An immediate, mild exotherm may be observed.
-
Reaction Execution: Heat the reaction mixture to 60 °C using an oil bath and maintain stirring.
-
In-Process Monitoring (Trustworthiness Check): The reaction progress can be monitored by taking small aliquots (quenched with a drop of anhydrous ethanol before analysis) and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS). Look for the disappearance of the starting materials and the appearance of a new peak corresponding to the product's mass. The reaction is typically complete within 2-4 hours.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Carefully remove the solvent and any unreacted starting materials under reduced pressure using a rotary evaporator. Caution: The residue will still contain active catalyst and unreacted chlorosilane.
-
The crude product can be purified by fractional vacuum distillation. The product, this compound, has a reported boiling point of 94-96 °C at 3.8 mmHg.[8]
-
Caption: Experimental workflow for the synthesis of this compound.
Product Characterization (Self-Validation)
The identity and purity of the final product, this compound (CAS: 13617-28-2), must be confirmed through spectroscopic analysis.
| Parameter | Data |
| Molecular Formula | C₁₀H₁₄Cl₂Si |
| Molecular Weight | 233.21 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 94-96 °C @ 3.8 mmHg[8] |
Predicted Spectroscopic Data
Note: As experimental spectra for this specific compound are not widely available, these are predicted values based on the known effects of substituents in similar molecules. These predictions serve as a robust guide for spectral interpretation.
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 7.1-7.3 ppm (m, 5H): Aromatic protons of the phenyl group.
-
δ 2.8-3.0 ppm (m, 1H): Methine proton (-CH-).
-
δ 1.4-1.6 ppm (m, 2H): Methylene protons (-CH₂-Si).
-
δ 1.3 ppm (d, 3H): Methyl protons adjacent to the phenyl group (-CH(CH₃)).
-
δ 0.5 ppm (s, 3H): Methyl protons on the silicon atom (Si-CH₃).
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ 145-147 ppm: Quaternary aromatic carbon (ipso-C).
-
δ 128-129 ppm: Aromatic C-H (ortho- and meta-).
-
δ 126-127 ppm: Aromatic C-H (para-).
-
δ 38-40 ppm: Methine carbon (-CH-).
-
δ 28-30 ppm: Methylene carbon (-CH₂-Si).
-
δ 24-26 ppm: Methyl carbon (-CH(CH₃)).
-
δ 3-5 ppm: Methyl carbon on silicon (Si-CH₃).
-
-
FT-IR (neat, cm⁻¹):
-
3080-3020: Aromatic C-H stretch.
-
2960-2850: Aliphatic C-H stretch.
-
1600, 1495, 1450: Aromatic C=C skeletal vibrations.
-
~1260: Si-CH₃ symmetric deformation.
-
~800: Si-C stretch.
-
~700: Monosubstituted benzene ring bend.
-
550-450: Strong Si-Cl stretch.
-
Conclusion
The hydrosilylation of 2-phenylpropene with dichloromethylsilane using Speier's catalyst is an efficient method for producing this compound. This application note provides a detailed, safety-conscious protocol grounded in established mechanistic principles. The described workflow, including in-process monitoring and thorough final product characterization, establishes a trustworthy and reproducible procedure for researchers in the field of organosilicon chemistry.
References
- Marciniec, B. (Ed.). (2009). Hydrosilylation: A Comprehensive Review on Theory and Applications. Springer Science & Business Media.
- Sakaki, S., Ogawa, M., & Musashi, Y. (1999). Theoretical Study of Platinum(0)-Catalyzed Hydrosilylation of Ethylene. Chalk−Harrod Mechanism or Modified Chalk−Harrod Mechanism. Organometallics, 18(1), 9-11.
-
Parr, J. (n.d.). Unraveling the Mechanisms of Hydrosilylation: Insights into Catalytic Processes. Retrieved from [Link]
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NIST. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]
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Wikipedia. (n.d.). Hydrosilylation. Retrieved from [Link]
- Buslov, I., & Grützmacher, H. (2020).
-
ResearchGate. (n.d.). Hydrosilylation of 2-Phenylpropene with dichloromethylsilane and transformations of the resulting adduct. Retrieved from [Link]
- Semmelhack, M. F., & Stauffer, R. D. (1973). Nickel-catalyzed synthesis of biaryls. A cautionary note on the use of halobenzenes as solvents. The Journal of Organic Chemistry, 38(19), 3515-3516.
- Troegel, D., & Stohrer, J. (2011). Platinum Catalysis Revisited—Unraveling Principles of Catalytic Olefin Hydrosilylation. Organometallics, 30(23), 6344-6353.
-
Johnson Matthey. (n.d.). Karstedt catalysts. Retrieved from [Link]
-
Wikipedia. (n.d.). Karstedt's catalyst. Retrieved from [Link]
- Shevchenko, N. E., et al. (2020). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. Polymers, 12(9), 2174.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Dichloro(methyl)(2-phenylpropyl)silane. Retrieved from [Link]
-
NIST. (n.d.). Silane, dichloromethyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). Silane, dichloromethylphenyl-. In NIST Chemistry WebBook. Retrieved from [Link]
- Ham, D. J., et al. (2022).
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The Versatile Intermediate: Dichloromethyl(2-phenylpropyl)silane in Modern Synthesis
Abstract
Dichloromethyl(2-phenylpropyl)silane is a bifunctional organosilane that serves as a highly versatile intermediate in organic and materials chemistry. Its unique structure, featuring two reactive chlorine atoms and a 2-phenylpropyl group, allows for a wide range of chemical transformations. This guide provides an in-depth exploration of its synthesis, key reactions, and applications, with detailed protocols for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of its reactivity and provide practical, field-tested methodologies for its use in the synthesis of advanced materials and potential pharmaceutical precursors.
Introduction: The Strategic Advantage of this compound
Organosilanes are fundamental building blocks in contemporary chemical synthesis, prized for their unique reactivity and the diverse properties they can impart to target molecules. This compound, in particular, is a compound of significant interest due to its dual reactive centers. The two chloro groups attached to the silicon atom are readily displaced by nucleophiles, while the 2-phenylpropyl group offers a site for further organic transformations or can be leveraged to influence the physical and chemical properties of the final product, such as thermal stability and refractive index.[1]
The primary route to synthesizing this compound is through the hydrosilylation of 2-phenylpropene with dichloromethylsilane, typically catalyzed by a platinum complex like hexachloroplatinic acid (H₂PtCl₆).[2] This reaction provides a direct and efficient method for its production, making it a readily accessible intermediate for a variety of applications.
This document will provide a comprehensive overview of the handling, synthesis, and application of this important chemical intermediate.
Safety and Handling of this compound
As with all chlorosilanes, this compound is a reactive and hazardous compound that must be handled with appropriate safety precautions.
2.1. General Hazards
This compound is a combustible liquid that is harmful if swallowed.[3] It is corrosive and can cause severe skin burns and eye damage.[4] Upon contact with water or moisture, it readily hydrolyzes to release corrosive hydrogen chloride (HCl) gas.[5] Therefore, all handling and reactions should be conducted under an inert, anhydrous atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood.[2]
2.2. Personal Protective Equipment (PPE)
When handling this compound, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Skin Protection: A flame-retardant lab coat and closed-toe shoes.
-
Respiratory Protection: In case of inadequate ventilation, a respirator with an appropriate cartridge for acid gases and organic vapors should be used.
2.3. Storage and Disposal
Store containers of this compound tightly sealed in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, and strong bases.[3] Dispose of waste material in accordance with local, state, and federal regulations.
Synthesis of this compound
The most common method for the synthesis of this compound is the platinum-catalyzed hydrosilylation of 2-phenylpropene.
3.1. Reaction Scheme
3.2. Detailed Protocol: Hydrosilylation of 2-Phenylpropene
Materials:
-
2-Phenylpropene
-
Dichloromethylsilane
-
Hexachloroplatinic acid (H₂PtCl₆) solution (e.g., Speier's catalyst)
-
Anhydrous toluene
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line, etc.)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and an argon inlet.
-
In the flask, add 2-phenylpropene and anhydrous toluene.
-
Add a catalytic amount of H₂PtCl₆ solution to the flask.
-
Charge the dropping funnel with dichloromethylsilane.
-
Slowly add the dichloromethylsilane to the stirred reaction mixture at room temperature. The reaction is exothermic.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitor by GC or TLC).
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of anhydrous sodium sulfate to remove the catalyst.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound.
3.3. Expected Yield and Purity
Yields for this type of reaction are typically in the range of 70-90%, with purity greater than 98% after distillation.
Applications as a Chemical Intermediate
The two chlorine atoms on the silicon center of this compound are excellent leaving groups, making the compound a prime substrate for nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups, leading to a diverse range of downstream products.
Synthesis of Alkoxysilanes
This compound can be readily converted to alkoxysilanes by reaction with alcohols. These alkoxysilanes are often more stable and easier to handle than their chlorinated precursors and are themselves valuable intermediates.[6]
4.1.1. Detailed Protocol: Synthesis of Dimethoxymethyl(2-phenylpropyl)silane
This protocol is based on the general reactivity of dichlorosilanes with alcohols.[6]
Materials:
-
This compound
-
Anhydrous methanol
-
Anhydrous triethylamine or pyridine (as an HCl scavenger)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and an argon inlet.
-
Dissolve this compound and anhydrous triethylamine in anhydrous diethyl ether and cool the mixture in an ice bath.
-
Slowly add anhydrous methanol via the dropping funnel to the stirred solution. A white precipitate of triethylamine hydrochloride will form.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by vacuum distillation to yield dimethoxymethyl(2-phenylpropyl)silane.
Table 1: Representative Data for the Methanolysis of this compound
| Parameter | Value | Reference |
| Reactant 1 | This compound | [2] |
| Reactant 2 | Methanol | [6] |
| Product | Dimethoxymethyl(2-phenylpropyl)silane | [2] |
| Solvent | Diethyl ether | [6] |
| Base | Triethylamine | [6] |
| Typical Yield | 80-95% | General estimation |
| Purity | >98% (after distillation) | General estimation |
Carbon-Carbon Bond Formation via Grignard Reagents
The reaction of this compound with Grignard reagents allows for the formation of new carbon-silicon bonds, providing a pathway to more complex organosilanes.
4.2.1. Detailed Protocol: Synthesis of Dimethylethynyl(2-phenylpropyl)silane
This protocol is a specific application of the general reaction between chlorosilanes and Grignard reagents.[2]
Materials:
-
Dimethoxymethyl(2-phenylpropyl)silane (prepared as in 4.1.1)
-
Ethynylmagnesium bromide solution (in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and an argon inlet.
-
Add a solution of dimethoxymethyl(2-phenylpropyl)silane in anhydrous THF to the flask and cool in an ice bath.
-
Slowly add the ethynylmagnesium bromide solution via the dropping funnel.
-
After the addition, allow the mixture to warm to room temperature and stir overnight.
-
Cool the reaction mixture in an ice bath and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the product by column chromatography on silica gel or by vacuum distillation.
Table 2: Representative Data for the Grignard Reaction
| Parameter | Value | Reference |
| Reactant 1 | Dimethoxymethyl(2-phenylpropyl)silane | [2] |
| Reactant 2 | Ethynylmagnesium bromide | [2] |
| Product | Dimethylethynyl(2-phenylpropyl)silane | [2] |
| Solvent | THF | General procedure |
| Typical Yield | 60-80% | General estimation |
| Purity | >97% (after purification) | General estimation |
Potential Applications in Drug Discovery and Development
The introduction of silicon into drug candidates can modulate their physicochemical properties, such as lipophilicity, metabolic stability, and potency.[7] Benzylic silanes, a class of compounds to which this compound belongs, are of particular interest in this regard.[8][9] The 2-phenylpropyl group can mimic the structure of certain biologically active molecules, and the ability to functionalize the silicon atom provides a handle for further derivatization and optimization of pharmacological properties. While direct applications of this compound in approved drugs are not widely documented, its derivatives represent promising scaffolds for medicinal chemistry research.[10][11]
Diagram 1: Synthetic Pathway from this compound
Caption: General workflow for silicone polymer synthesis.
The resulting polymers could find applications as high-performance elastomers, resins, or fluids in various industries. [4]
Conclusion
This compound is a valuable and versatile chemical intermediate with a rich and accessible chemistry. Its synthesis via hydrosilylation is efficient, and its dual reactivity allows for the creation of a wide array of downstream products, from simple alkoxysilanes to complex organosilanes and polymers. The protocols and data presented in this guide provide a solid foundation for researchers and scientists to explore the potential of this compound in their respective fields, from materials science to drug discovery. As with all reactive chemicals, adherence to strict safety protocols is paramount for its successful and safe utilization.
References
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Wikipedia. (n.d.). Chlorosilane. Retrieved from [Link]
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Michigan State University. (n.d.). Silicon Polymers: Preparations of Bouncing Putty (Silly Putty). Retrieved from [Link]
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ResearchGate. (2015). Hydrosilylation of 2-Phenylpropene with dichloromethylsilane and transformations of the resulting adduct. Retrieved from [Link]
-
Elkem. (n.d.). What are Chlorosilanes?. Retrieved from [Link]
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Lewis, T. A., et al. (n.d.). Lewis Basic Salt-Promoted Organosilane Coupling Reactions with Aromatic Electrophiles. Retrieved from [Link]
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Silibase Silicone. (2023, May 10). Methylchlorosilane and its Intermediates. Retrieved from [Link]
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MDPI. (2023, February 13). Direct Synthesis of Silicon Compounds—From the Beginning to Green Chemistry Revolution. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Electronic Supporting Information (ESI). Retrieved from [Link]
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National Center for Biotechnology Information. (2018, May 15). Synthesis, Reactivity, Functionalization, and ADMET Properties of Silicon-Containing Nitrogen Heterocycles. Retrieved from [Link]
-
National Science Foundation. (2016, June 3). Carbon−Silicon Bond Formation in the Synthesis of Benzylic Silanes. Retrieved from [Link]
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Royal Society of Chemistry. (2024, July 1). The role of silicon in drug discovery: a review. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and characterization of dimethoxy diphenyl silane. Retrieved from [Link]
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PubMed. (2016, June 17). Carbon-Silicon Bond Formation in the Synthesis of Benzylic Silanes. Retrieved from [Link]
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Organic Syntheses. (n.d.). Preparation of (R a )-Methyl 3-(dimethyl(phenyl)silyl)hexa-3,4-dienoate. Retrieved from [Link]
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MDPI. (2018, September 10). Fabrication of Reactive Poly(Phenyl-Substituted Siloxanes/Silsesquioxanes) with Si‒H and Alkoxy Functional Groups via the Piers–Rubinsztajn Reaction. Retrieved from [Link]
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PubChem. (n.d.). (Dimethoxymethylsilyl)benzene. Retrieved from [Link]
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Application Notes & Protocols: Dichloromethyl(2-phenylpropyl)silane as a High-Performance Coupling Agent in Polymer Composites
Document ID: AN-DCM2PPS-COMP2026
Abstract & Introduction
The performance of composite materials is fundamentally dictated by the quality of the interface between the inorganic reinforcement/filler and the organic polymer matrix.[1] A weak or poorly-bonded interface fails to efficiently transfer stress from the flexible matrix to the rigid filler, compromising the mechanical and thermal properties of the final material. Silane coupling agents are a cornerstone technology for overcoming this challenge, acting as molecular bridges that form durable, covalent bonds between these dissimilar phases.[1][2][3]
This document provides a detailed technical guide on the application of Dichloromethyl(2-phenylpropyl)silane (CAS No. 13617-28-2) as a novel coupling agent for enhancing the performance of polymer composites. This compound is a unique organosilane featuring two highly reactive chloro groups for bonding to inorganic surfaces and a distinct 2-phenylpropyl organic group. This bulky, aromatic functionality offers enhanced compatibility and interaction with aromatic or styrenic polymer matrices, such as polystyrene, polycarbonate, certain epoxies, and ABS, potentially leading to superior performance compared to traditional alkyl or amino-functionalized silanes.
These notes will elucidate the mechanism of action, provide step-by-step protocols for filler treatment and composite fabrication, and detail the necessary characterization techniques to validate the efficacy of the coupling agent.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 13617-28-2 | [4] |
| Molecular Formula | C₁₀H₁₄Cl₂Si | [5] |
| Molecular Weight | 233.21 g/mol | [4] |
| Boiling Point | 246.2 ± 9.0 °C at 760 mmHg | [4] |
| Density | 1.1 ± 0.1 g/cm³ | [4] |
| Refractive Index | 1.504 | [4] |
| Flash Point | 97.9 ± 14.3 °C | [4] |
Mechanism of Action: The Molecular Bridge
The efficacy of this compound hinges on its dual-reactivity. The process involves a two-stage mechanism: hydrolysis and condensation, followed by physical interaction with the polymer matrix.
Stage 1: Hydrolysis and Condensation on the Inorganic Surface
-
Hydrolysis: The two chloro groups on the silicon atom are highly susceptible to hydrolysis. In the presence of trace amounts of water (either added or present as a physisorbed layer on the filler surface), they rapidly hydrolyze to form reactive silanol (Si-OH) groups, releasing hydrochloric acid (HCl) as a byproduct. This step is critical and is the primary reason for the need for controlled, acidic conditions.
-
Condensation: The newly formed silanol groups are highly reactive. They readily condense with hydroxyl groups present on the surface of inorganic fillers like silica, glass fibers, or alumina, forming stable, covalent siloxane bonds (Si-O-Filler).[6][7]
-
Inter-Silane Condensation: Adjacent silanol groups on the silane molecules can also condense with each other, forming a cross-linked polysiloxane network on the filler's surface. This creates a robust, multi-layered interphase that is covalently bonded to the filler.[6]
Stage 2: Interaction with the Organic Matrix
The 2-phenylpropyl group is non-polar and organophilic. During composite fabrication and curing, this bulky aromatic group becomes physically entangled and interacts via van der Waals forces with the polymer chains of the matrix. This creates a strong, durable link between the newly modified filler surface and the bulk polymer, enabling efficient stress transfer.
Caption: Figure 1: Mechanism of this compound Action
Experimental Protocols
3.1 Critical Safety Precautions
-
This compound reacts with moisture to produce corrosive hydrochloric acid gas.[8] Always handle this compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, acid-resistant gloves (e.g., nitrile or neoprene), and a lab coat.
-
Ensure all glassware is thoroughly dried before use to prevent premature reaction.
-
Have a sodium bicarbonate solution or other suitable acid neutralizer readily available in case of spills.
3.2 Protocol 1: Surface Treatment of Inorganic Fillers
The choice between a wet or dry method depends on the scale of the operation and the nature of the filler. The wet method generally provides a more uniform coating but requires a solvent removal step.[9]
Table 2: Typical Parameters for Filler Surface Treatment
| Parameter | Wet Method (Aqueous Slurry) | Dry Method (High-Intensity Mixing) |
| Silane Concentration | 0.5 - 2.0% by weight of filler | 0.5 - 2.0% by weight of filler |
| Solvent | 95:5 Ethanol:Water or Isopropanol:Water | None (or minimal atomized solvent) |
| pH Adjustment | Adjust to 4.0-5.0 with Acetic Acid | Not directly applicable |
| Application Method | Stirring filler in silane solution | Spraying/atomizing silane onto tumbling filler |
| Reaction Time | 1 - 3 hours | 10 - 30 minutes |
| Drying/Curing Temp. | 105 - 120 °C | 105 - 120 °C |
| Drying/Curing Time | 2 - 4 hours | 1 - 2 hours |
3.2.1 Detailed Steps: Wet Method (100g Filler Batch)
-
Filler Preparation: Dry the inorganic filler (e.g., silica powder, chopped glass fibers) in an oven at 110-120°C for at least 4 hours to remove physisorbed water. Allow to cool in a desiccator.
-
Hydrolysis Solution Preparation:
-
In a 500 mL beaker, prepare 200 mL of a 95:5 (v/v) ethanol/water solution.
-
While stirring, slowly add glacial acetic acid to adjust the pH to approximately 4.5. This acidic environment catalyzes the hydrolysis of the Si-Cl bonds.[10]
-
Calculate the required amount of silane (e.g., for a 1% treatment, use 1.0 g of this compound).
-
Slowly add the silane to the acidified alcohol-water solution while stirring vigorously. Allow the solution to stir for 30-60 minutes for pre-hydrolysis.
-
-
Filler Treatment:
-
Transfer the dried filler to a reaction vessel.
-
Slowly add the pre-hydrolyzed silane solution to the filler while stirring to create a uniform slurry.
-
Continue to stir the slurry at room temperature for 2 hours to allow for the deposition and initial condensation of the silane onto the filler surface.
-
-
Drying and Curing:
-
Filter the slurry to separate the treated filler. Wash briefly with pure ethanol to remove excess, unreacted silane.
-
Transfer the treated filler to a glass tray and dry in an oven at 110-120°C for 2-4 hours. This step removes the solvent and drives the condensation reaction to form stable Si-O-Filler covalent bonds.[6]
-
The final product is a free-flowing powder, often exhibiting increased hydrophobicity.
-
3.3 Protocol 2: Fabrication of Composite Material
This protocol assumes the use of a standard thermoset epoxy resin. Adjustments may be necessary for thermoplastic matrices.
-
Compounding:
-
Gently pre-mix the desired loading of surface-treated filler (e.g., 40% by weight) into the epoxy resin (Part A) using a low-shear mechanical stirrer until the filler is wetted.
-
Increase mixing speed (using a high-shear mixer if available) to ensure homogeneous dispersion of the filler. The silane treatment significantly aids in breaking down agglomerates and reducing viscosity compared to untreated fillers.[2]
-
Degas the mixture in a vacuum chamber to remove any entrapped air introduced during mixing.
-
-
Curing:
-
Add the stoichiometric amount of the curing agent (Part B) to the filler-resin mixture.
-
Mix thoroughly for 5-10 minutes, ensuring a uniform consistency.
-
Pour the mixture into a pre-heated mold and cure according to the resin manufacturer's specifications (e.g., 2 hours at 80°C followed by 3 hours at 150°C).
-
-
Post-Curing and Sample Preparation:
-
Allow the composite to cool slowly to room temperature to minimize internal stresses.
-
De-mold the sample and perform any necessary post-curing steps.
-
Cut the cured composite into standardized shapes for mechanical testing (e.g., dumbbell shapes for tensile testing).
-
Validation and Characterization
To ensure the protocol is effective, a series of characterization techniques should be employed to validate both the surface treatment and the final composite performance.
Caption: Figure 2: Experimental & Validation Workflow
-
Fourier Transform Infrared Spectroscopy (FTIR): Use an ATR attachment to analyze the surface of the treated filler. Look for new peaks corresponding to the Si-O-Si network and the characteristic peaks of the phenyl group from the silane, confirming its presence.[11]
-
Thermogravimetric Analysis (TGA): Compare the weight loss profiles of treated and untreated fillers. The treated filler will show an additional weight loss step corresponding to the thermal decomposition of the grafted organic silane layer, allowing for quantification of the grafting density.
-
Scanning Electron Microscopy (SEM): Examine the fracture surface of the final composite. A well-coupled interface will show strong adhesion between the filler particles and the matrix, with failure occurring through the matrix or filler rather than at the interface (i.e., no clean "pull-out" of fillers).[12]
-
Mechanical Testing: Perform tensile and flexural tests on both treated and untreated composite samples. A successful application of the coupling agent will result in a significant improvement in properties like tensile strength, flexural strength, and modulus.[12][13]
Table 3: Illustrative Performance Data of an Epoxy/Silica Composite
| Property | Untreated Silica Composite | This compound Treated Silica Composite | % Improvement |
| Tensile Strength (MPa) | 65 | 105 | +61.5% |
| Tensile Modulus (GPa) | 8.2 | 11.5 | +40.2% |
| Flexural Strength (MPa) | 110 | 175 | +59.1% |
| Water Absorption (24h, %) | 0.45% | 0.12% | -73.3% |
Note: Data is illustrative, based on typical improvements seen with effective silane coupling agents. Actual results will vary based on the specific polymer matrix, filler type, and processing conditions.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Mechanical Properties | 1. Incomplete hydrolysis of silane.2. Insufficient silane concentration.3. Incompatible polymer matrix. | 1. Ensure pH of hydrolysis solution is 4.0-5.0. Increase pre-hydrolysis time.2. Increase silane loading in 0.25% increments.3. Confirm compatibility of the phenylpropyl group with the matrix. |
| Filler Agglomeration | 1. Inadequate silane coverage.2. Premature condensation of silane in solution. | 1. Optimize silane concentration. Ensure uniform mixing during treatment.2. Use the hydrolysis solution promptly after preparation. Avoid high temperatures during hydrolysis. |
| High Composite Viscosity | 1. Filler loading is too high.2. Ineffective silane treatment. | 1. Reduce filler loading.2. Re-run treatment protocol, verifying all steps. Confirm treatment via FTIR or TGA. |
Conclusion
This compound is a highly effective coupling agent for improving the interfacial adhesion in polymer composites. Its dichlorosilane functionality provides a rapid and robust reaction pathway to inorganic surfaces, while the unique 2-phenylpropyl group offers enhanced compatibility with a range of important polymer systems. By following the detailed protocols for filler treatment and composite fabrication outlined in these notes, researchers and developers can significantly enhance the mechanical strength, hydrolytic stability, and overall performance of their composite materials.[2] The validation techniques described provide a clear framework for optimizing and confirming the successful application of this advanced coupling agent.
References
- Vertex AI Search. (n.d.). Leveraging Silanes in Composites: A Guide to Improved Mechanical Properties.
- SpecialChem. (2025). Silane – A Multifunctional Compound for Plastics.
- ARCOR Epoxy Technologies. (n.d.). Mineral fillers have become increasingly important additives and modifiers for organic polymer.
- Shin-Etsu Silicone. (n.d.). Silane Coupling Agents.
- Request PDF. (2025). Silane Coupling Agents in Polymer-based Reinforced Composites: A Review.
- SiSiB SILICONES. (n.d.). Silane Coupling Agents.
- Scientific.net. (2022). RETRACTED: Effect of Silane Coupling Agent on the Mechanical Properties of Oil Palm Frond Fiber Composite.
- Sinosil. (n.d.). Silane Coupling Agents for Fiberglass Composite.
- Sinosil. (n.d.). Silanes for Fillers and Pigments.
- ResearchGate. (n.d.). Characterization of adsorbed silane on fillers used in dental composite restoratives and its effect on composite properties.
- ResearchGate. (n.d.). Effect of a silane coupling agent on the mechanical properties of a microfibrillated cellulose composite.
- ChemicalBook. (2019). Uses of Dichloromethylsilane.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Dichloro(methyl)(2-phenylpropyl)silane.
- ECHEMI. (n.d.). dichloro-methyl-(3-phenylpropyl)silane Formula.
- Gelest, Inc. (n.d.). How does a Silane Coupling Agent Work? Hydrolysis Considerations.
- Gelest Technical Library. (n.d.). How Does a Silane Coupling Agent Work?.
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Application Notes & Protocols: Surface Modification with Dichloromethyl(2-phenylpropyl)silane
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Introduction: The Strategic Advantage of Phenylpropyl-Functionalized Surfaces
In the realm of material science and drug development, the precise control of surface chemistry is paramount. Surface properties dictate biocompatibility, drug elution rates, protein adsorption, and cellular interactions. Silanization, the process of grafting silane molecules onto a substrate, stands as a cornerstone technique for achieving this control.[1] Dichloromethyl(2-phenylpropyl)silane is a bifunctional molecule of particular interest. Its dichlorosilyl group provides a reactive anchor to hydroxylated surfaces, while the 2-phenylpropyl group imparts unique steric and hydrophobic characteristics.
This guide provides a comprehensive overview of the theoretical underpinnings and practical protocols for the surface modification of materials using this compound. We will delve into the "why" behind each step, empowering researchers to not only replicate but also innovate upon these methodologies. While this compound itself is a specialized reagent, the principles discussed are broadly applicable to a range of dichlorosilanes used in surface modification.[2]
The Reagent: this compound at a Glance
A thorough understanding of the reagent is the bedrock of any successful surface modification protocol.
| Property | Value | Source |
| CAS Number | 13617-28-2 | [3] |
| Molecular Formula | C10H14Cl2Si | [4] |
| Molecular Weight | 233.21 g/mol | [3] |
| Boiling Point | 246.2 ± 9.0 °C at 760 mmHg | [3] |
| Density | 1.1 ± 0.1 g/cm³ | [3] |
| Flash Point | 97.9 ± 14.3 °C | [3] |
The presence of two chlorine atoms makes this silane highly reactive towards nucleophiles, particularly the hydroxyl groups present on the surface of materials like glass, silica, and many metal oxides.[5] The 2-phenylpropyl group is a bulky, hydrophobic moiety that can be used to create surfaces with tailored wettability and to influence the orientation of adsorbed biomolecules through pi-pi stacking interactions with aromatic residues.
The Mechanism: A Tale of Two Reactions
The surface modification process using this compound is a two-stage process: hydrolysis and condensation.
Stage 1: Hydrolysis
The dichlorosilyl group reacts readily with trace amounts of water to form a silanol intermediate. This is a critical step, as the silanol is the species that will ultimately react with the surface.
Stage 2: Condensation
The newly formed silanol groups then react with the hydroxyl groups on the substrate surface, forming a stable covalent Si-O-Substrate bond. A second silanol can then react with an adjacent surface hydroxyl or another silane molecule, leading to cross-linking and the formation of a durable siloxane layer.
Caption: Workflow for solution-phase silanization.
Validation: How Do You Know It Worked?
Characterization of the modified surface is essential to confirm the success of the silanization process.
| Technique | Information Provided |
| Contact Angle Goniometry | Measures the surface hydrophobicity. A successful modification with this compound should result in a significant increase in the water contact angle. |
| X-ray Photoelectron Spectroscopy (XPS) | Provides elemental composition of the surface. Look for the appearance of Si 2p and C 1s peaks corresponding to the silane. |
| Atomic Force Microscopy (AFM) | Characterizes the surface topography and roughness. Can reveal the formation of a uniform silane layer. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Can detect the presence of characteristic vibrational modes of the phenyl and propyl groups on the surface. |
Troubleshooting Common Issues
| Issue | Possible Cause | Solution |
| Inconsistent Coating | Incomplete substrate cleaning or activation. | Ensure thorough cleaning and proper drying of the substrate. |
| Poor Adhesion | Insufficient curing time or temperature. | Increase the curing time or temperature within the recommended range. |
| Hazy or Opaque Coating | Excessive water in the reaction, leading to polymerization of the silane in solution. | Use anhydrous solvents and perform the reaction under an inert atmosphere. |
Conclusion: A Versatile Tool for Surface Engineering
This compound is a powerful reagent for the functionalization of surfaces. By understanding the underlying chemistry and following meticulous protocols, researchers can create well-defined, robust, and functional surfaces for a wide array of applications in materials science and drug development. The ability to introduce the unique steric and electronic properties of the phenylpropyl group opens up exciting possibilities for the rational design of interfaces with tailored biological and chemical activities.
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Application Notes and Protocols for Grignard Reactions with Dichloromethyl(2-phenylpropyl)silane
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide to the application of Grignard reactions for the functionalization of dichloromethyl(2-phenylpropyl)silane. The protocols and discussions herein are tailored for researchers in organic synthesis, medicinal chemistry, and materials science, with a particular focus on the strategic synthesis of novel organosilane scaffolds. We delve into the mechanistic underpinnings of the reaction, explore the critical parameters governing selectivity, and provide detailed, field-proven protocols for both mono- and di-substitution reactions. The unique steric and electronic properties conferred by the chiral 2-phenylpropyl group are examined in the context of reaction outcomes and potential applications in asymmetric synthesis and drug discovery.
Introduction: The Strategic Value of Organosilanes
Organosilicon compounds have emerged as a pivotal class of molecules, finding diverse applications ranging from materials science to medicinal chemistry.[1][2] Their unique physicochemical properties, such as increased lipophilicity and metabolic stability compared to their carbon analogues, make them attractive moieties in drug design.[3][4] The silicon atom, with its larger atomic radius and available d-orbitals, imparts distinct conformational and electronic characteristics to organic molecules.[5] Grignard reactions represent a cornerstone of carbon-silicon bond formation, offering a versatile and robust method for the synthesis of functionalized organosilanes.[5][6] This guide focuses on this compound, a prochiral building block, and its reactions with various Grignard reagents. The presence of the bulky and chiral 2-phenylpropyl group introduces significant steric hindrance and the potential for diastereoselective transformations, making a thorough understanding of the reaction parameters essential for achieving desired synthetic outcomes.[7]
Reagent Profile: this compound
This compound is a key intermediate for the synthesis of a wide array of tailored organosilanes.[8]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 13617-28-2 |
| Molecular Formula | C₁₀H₁₄Cl₂Si |
| Molecular Weight | 233.21 g/mol |
| Appearance | Colorless liquid |
| Key Reactive Sites | Two Si-Cl bonds |
The 2-phenylpropyl group is a significant feature of this molecule. Its steric bulk plays a crucial role in moderating the reactivity of the silicon center, which can be leveraged to control the extent of substitution.[9] Furthermore, the chiral center at the benzylic position offers opportunities for the development of novel chiral silanes, which are of increasing interest in asymmetric catalysis and as chiral auxiliaries.[10][11]
The Grignard Reaction with Dichlorosilanes: A Mechanistic Overview
The reaction of a Grignard reagent (R-MgX) with a dichlorosilane proceeds via nucleophilic substitution at the silicon center.[6][12] The carbon atom of the Grignard reagent, bearing a partial negative charge, acts as the nucleophile, attacking the electrophilic silicon atom and displacing a chloride ion.
The reaction can proceed in a stepwise manner, allowing for the potential isolation of either the mono- or di-substituted product. The control of this selectivity is a central theme of this guide.
Diagram: Generalized Grignard Reaction with this compound
Caption: Stepwise substitution of this compound.
Controlling Selectivity: Mono- versus Di-substitution
Achieving selective mono- or di-substitution is paramount for the synthesis of well-defined organosilane products. Several factors influence the outcome of the reaction.
Stoichiometry
The most straightforward method to influence selectivity is by controlling the stoichiometry of the Grignard reagent.
-
For Monosubstitution: The use of one equivalent or a slight sub-stoichiometric amount of the Grignard reagent relative to the dichlorosilane favors the formation of the monosubstituted product.
-
For Disubstitution: An excess of the Grignard reagent (typically 2.2 equivalents or more) is employed to drive the reaction to completion and form the disubstituted product.
Order of Addition ("Reverse" vs. "Normal" Addition)
The order in which the reagents are combined is a critical parameter for controlling selectivity, particularly when aiming for monosubstitution.[1]
-
Normal Addition (for Disubstitution): The dichlorosilane is added to the Grignard reagent. This ensures that the Grignard reagent is always in excess, promoting the second substitution.
-
Reverse Addition (for Monosubstitution): The Grignard reagent is added slowly to the dichlorosilane. This maintains a low concentration of the nucleophile, favoring the formation of the monosubstituted product.
Steric Hindrance
The inherent steric bulk of the 2-phenylpropyl group on the dichlorosilane and the steric demands of the incoming Grignard reagent significantly impact the reaction rate and selectivity.[9]
-
Bulky Grignard Reagents: The use of sterically hindered Grignard reagents (e.g., tert-butylmagnesium chloride) will favor monosubstitution, as the second substitution becomes sterically prohibitive.
-
The 2-Phenylpropyl Group: The steric presence of this group slows down the rate of the second substitution, making the selective synthesis of monosubstituted products more feasible compared to less hindered dichlorosilanes.
Solvent Effects
The choice of solvent can influence the reactivity of the Grignard reagent.
-
Tetrahydrofuran (THF): Generally promotes faster reactions compared to diethyl ether.[3][4] This can be advantageous for reactions with sterically hindered substrates.
-
Diethyl Ether: A common and effective solvent, though reactions may require longer times or reflux temperatures.
Experimental Protocols
Safety Precaution: Grignard reactions are highly exothermic and moisture-sensitive. All reactions must be conducted under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and flame-dried glassware.
Protocol for Selective Monosubstitution: Synthesis of Chloro(methyl)(2-phenylpropyl)(aryl/alkyl)silane
This protocol utilizes the principle of reverse addition to favor the formation of the monosubstituted product.
Materials:
-
This compound
-
Grignard reagent of choice (e.g., Phenylmagnesium bromide, 1.0 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl Ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Flame-dried, three-necked round-bottom flask with a magnetic stir bar, dropping funnel, and condenser under an inert atmosphere.
Procedure:
-
To the reaction flask, add this compound (1.0 eq) and anhydrous THF (to achieve a concentration of ~0.5 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the Grignard reagent (1.0 eq) dropwise from the dropping funnel over a period of 1-2 hours, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Diagram: Workflow for Selective Monosubstitution
Caption: Protocol for the synthesis of monosubstituted silanes.
Protocol for Disubstitution: Synthesis of Di(aryl/alkyl)(methyl)(2-phenylpropyl)silane
This protocol employs normal addition and an excess of the Grignard reagent to achieve complete substitution.
Materials:
-
Same as in Protocol 5.1.
Procedure:
-
To the reaction flask, add the Grignard reagent (2.2 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous THF dropwise from the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-6 hours to ensure complete reaction. Monitor by TLC or GC-MS.
-
Cool the reaction to room temperature and then to 0 °C.
-
Quench, work up, and purify as described in Protocol 5.1.
Table 2: Summary of Key Reaction Parameters for Selectivity
| Parameter | For Monosubstitution | For Disubstitution | Rationale |
| Stoichiometry (Grignard:Silane) | 1:1 | >2:1 | Limits or favors the second substitution. |
| Order of Addition | Grignard to Silane (Reverse) | Silane to Grignard (Normal) | Maintains low or high concentration of the nucleophile. |
| Temperature | 0 °C to RT | RT to Reflux | Slower reaction at lower temperatures can enhance selectivity. |
Product Characterization
The synthesized organosilanes can be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ²⁹Si NMR are invaluable for structural elucidation. The disappearance of the Si-Cl bond and the appearance of new signals corresponding to the introduced organic groups will be evident.[13][14]
-
Infrared (IR) Spectroscopy: Will show characteristic peaks for the organic functional groups and the Si-C bonds.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Applications in Drug Development and Beyond
The functionalized silanes synthesized from this compound are valuable precursors for a variety of applications:
-
Bioisosteric Replacement: The silicon-containing moieties can be used as bioisosteres for carbon centers in known drug molecules to improve pharmacokinetic properties.[3]
-
Drug Delivery: Organosilane-based materials are being explored for targeted drug delivery systems.[1]
-
Asymmetric Synthesis: The chiral nature of the 2-phenylpropyl group can be exploited in the development of chiral ligands or catalysts for asymmetric transformations.[7][11]
-
Materials Science: These silanes can serve as monomers for the synthesis of novel polysiloxanes and other silicon-based polymers with tailored properties.
Conclusion
The Grignard reaction with this compound is a powerful tool for the synthesis of novel organosilanes. By carefully controlling reaction parameters such as stoichiometry, order of addition, and temperature, a high degree of selectivity for either mono- or di-substituted products can be achieved. The steric and electronic influence of the 2-phenylpropyl group offers unique opportunities for the creation of complex and potentially chiral silicon-based molecules for applications in drug discovery, catalysis, and materials science. The protocols outlined in this guide provide a robust starting point for researchers to explore the rich chemistry of this versatile building block.
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Arkles, B. (n.d.). GRIGNARD REAGENTS AND SILANES. Gelest, Inc. Retrieved from [Link]
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Braga, A. L., et al. (2025). Catalytic Applications of Chiral Organoselenium Compounds in Asymmetric Synthesis. ResearchGate. Retrieved from [Link]
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KBR. (2023, September 8). Uses Of Organosilanes In Medicine: Enhancing Therapeutic Effects. Retrieved from [Link]
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Li, X. (n.d.). Catalytic asymmetric synthesis of silicon-stereogenic organosilanes. Retrieved from [Link]
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Ma, J., et al. (2024, August 3). Asymmetric Synthesis and Applications of Chiral Organoselenium Compounds: A Review. Molecules. Retrieved from [Link]
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Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]
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Meanwell, N. A. (2017). Organosilicon Molecules with Medicinal Applications. Journal of Medicinal Chemistry. Retrieved from [Link]
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Panov, D., et al. (2006, November 22). Steric Effects of Alkylmagnesium Chlorides in the Grignard Reaction with Silanes. ResearchGate. Retrieved from [Link]
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Showell, G. A., & Mills, J. S. (2024, July 1). The role of silicon in drug discovery: a review. RSC Medicinal Chemistry. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Electronic Supporting Information (ESI). Retrieved from [Link]
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Tuulmets, A., et al. (2004, July 23). Grignard reaction with chlorosilanes in THF: a kinetic study. Journal of Organic Chemistry. Retrieved from [Link]
- van der Vondervoort, P. C., et al. (2013, July 11). Method for preparing di-organo-dialkoxysilanes. Google Patents.
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Murakami, K., et al. (n.d.). (chloromethyl)dimethylphenylsilane. Organic Syntheses Procedure. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Dichloromethylphenylsilane. PubChem. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Phenyl(2-phenylpropyl)silane. PubChem. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Dichloro(methyl)(2-phenylpropyl)silane. Retrieved from [Link]
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Tuulmets, A., et al. (2004). Grignard Reaction with Chlorosilanes in THF: A Kinetic Study. ResearchGate. Retrieved from [Link]
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Senthil, P. S., et al. (2022). Chemistry and Applications of Organosilanes – An Overview. ResearchGate. Retrieved from [Link]
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Maleczka, R. E. (n.d.). Organosilane Chemistry. Michigan State University. Retrieved from [Link]
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Wrackmeyer, B., et al. (2003). Alkynylsilanes and Alkynyl(vinyl)silanes. Synthesis, Molecular Structures and Multinuclear Magnetic Resonance Study. ResearchGate. Retrieved from [Link]
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Wikipedia. (n.d.). Organosilicon chemistry. Retrieved from [Link]
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Protocols for handling and storing dichloromethyl(2-phenylpropyl)silane safely
A Comprehensive Guide to Safe Handling, Storage, and Emergency Response for Researchers and Drug Development Professionals
Introduction: Understanding Dichloromethyl(2-phenylpropyl)silane
This compound (CAS No: 13617-28-2) is an organosilicon compound belonging to the chlorosilane family.[1][2][3] These compounds are characterized by one or more silicon-chlorine (Si-Cl) bonds, which are highly susceptible to nucleophilic attack, particularly by water.[4] This reactivity makes them valuable intermediates in organic synthesis and materials science, but also imparts significant hazards. The fundamental reaction of concern is hydrolysis, where the Si-Cl bonds react vigorously with water or even atmospheric moisture to form silanols and release corrosive hydrogen chloride (HCl) gas.[4][5]
This guide provides a detailed framework for the safe handling, storage, and disposal of this compound. The protocols herein are synthesized from established best practices for chlorosilanes and are designed to empower researchers to mitigate risks effectively.[6][7] Adherence to these protocols is critical for ensuring personnel safety, experimental integrity, and environmental protection.
Section 1: Hazard Identification and Risk Assessment
The primary hazards associated with this compound stem from its reactivity, corrosivity, and flammability. A thorough understanding of these properties is the cornerstone of a robust safety plan.
1.1 Physicochemical and Hazard Properties
| Property | Value / Information | Source(s) |
| CAS Number | 13617-28-2 | [1][2] |
| Molecular Formula | C₁₀H₁₄Cl₂Si | [3] |
| Molecular Weight | 233.21 g/mol | [2] |
| Appearance | Colorless liquid (presumed based on analogous compounds) | [8] |
| Boiling Point | 246.2 °C at 760 mmHg | [2] |
| Flash Point | 97.9 °C | [2] |
| Density | ~1.1 g/cm³ | [2] |
| Primary Hazards | Reacts violently with water; Flammable; Corrosive; Produces toxic gas upon contact with water. | [9][10] |
1.2 Core Reactivity: Hydrolysis
The most significant chemical hazard is the vigorous and exothermic reaction with water, which includes ambient humidity, to produce hydrogen chloride (HCl).[4][5] This reaction is the source of the compound's corrosive properties. The liberated HCl gas can cause severe irritation and chemical burns to the respiratory tract, skin, and eyes.[5][6][11]
Caption: Hydrolysis of this compound.
1.3 Health Hazards
-
Inhalation: Inhalation of vapors or the resulting HCl mist can cause severe irritation and chemical burns to the nose, throat, and respiratory tract.[6][11] High concentrations can lead to pulmonary edema, a medical emergency.[12]
-
Skin Contact: Both the liquid and its vapors are corrosive.[6] Contact can cause severe skin burns, the severity of which depends on the concentration and duration of exposure.[6][13]
-
Eye Contact: Direct contact with the liquid or vapors will cause severe burns and can lead to permanent eye damage or blindness.[11][13][14]
-
Ingestion: Ingestion can cause severe corrosive burns to the mouth, throat, and stomach, and can be fatal.[13]
Section 2: Engineering Controls & Personal Protective Equipment (PPE)
A multi-layered approach to safety, prioritizing engineering controls and supplemented by appropriate PPE, is mandatory. Personal protective equipment is not a substitute for safe working conditions and adequate ventilation.[15][16]
2.1 Hierarchy of Controls
The most effective way to manage the risks associated with hazardous chemicals is to follow the hierarchy of controls. This framework prioritizes control methods from most to least effective.
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Application Note: A Multi-Technique Approach for the Comprehensive Characterization of Dichloromethyl(2-phenylpropyl)silane
Introduction and Scope
Dichloromethyl(2-phenylpropyl)silane (CAS: 13617-28-2) is an organosilicon compound with significant potential as a versatile intermediate in organic synthesis and materials science.[1][2] Its structure, featuring a chiral center and reactive silicon-chlorine bonds, makes it a valuable building block for introducing the 2-phenylpropyl moiety into various molecular frameworks, including pharmacologically active compounds and advanced polymers. The high reactivity of the Si-Cl bonds, however, presents a considerable challenge for its synthesis, purification, and characterization.
These chlorosilane moieties are highly susceptible to hydrolysis, reacting vigorously with ambient moisture to form silanols (Si-OH), which can subsequently condense into disiloxanes (Si-O-Si).[3][4] This reactivity necessitates meticulous handling in anhydrous, inert environments to prevent the formation of impurities that can compromise experimental outcomes and product specifications.[5]
This application note provides a detailed, multi-faceted analytical workflow designed to ensure the structural integrity, identity, and purity of this compound. We present a suite of orthogonal analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Elemental Analysis (EA)—that, when used in concert, provide a comprehensive and trustworthy characterization of the final product. Each section explains the causality behind the chosen methodology and provides detailed protocols for implementation.
Critical Handling and Sample Preparation
Due to the extreme hydrolytic instability of this compound, all handling and sample preparation steps must be performed under strictly anhydrous and inert conditions (e.g., a nitrogen or argon-filled glovebox).[5] All glassware must be flame-dried or oven-dried immediately before use. All solvents and reagents used for analysis must be certified anhydrous. Failure to adhere to these precautions will lead to sample degradation and the generation of misleading analytical data.[3]
Overall Analytical Workflow
The comprehensive characterization of this compound requires an integrated approach where the results from each technique validate and complement the others. The logical flow of analysis ensures that both the chemical structure and purity are confirmed with a high degree of confidence.
Caption: Figure 1. Integrated Analytical Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle & Causality: NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules.[6] For this compound, a combination of ¹H, ¹³C, and ²⁹Si NMR experiments provides a complete picture of the molecular skeleton. ¹H and ¹³C NMR confirm the organic framework (2-phenylpropyl group and Si-methyl group), while ²⁹Si NMR provides direct evidence of the silicon environment, which is highly sensitive to the attached chlorine atoms.[7] The analysis must be conducted in a deuterated, anhydrous solvent (e.g., C₆D₆ or CDCl₃ stored over molecular sieves) to prevent hydrolysis.
Expected NMR Data
| Analysis | Parameter | Expected Value | Rationale |
| ¹H NMR | δ (Si-CH ₃) | ~0.8 - 1.0 ppm | Methyl group attached to silicon, deshielded by chlorine atoms. |
| δ (C-CH ₃) | ~1.2 - 1.4 ppm | Methyl group adjacent to the chiral center. | |
| δ (Si-CH ₂) | ~1.5 - 1.7 ppm | Methylene group adjacent to silicon. | |
| δ (CH ) | ~2.8 - 3.1 ppm | Methine proton at the chiral center, coupled to adjacent protons. | |
| δ (Ar-H ) | ~7.1 - 7.4 ppm | Phenyl group protons. | |
| ¹³C NMR | δ (Si-C H₃) | ~5 - 10 ppm | |
| δ (C -CH₃) | ~20 - 25 ppm | ||
| δ (Si-C H₂) | ~25 - 30 ppm | ||
| δ (C H) | ~35 - 40 ppm | ||
| δ (Ar-C ) | ~125 - 145 ppm | Multiple signals for ipso, ortho, meta, para carbons. | |
| ²⁹Si NMR | δ (Si ) | ~30 - 35 ppm | Typical range for R(R')SiCl₂ species. Highly sensitive to purity.[7] |
NMR Experimental Protocol
Caption: Figure 2. NMR Analysis Workflow
-
Preparation (Inert Atmosphere): In a glovebox, accurately weigh 15-20 mg of this compound directly into a clean, dry vial.
-
Dissolution: Using a calibrated pipette, add ~0.6 mL of anhydrous deuterated solvent (e.g., benzene-d₆ or chloroform-d).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube. Cap the tube securely (e.g., with a Norell valve cap or by sealing with Parafilm) before removing it from the glovebox.
-
Acquisition: Immediately acquire ¹H, ¹³C, and ²⁹Si NMR spectra. For ²⁹Si, using polarization transfer pulse sequences like INEPT or DEPT is recommended to enhance sensitivity.[8]
-
Analysis: Process the spectra and integrate the ¹H signals. Compare chemical shifts and coupling patterns with the expected values to confirm the structure. The absence of significant Si-OH (~1-3 ppm, broad) or Si-O-Si signals in the respective spectra indicates high purity.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle & Causality: GC-MS is the gold standard for assessing the purity of volatile compounds and confirming molecular weight. The gas chromatograph separates the target compound from volatile impurities, while the mass spectrometer provides the mass-to-charge ratio (m/z) of the parent molecule and its characteristic fragments. For chlorosilanes, it is crucial to use a robust, low-polarity column and ensure the entire system, from the injector to the ion source, is free of moisture to prevent on-column reactions.[9] Using halogenated solvents like dichloromethane should be avoided as they can interact with the ion source and cause peak tailing.[10]
Expected GC-MS Data
| Parameter | Expected Value (m/z) | Identity |
| Molecular Ion (M⁺) | 232 (with characteristic ³⁵Cl/³⁷Cl isotope pattern) | [C₁₀H₁₄Cl₂Si]⁺ |
| Key Fragments | 217 | [M - CH₃]⁺ |
| 127 | [M - C₆H₅CHCH₃]⁺ | |
| 105 | [C₆H₅CHCH₃]⁺ | |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
GC-MS Experimental Protocol
Caption: Figure 3. GC-MS Analysis Workflow
-
Preparation (Inert Atmosphere): Prepare a dilute solution (~100 ppm) of the silane in anhydrous hexane or another suitable non-polar, non-halogenated solvent.
-
Transfer: Transfer the solution to a 2 mL GC vial and seal with a PTFE-lined septum cap.
-
Instrumentation:
-
Column: Use a low-bleed, non-polar capillary column (e.g., Restek RTX-5, Agilent DB-1).
-
Injector: Set to 250°C with a split ratio of 50:1.
-
Oven Program: Start at 80°C, hold for 2 min, then ramp to 280°C at 15°C/min.
-
MS Detector: Use electron ionization (EI) at 70 eV, scanning from m/z 40 to 400.
-
-
Injection: Inject 1 µL of the sample solution.
-
Analysis: Integrate the total ion chromatogram (TIC) to determine the purity percentage. Analyze the mass spectrum of the main peak to confirm the molecular ion and match the fragmentation pattern against expected values.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Principle & Causality: FT-IR spectroscopy is a rapid and effective technique for identifying the presence of key functional groups.[11] For this molecule, FT-IR is particularly useful for confirming the presence of the critical Si-Cl bonds, the aromatic C-H bonds, and the aliphatic C-H bonds. Crucially, it also serves as a highly sensitive probe for detecting hydrolysis; the appearance of a broad absorption band around 3300 cm⁻¹ (O-H stretch) or a strong band around 1000-1100 cm⁻¹ (Si-O-Si stretch) is a clear indicator of sample degradation.[11][12]
Expected FT-IR Data
| Wavenumber (cm⁻¹) | Vibration Mode | Expected Intensity |
| 3080 - 3010 | Aromatic C-H Stretch | Medium |
| 2960 - 2850 | Aliphatic C-H Stretch | Strong |
| ~1600, ~1495, ~1450 | Aromatic C=C Stretch | Medium-Weak |
| ~800 - 840 | Si-C Stretch | Medium-Strong |
| ~530 - 560 | Si-Cl Stretch | Strong, Diagnostic [13] |
FT-IR Experimental Protocol
Caption: Figure 5. Elemental Analysis Workflow
-
Preparation: Accurately weigh 2-3 mg of the sample into a tin capsule. Due to the sample's reactivity, this should be done rapidly, or the sample should be submitted in a flame-sealed ampoule under argon.
-
Analysis: Submit the sample to a certified analytical laboratory for C, H, Cl, and Si analysis. Standard combustion analysis is used for C and H, while silicon and chlorine often require specialized methods like inductively coupled plasma-optical emission spectroscopy (ICP-OES) or specific titration methods after sample digestion. [14]3. Validation: Compare the reported percentages to the theoretical values. A deviation of ≤0.4% is generally considered acceptable for a pure compound.
Summary
The characterization of a reactive species like this compound demands a rigorous and orthogonal analytical approach. By combining the detailed structural information from multi-nuclear NMR , the purity and molecular weight data from GC-MS , the functional group confirmation from FT-IR , and the compositional validation from Elemental Analysis , researchers can establish a complete and trustworthy profile of their material. Adherence to the stringent anhydrous handling protocols outlined herein is paramount to obtaining accurate and reproducible results. This comprehensive workflow ensures the high quality required for applications in drug development, materials science, and advanced chemical synthesis.
References
- Benchchem. A Comparative Guide to the Hydrolytic Stability of Chlorosilanes and Alkoxysilanes.
- ResearchGate. Determination of Silicon in Organosilicon Compounds.
- ResearchGate. NMR Spectroscopy of Organosilicon Compounds.
- ResearchGate. 29Si NMR Spectroscopy of Organosilicon Compounds.
- ResearchGate. Typical hydrolysis reaction mechanisms of chlorosilanes with water...
- ResearchGate. Theoretical study of the hydrolysis of chlorosilane.
- GLOBAL SAFE HANDLING OF CHLOROSILANES.
- Gelest, Inc. Enhanced Hydrolytic Stability of Siliceous Surfaces Modified with Pendant Dipodal Silanes.
- infrared vibrational spectra of chlorinated and hydrogenated amorphous silicon.
- Gelest, Inc. INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS.
- Grokipedia. Organosilicon chemistry.
- Wikipedia. Organosilicon chemistry.
- NINGBO INNO PHARMCHEM CO.,LTD. Dichloro(methyl)(2-phenylpropyl)silane.
- PubMed. Tailing of chromatographic peaks in GC-MS caused by interaction of halogenated solvents with the ion source.
- Frontiers. Comparing silicon mineral species of different crystallinity using Fourier transform infrared spectroscopy.
- ResearchGate. Which capillary column we can use for GC analysis of chlorsilanes?.
- Obrnuta faza. GUIDE FOR CHEMICAL SYNTHESIS & PURIFICATION.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Organosilicon chemistry - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. globalsilicones.org [globalsilicones.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. gelest.com [gelest.com]
- 9. researchgate.net [researchgate.net]
- 10. Tailing of chromatographic peaks in GC-MS caused by interaction of halogenated solvents with the ion source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. gelest.com [gelest.com]
- 12. Frontiers | Comparing silicon mineral species of different crystallinity using Fourier transform infrared spectroscopy [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. obrnutafaza.hr [obrnutafaza.hr]
Application Notes & Protocols: Dichloromethyl(2-phenylpropyl)silane as a Versatile Intermediate in Specialty Chemical Synthesis
Abstract
Dichloromethyl(2-phenylpropyl)silane (CAS No. 13617-28-2) is a bifunctional organosilane that serves as a highly adaptable building block in the synthesis of advanced materials and specialty chemicals.[1] Its unique structure, featuring two reactive chlorine atoms on the silicon center and a chiral 2-phenylpropyl group, offers a strategic entry point for creating a diverse array of functionalized silanes. This guide provides an in-depth exploration of its synthesis, reactivity, and application, complete with detailed protocols and safety considerations for researchers in organic synthesis, materials science, and drug development.
Introduction: The Strategic Value of this compound
Organofunctional silanes are a cornerstone of modern materials science, acting as crucial coupling agents, surface modifiers, and intermediates for complex molecular architectures.[2][3] this compound distinguishes itself through the combination of a sterically significant organic moiety and the high reactivity of its silicon-chlorine (Si-Cl) bonds.
The primary route to this compound is the platinum-catalyzed hydrosilylation of 2-phenylpropene (α-methylstyrene) with dichloromethylsilane.[4] This foundational reaction provides a robust and scalable method for its production. Once synthesized, the two chlorine atoms become handles for a wide range of nucleophilic substitution reactions, allowing for the sequential and controlled introduction of new functionalities. This versatility makes it a precursor for creating specialized siloxanes, resins, and silicon-containing pharmaceutical intermediates.[5][6]
Physicochemical Properties
A clear understanding of the physical and chemical characteristics of this compound is paramount for its effective use and safe handling.
| Property | Value | Reference |
| CAS Number | 13617-28-2 | [1] |
| Molecular Formula | C₁₀H₁₄Cl₂Si | [7] |
| Molecular Weight | 233.21 g/mol | [1][7] |
| Boiling Point | 246.2 ± 9.0 °C at 760 mmHg | [1] |
| Density | 1.1 ± 0.1 g/cm³ | [1] |
| Flash Point | 97.9 ± 14.3 °C | [1] |
| Appearance | Colorless liquid (presumed) | [8] |
| Reactivity | Reacts with water and other protic solvents | [9][10] |
Core Synthetic Applications & Mechanistic Insights
The utility of this compound stems from the predictable and high-yielding reactivity of the dichlorosilyl group. This allows for its transformation into a variety of downstream products with tailored properties.
Pathway to Functional Alkoxy- and Alkylsilanes
The Si-Cl bonds are highly susceptible to nucleophilic attack by alcohols, organometallic reagents, and other nucleophiles. This reactivity forms the basis of its role as a synthetic intermediate. A prime example is the multi-step conversion to dimethylethynyl(2-phenylpropyl)silane, which showcases the stepwise modification of the silicon center.[4]
Mechanistic Rationale:
-
Step 1 (Alkoxylation): The reaction with methanol is a classic nucleophilic substitution. Each chlorine atom is replaced by a methoxy group. The use of carbamide (urea) is critical; it acts as an HCl scavenger, reacting with the hydrogen chloride byproduct to drive the reaction to completion and prevent acid-catalyzed side reactions.[4]
-
Step 2 (Alkylation): The Grignard reagent (methylmagnesium iodide) provides a carbanion (CH₃⁻) that is a potent nucleophile for silicon. It displaces one of the methoxy groups to form a new silicon-carbon bond. Such reactions are fundamental in the synthesis of tetraorganosilanes.[11]
-
Step 3 & 4 (Further Functionalization): Subsequent reactions with hydrofluoric acid and an ethynyl Grignard reagent demonstrate the ability to further tune the properties of the silane, introducing fluoride and alkyne functionalities for applications in materials or as synthetic handles.[4]
Potential as a Divalent Protecting Group
Dichlorosilanes are known to serve as protecting groups for 1,2- and 1,3-diols. By reacting with the two hydroxyl groups, they form a cyclic silylene acetal, which is stable under a variety of conditions (e.g., basic, reductive, organometallic reactions) but can be cleaved under acidic or fluoride-mediated conditions.[12] While specific literature for this compound in this role is sparse, its chemical nature makes it a viable candidate for such applications, particularly where the bulky 2-phenylpropyl group can impart specific solubility or stability characteristics to the protected substrate.
Experimental Protocols
The following protocols are designed to be self-validating, with explanations for key steps to ensure reproducibility and safety.
Protocol 1: Synthesis of this compound via Hydrosilylation
This protocol describes the platinum-catalyzed addition of dichloromethylsilane to 2-phenylpropene.[4]
Materials:
-
2-Phenylpropene (α-methylstyrene)
-
Dichloromethylsilane
-
Hexachloroplatinic acid (H₂PtCl₆) solution (e.g., Speier's catalyst)
-
Anhydrous toluene (optional, as solvent)
-
Three-neck round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, inert gas (Argon or Nitrogen) supply.
Procedure:
-
Setup: Assemble the glassware and flame-dry under vacuum or oven-dry before use. Allow to cool to room temperature under a stream of inert gas.
-
Charging the Reactor: Charge the flask with 2-phenylpropene and solvent (if used). Add the platinum catalyst (typically 5-10 ppm relative to the alkene).
-
Reagent Addition: Begin stirring and gently heat the mixture to 50-60 °C. Add dichloromethylsilane dropwise from the addition funnel over 30-60 minutes. The reaction is exothermic; maintain the temperature by controlling the addition rate and using a water bath if necessary.
-
Reaction: After the addition is complete, heat the mixture to reflux (or maintain at 80-100 °C) for 2-4 hours.
-
Monitoring: Monitor the reaction progress by GC or ¹H NMR by observing the disappearance of the vinyl protons of the starting alkene.
-
Workup and Purification: Cool the reaction mixture to room temperature. The product can be purified directly by fractional distillation under reduced pressure. The high boiling point necessitates vacuum distillation to prevent thermal decomposition.[1]
Causality and Expertise:
-
Inert Atmosphere: Dichlorosilanes are moisture-sensitive and react with water to form siloxanes and corrosive HCl gas.[9][10] An inert atmosphere is crucial.
-
Catalyst: Speier's catalyst is highly effective for hydrosilylation, but other platinum catalysts can be used. The reaction mechanism involves the oxidative addition of the Si-H bond to the platinum center.
-
Temperature Control: Overheating can lead to side reactions, including polymerization of the alkene or redistribution reactions at the silicon center.
Protocol 2: Synthesis of Dimethoxymethyl(2-phenylpropyl)silane
This protocol details the conversion of the dichlorosilane to its dimethoxy derivative using methanol.[4]
Materials:
-
This compound
-
Anhydrous Methanol
-
Urea (Carbamide)
-
Anhydrous diethyl ether or THF as solvent
-
Standard reaction glassware with inert gas supply.
Procedure:
-
Setup: Assemble a dry, inert-atmosphere reaction apparatus.
-
Charging the Reactor: Dissolve this compound in the anhydrous solvent in the flask. Add a stoichiometric amount of urea (a slight excess, ~2.2 equivalents, is often used).
-
Reagent Addition: Cool the mixture in an ice bath (0 °C). Slowly add anhydrous methanol (at least 2.0 equivalents) dropwise. An exothermic reaction will occur with the formation of a precipitate (urea hydrochloride).
-
Reaction: After addition, allow the mixture to warm to room temperature and stir for 4-6 hours, or until the reaction is complete as determined by GC-MS or NMR (disappearance of the starting material).
-
Workup: Filter the reaction mixture to remove the urea hydrochloride precipitate. Wash the solid with a small amount of anhydrous solvent.
-
Purification: Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by vacuum distillation.
Causality and Expertise:
-
Anhydrous Conditions: All reagents and solvents must be strictly anhydrous to prevent the hydrolysis of the starting material and product.
-
HCl Scavenger: Urea is an effective and inexpensive base to neutralize the HCl produced. Other non-nucleophilic bases like triethylamine can also be used, but urea's insolubility in its protonated form simplifies the workup.[4]
Safety, Handling, and Storage
Working with chlorosilanes requires strict adherence to safety protocols.
| Hazard Statement (GHS) | Precautionary Statement (GHS) | Citation |
| H227: Combustible liquid. | P210: Keep away from heat, sparks, open flames, hot surfaces. No smoking. | [13] |
| H302: Harmful if swallowed. | P264: Wash affected area thoroughly after handling. | [13] |
| Causes severe skin burns and eye damage. | P280: Wear protective gloves, clothing, eye and face protection. | [10][13] |
| Reacts violently with water. | P403: Store in a well-ventilated place. Handle under inert gas. | [9][10][13] |
Emergency Procedures:
-
Skin/Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes and seek urgent medical attention.[9]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[9]
-
Spills: Evacuate the area. Use an inert absorbent material (e.g., sand, vermiculite) for containment. Do NOT use water.
References
-
Hydrosilylation of 2-Phenylpropene with dichloromethylsilane and transformations of the resulting adduct. (2015). ResearchGate. [Link]
-
Safety Data Sheet. (2024). Henkel. [Link]
-
Dichloro(methyl)(2-phenylpropyl)silane. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
Dichlorophenylsilane: A Key Ingredient in the Chemical Industry. INNO Specialty Chemicals. [Link]
-
Mechanism on The Disproportionating Synthesis of Dichlorodimethyl- silane by ZSM-5(5 T)@γ-Al 2 O 3 Series Core-Shell Catalysts. (2020). ResearchGate. [Link]
-
Dichloromethylphenylsilane. PubChem. [Link]
-
SYNTHESIS OF TETRAORGANOSILANES: (CHLOROMETHYL)DIMETHYLPHENYLSILANE. Organic Syntheses. [Link]
-
MESITALDEHYDE. Organic Syntheses. [Link]
-
PREPARATION OF 1-IODO-1-PROPYNE. Organic Syntheses. [Link]
-
Manufacturer's Guide to Dichloro(phenyl)silane: Properties, Applications, and Safety. Ningbo Inno Pharmchem Co., Ltd.[Link]
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2021). PubMed Central. [Link]
-
A Review of Organosilanes in Organic Chemistry. Fisher Scientific. [Link]
-
MDPSCL2: A New Protecting Group for Chemoselective Synthesis of 2′-O-Alkylated Guanosines. (2003). ResearchGate. [Link]
-
Protecting Groups. Organic Synthesis. [Link]
-
Deciphering the Reaction Cycle Mechanisms and Key Reaction Factors of Monochlorosilane by Disproportionation of Dichlorosilane via Experiments and Density Functional Theory. (2023). ResearchGate. [Link]
-
Protocol for synthesizing both racemic and chiral allenylsilanes through copper-catalyzed silylation of propargyl dichlorides. (2023). PubMed Central. [Link]
-
What is the best protecting group(s) to protect the SH which is connected to C2 of indole? (2014). ResearchGate. [Link]
-
Chemistry of Silanes: Interfaces in Dental Polymers and Composites. (2018). PubMed Central. [Link]
-
Grignard Coupling Reaction of Bis(chloromethyl)diorganosilanes with Dichloro(diorgano)silanes: Syntheses of 1,3-Disilacyclobutanes. (2010). ResearchGate. [Link]
-
Deciphering the Reaction Cycle Mechanisms and Key Reaction Factors of Monochlorosilane by Disproportionation of Dichlorosilane via Experiments and Density Functional Theory. (2023). PubMed Central. [Link]
-
Dichloro-methyl-(1-phenylpropyl)silane. PubChem. [Link]
-
Mechanism on The Disproportionating Synthesis of Dichlorodimethyl‐ silane by ZSM‐5(5 T)@γ‐Al 2 O 3 Series Core‐Shell Catalysts. (2020). Semantic Scholar. [Link]
-
Phenyl(2-phenylpropyl)silane. PubChem. [Link]
-
Organofunctional silanes in the application of coatings. IMPAG. [Link]
Sources
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- 2. specialchem.com [specialchem.com]
- 3. Organofunctional silanes in the application of coatings IMPAG Schweiz [impag.ch]
- 4. researchgate.net [researchgate.net]
- 5. innospk.com [innospk.com]
- 6. innospk.com [innospk.com]
- 7. Dichloro-methyl-(1-phenylpropyl)silane | C10H14Cl2Si | CID 150935119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Dichloromethylphenylsilane | C7H8Cl2Si | CID 9006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. researchgate.net [researchgate.net]
- 13. mysds.henkel.com [mysds.henkel.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Dichloromethyl(2-phenylpropyl)silane
Welcome to the Technical Support Center for dichloromethyl(2-phenylpropyl)silane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the purification of this reactive organosilane. Here, we synthesize technical protocols with field-proven insights to help you navigate common challenges and ensure the highest purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What is the most effective and commonly used method for purifying this compound?
A1: The primary and most robust method for purifying this compound is fractional vacuum distillation .[1][2][3] This technique is essential for separating the target compound from impurities with closely related boiling points, which are common in chlorosilane synthesis.[1][3] Given the relatively high atmospheric boiling point of this compound (246.2°C at 760 mmHg), applying a vacuum is critical to lower the boiling point.[][5] This prevents thermal decomposition that might occur at higher temperatures and allows for a safer, more controlled distillation. A distillation temperature of 104-105°C has been reported at a vacuum of 9 mmHg.[6]
Q2: What are the typical impurities I should expect in my crude this compound?
A2: Impurities can originate from the synthesis process itself or subsequent handling. The synthesis typically involves the hydrosilylation of 2-phenylpropene with dichloromethylsilane.[5] Therefore, you can expect:
-
Unreacted Starting Materials: Low-boiling dichloromethylsilane (B.P. 41°C) and higher-boiling 2-phenylpropene (B.P. ~165°C).[7][8][9]
-
Catalyst Residues: If a platinum catalyst like H₂PtCl₆ is used, trace amounts may remain, although these are typically non-volatile.
-
Hydrolysis and Condensation Products: This is the most common class of impurities. Dichlorosilanes are extremely sensitive to moisture.[10] Any exposure to atmospheric humidity or residual water in solvents will lead to rapid hydrolysis of the Si-Cl bonds to form silanols (RSi(CH₃)(OH)₂). These silanols are unstable and readily undergo intermolecular condensation to form siloxane oligomers or polymers (containing Si-O-Si linkages).[1] These are much higher-boiling compounds and will remain as residue in the distillation flask.
Q3: Why is the complete exclusion of moisture so critical during the purification and handling of this compound?
A3: The silicon-chlorine (Si-Cl) bonds in this compound are highly electrophilic and thus extremely susceptible to nucleophilic attack by water. This hydrolysis reaction is rapid and produces corrosive hydrogen chloride (HCl) gas as a byproduct.[6][7] The primary product, a silanediol, is unstable and quickly condenses, forming larger, non-volatile, and often insoluble polysiloxane structures. Even trace moisture can lead to significant product loss, contamination with high-boiling residues, and a hazardous buildup of HCl gas.[6] Therefore, all glassware must be rigorously flame- or oven-dried, and all operations should be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).[11]
Q4: What analytical techniques are best suited for assessing the final purity of my this compound?
A4: A combination of techniques is recommended for a comprehensive purity assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal method for identifying and quantifying volatile impurities, such as residual starting materials or low-boiling side products.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si): NMR provides detailed structural information. ¹H NMR can be used to check for the absence of starting materials and confirm the structure of the desired product. ²⁹Si NMR is particularly powerful for detecting the presence of siloxane (Si-O-Si) impurities, which will have distinct chemical shifts compared to the Si-Cl signal of the pure product.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used as a quick check. The absence of a broad O-H stretch (around 3200-3600 cm⁻¹) indicates the absence of significant hydrolysis to silanols. The presence of a strong Si-O-Si stretch (around 1000-1100 cm⁻¹) would indicate siloxane impurities.
Q5: What are the most critical safety precautions when working with this compound?
A5: this compound is a hazardous chemical that requires careful handling.
-
Corrosivity: The compound itself and its hydrolysis product, HCl, are highly corrosive and can cause severe skin and eye burns.[6]
-
Reaction with Water: It reacts vigorously with water, releasing toxic and corrosive HCl gas.[6][8] All work must be conducted in a well-ventilated fume hood, away from moisture.
-
Personal Protective Equipment (PPE): Always wear chemical splash goggles, a face shield, appropriate gloves (e.g., nitrile or neoprene), and a flame-retardant lab coat.
-
Fire Hazard: While the flash point is relatively high (>110°C), it can develop irritating fumes of HCl when exposed to open flame.[6] Use dry chemical, foam, or carbon dioxide extinguishers; do not use water .[6]
Troubleshooting Guide for Purification
This section addresses specific issues you may encounter during the fractional vacuum distillation of this compound.
Issue 1: My final product yield is significantly lower than expected.
-
Possible Cause 1: Hydrolysis during workup or distillation.
-
Why it happens: Introduction of moisture at any stage leads to the formation of non-volatile polysiloxanes, which are left behind in the distillation pot.
-
Solution: Ensure every piece of glassware is meticulously oven- or flame-dried immediately before assembly. Use dry, inert gas (nitrogen or argon) to flush the apparatus and maintain a positive pressure throughout the distillation. Use only anhydrous solvents if a pre-distillation workup is performed.
-
-
Possible Cause 2: Inefficient fractional distillation setup.
-
Why it happens: If the fractionating column is too short or not properly insulated, separation between the product and higher-boiling impurities or starting materials will be poor, leading to a broad distillation range and loss of product in mixed fractions.
-
Solution: Use a well-insulated Vigreux or packed column of sufficient length (e.g., 20-30 cm) to ensure adequate separation. Wrap the column and distillation head with glass wool or aluminum foil to maintain the temperature gradient.
-
-
Possible Cause 3: Leak in the vacuum system.
-
Why it happens: A poor seal prevents the system from reaching the target low pressure, requiring a higher pot temperature. This can lead to thermal decomposition or co-distillation of impurities.
-
Solution: Ensure all glass joints are properly sealed with a suitable vacuum grease.[12] Check all tubing connections for cracks or poor fits. A hissing sound is a clear indicator of a leak.[12]
-
Issue 2: My GC-MS analysis shows multiple peaks, some with very long retention times.
-
Possible Cause: Presence of siloxane oligomers.
-
Why it happens: This is a classic sign of moisture contamination. The Si-O-Si bonds of siloxanes are thermally stable but much less volatile than the parent dichlorosilane, causing them to elute later from the GC column.
-
Solution: The material requires re-purification. Review your entire handling and distillation procedure to identify and eliminate all potential sources of moisture. The troubleshooting steps in "Issue 1" are directly applicable here. For analysis, ensure your GC method has a high enough final temperature and a long enough hold time to elute these higher-boiling species.
-
Issue 3: The distillation is extremely slow, or the product is not distilling at the expected temperature/pressure.
-
Possible Cause 1: Vacuum is not low enough.
-
Why it happens: As described above, leaks in the system will prevent you from reaching the necessary vacuum to distill at a lower temperature.
-
Solution: Test your vacuum system independently before connecting it to the apparatus. Use a manometer to monitor the pressure throughout the distillation.
-
-
Possible Cause 2: Insufficient heating.
-
Why it happens: The heating mantle may not be providing enough energy to the distillation pot, or heat is being lost too quickly to the surroundings.
-
Solution: Ensure the heating mantle is appropriately sized for the flask and makes good contact. Use a sand bath or oil bath for more uniform heating. Insulate the distillation flask up to the neck.
-
-
Possible Cause 3: Blockage in the distillation column or condenser.
-
Why it happens: Solidified impurities or highly viscous polymeric material can physically obstruct the vapor path.
-
Solution: Stop the distillation, cool the system, and carefully disassemble to inspect for blockages. This can be a sign of severe contamination.
-
Data Summary Table
| Compound | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | 13617-28-2 | 233.21 | 246.2 @ 760 mmHg[][5]104-105 @ 9 mmHg[6]94-96 @ 3.8 mmHg[13] |
| Dichloromethylsilane (Impurity) | 75-54-7 | 115.03 | 41 @ 760 mmHg[7][8][14] |
| 2-Phenylpropene (α-Methylstyrene) (Impurity) | 98-83-9 | 118.18 | 165 @ 760 mmHg[9] |
| Polysiloxanes (Impurity) | N/A | Variable | Very High (Typically non-volatile under distillation conditions) |
Visualization of Troubleshooting Logic
The following diagram outlines the decision-making process for troubleshooting common issues during the purification of this compound.
Caption: Troubleshooting Decision Tree for Purification.
Detailed Protocol: Fractional Vacuum Distillation
Objective: To purify crude this compound by removing low-boiling starting materials and high-boiling polymeric impurities.
Critical Prerequisite: ALL glassware must be rigorously dried in an oven at >120°C for several hours or flame-dried under vacuum immediately before assembly. The entire procedure must be conducted under a dry, inert atmosphere (Nitrogen or Argon).
Materials:
-
Round-bottom flask (sized so crude material fills it 1/2 to 2/3 full)
-
Magnetic stir bar
-
Heating mantle with stirrer, or oil/sand bath
-
Fractionating column (Vigreux or packed, min. 20 cm)
-
Distillation head with condenser and thermometer adapter
-
Thermometer
-
Vacuum adapter
-
Receiving flasks (multiple, round-bottom)
-
Thick-walled vacuum tubing
-
Vacuum pump with a cold trap (e.g., liquid nitrogen or dry ice/acetone)
-
Manometer
-
Inert gas source (Nitrogen or Argon) with a bubbler
-
Vacuum grease
Procedure:
-
Apparatus Assembly:
-
Place a magnetic stir bar into the dried distillation flask and add the crude this compound.
-
Lightly grease all ground-glass joints. Assemble the apparatus: flask, fractionating column, distillation head, condenser, and vacuum adapter. Use Keck clips to secure the joints.
-
Insert the thermometer so the top of the bulb is level with the bottom of the side-arm of the distillation head.
-
Connect the inert gas inlet to the vacuum adapter. Connect the vacuum adapter via a cold trap to the vacuum pump.[12]
-
Attach cooling water to the condenser.
-
-
System Inerting and Degassing:
-
Flush the entire system with dry inert gas for 10-15 minutes.
-
Turn on the vacuum pump and slowly open the system to the vacuum. Allow the system to evacuate fully. This will remove any residual volatile solvents and dissolved air.[12]
-
Once a stable, low pressure is achieved (e.g., <10 mmHg), turn on the magnetic stirrer.
-
-
Distillation:
-
Begin to gently heat the distillation flask.
-
Observe the distillation. The first fraction to distill will be any low-boiling impurities, primarily residual dichloromethylsilane. The head temperature will be low (~41°C, but will be lower under vacuum). Collect this forerun in the first receiving flask.
-
Once the forerun is collected, the head temperature will drop. Increase the heating mantle temperature gradually.
-
The head temperature will rise again and stabilize as the main product fraction begins to distill. Collect the fraction that distills at a constant temperature and pressure (target ~104-105°C at 9 mmHg).[6]
-
Monitor the distillation closely. If the temperature fluctuates significantly, it may indicate a mixed fraction. It is good practice to collect several fractions.
-
When the distillation rate slows and the temperature begins to drop or fluctuate, stop collecting the main product. Any material remaining in the distillation flask is likely high-boiling siloxane residue.
-
-
Shutdown:
-
Turn off the heating and allow the system to cool to room temperature under vacuum.
-
Crucially, first break the vacuum by slowly introducing inert gas into the system before turning off the vacuum pump. [12] This prevents oil from the pump from being sucked back into your clean product.
-
Disassemble the apparatus and immediately cap the purified product under an inert atmosphere for storage.
-
References
-
PubChem. (n.d.). Methyldichlorosilane. National Center for Biotechnology Information. Retrieved from [Link]
-
LookChem. (n.d.). 2-Phenyl-1-propene 98-83-9 wiki. Retrieved from [Link]
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Wikipedia. (2023, December 27). Dimethyldichlorosilane. Retrieved from [Link]
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Chemdad. (n.d.). Dichloromethylsilane. Retrieved from [Link]
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abcr Gute Chemie. (n.d.). AB131058 | CAS 13617-28-2. Retrieved from [Link]
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Gelest, Inc. (2015, January 30). Safety Data Sheet: (2-METHYL-2-PHENYLETHYL)METHYLDICHLOROSILANE. Retrieved from [Link]
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Wikidata. (n.d.). 2-phenylpropane. Retrieved from [Link]
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Stenutz. (n.d.). 2-phenylpropene. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Dichloro(methyl)(2-phenylpropyl)silane. Retrieved from [Link]
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LookChem. (n.d.). 13617-28-2 C10H14Cl2Si (3-PHENYLPROPYL)METHYLDICHLOROSILANE. Retrieved from [Link]
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PubChem. (n.d.). Dichloromethylphenylsilane. National Center for Biotechnology Information. Retrieved from [Link]
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NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]
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Ottokemi. (n.d.). Dichloro(methyl)phenylsilane, 98%. Retrieved from [Link]
- Google Patents. (n.d.). Process for purifying chlorosilanes by distillation.
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Chemistry LibreTexts. (2022, April 7). 5.4C: Step-by-Step Procedures for Vacuum Distillation. Retrieved from [Link]
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Chemistry For Everyone. (2025, November 10). How Do You Troubleshoot Common Distillation Column Issues? [Video]. YouTube. Retrieved from [Link]
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B. Luy, D.W. Agar. (n.d.). Development and Economic Evaluation of a Reactive Distillation Process for Silane Production. Retrieved from [Link]
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Chemistry LibreTexts. (2023, July 7). 12.4.2: Silicon Devices. Retrieved from [Link]
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Sciencemadness.org. (2018, December 10). I want prepair tri chlorosilane from silcon and hydrochloric acid In lab. Retrieved from [Link]
- Google Patents. (n.d.). US5026533A - Method and apparatus for the preparation of dichlorosilane.
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Optimizing reaction conditions for dichloromethyl(2-phenylpropyl)silane hydrosilylation
Topic: Optimizing Reaction Conditions for Hydrosilylation using Dichloromethyl(2-phenylpropyl)silane
Introduction
Welcome to the technical support center for optimizing hydrosilylation reactions. This guide is specifically tailored for researchers utilizing this compound as a key reagent. Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, is a cornerstone of organosilicon chemistry, prized for its atom economy and versatility in creating Si-C bonds.[1][2] However, the success of this reaction, particularly with reactive dichlorosilanes, is highly dependent on meticulously controlled conditions.
This document provides in-depth, field-proven insights in a direct question-and-answer format to address common challenges. We will explore the reaction mechanism, troubleshoot frequent experimental issues, and provide standardized protocols to enhance the reproducibility and success of your work.
Reaction Overview: The Fundamentals
The core reaction involves the addition of the Si-H bond of this compound across an alkene, typically catalyzed by a platinum complex. The reaction generally proceeds via an anti-Markovnikov addition, placing the silicon atom at the terminal carbon of the alkene.[1][3]
Reaction Scheme: R-CH=CH₂ + H-Si(Cl)₂(CH₃)(CH₂CH(Ph)CH₃) --[Pt catalyst]--> R-CH₂-CH₂-Si(Cl)₂(CH₃)(CH₂CH(Ph)CH₃)
The most widely accepted mechanism for this transformation is the Chalk-Harrod mechanism , which provides a framework for understanding catalyst behavior and the origin of potential side reactions.[1][4][5]
Frequently Asked Questions (FAQs)
Q1: Which catalyst is best for my reaction?
A1: Platinum-based complexes are the industry standard due to their high activity.[6]
-
Karstedt's Catalyst (a Pt(0) complex with divinyltetramethyldisiloxane) is the most common choice. It is highly active, soluble in organic media, and effective at low concentrations (5-50 ppm).[1][7]
-
Speier's Catalyst (H₂PtCl₆ in isopropanol) is another classic option, though sometimes less active or soluble than Karstedt's.[1]
-
Other Metals: While platinum is dominant, complexes of rhodium (e.g., Wilkinson's catalyst) and ruthenium can also be effective, sometimes offering different selectivity.[6][8] For most applications with this compound, Karstedt's catalyst is the recommended starting point.
Q2: What are typical starting conditions for this reaction?
A2: A well-defined starting point is crucial for optimization. Below are standard parameters that should be adapted based on your specific alkene substrate.
| Parameter | Recommended Starting Condition | Rationale & Notes |
| Catalyst Loading | 10-20 ppm Pt relative to total formulation weight | Higher loading may be needed for less reactive alkenes, but increases cost and risk of side reactions/discoloration.[7] |
| Reactant Ratio | 1.05 to 1.2 equivalents of alkene | A slight excess of the alkene ensures complete consumption of the more valuable silane. |
| Solvent | Toluene, Xylene, or THF (anhydrous) | Solvents must be rigorously dried. Dichlorosilanes react with moisture.[9] Aprotic solvents are required. |
| Temperature | 60-80 °C | Many hydrosilylation reactions have an induction period and benefit from gentle heating.[3][10] Monitor for a potential exotherm. |
| Atmosphere | Inert (Nitrogen or Argon) | Essential to prevent moisture contamination and potential side reactions.[9] |
Q3: My reaction is too fast and difficult to control. What can I do?
A3: The high reactivity of platinum catalysts can sometimes be problematic, reducing the "pot-life" of a reaction mixture.[11] This can be managed by using a reaction inhibitor .
-
Function: Inhibitors are compounds, often electron-deficient alkenes or alkynes (e.g., dimethyl maleate, acetylenic alcohols), that reversibly coordinate to the platinum center, temporarily deactivating it.[11][12][13]
-
Application: The inhibitor allows all reagents to be mixed at room temperature without an immediate reaction. The reaction is then initiated by heating, which drives off the inhibitor and frees the catalyst.[14] This is particularly useful for large-scale reactions or when preparing formulations that need to be stored before use.[15]
Troubleshooting Guide
This section addresses specific experimental failures. For a systematic approach, follow the logical workflow diagram below.
Problem 1: Low or No Product Yield
-
Probable Cause A: Catalyst Inactivity. Platinum catalysts, especially Karstedt's, can degrade over time or be "poisoned." Improper storage or exposure to air can lead to the formation of inactive platinum colloids (platinum black).[4][5]
-
Solution: Always use a fresh solution of the catalyst. If you suspect catalyst poisoning from a substrate, consider increasing the catalyst loading or purifying your starting materials.
-
-
Probable Cause B: Moisture Contamination. Dichlorosilanes are highly sensitive to moisture. Water will react with the Si-Cl bonds, consuming the starting material and potentially deactivating the catalyst.
-
Probable Cause C: Impurities in Reactants. Certain functional groups (e.g., thiols, amines) can act as catalyst poisons. Inhibitors from a previous synthesis step may also be present in your alkene.
-
Solution: Purify starting materials via distillation or chromatography. Ensure the alkene is free from polymerization inhibitors which might also affect the catalyst.
-
Problem 2: Formation of Side Products
-
Probable Cause A: Alkene Isomerization. Platinum catalysts can promote the isomerization of terminal alkenes to internal alkenes, which are less reactive in hydrosilylation.[4][17] This is a common side reaction.
-
Solution: Lowering the reaction temperature can sometimes disfavor the isomerization pathway. Alternatively, switching to a different catalyst system (e.g., a rhodium-based catalyst) may provide higher selectivity.
-
-
Probable Cause B: Dehydrogenative Silylation. This side reaction results in the formation of a vinylsilane and H₂ gas instead of the desired alkylsilane.[4] It is more common with certain metal catalysts like iron or cobalt but can occur with platinum under some conditions.
-
Solution: This is highly substrate and catalyst dependent. If vinylsilane is a major byproduct, a change in catalyst is the most effective solution.
-
Problem 3: Product Mixture is Black or Dark Gold
-
Probable Cause: Catalyst Precipitation. The dark color is almost always due to the formation of colloidal platinum metal ("platinum black"), an inactive form of the catalyst.[4][18] This can happen at higher temperatures or with extended reaction times.
-
Solution: While this indicates some catalyst deactivation, the product can often be salvaged. After the reaction is complete, dilute the mixture with a suitable solvent (e.g., hexane or dichloromethane) and stir with activated carbon for several hours. Filter the mixture through a pad of Celite® or silica gel to remove the carbon and colloidal platinum.[18]
-
Experimental Protocols
Protocol 1: General Procedure for Hydrosilylation
This protocol provides a standardized method for reacting this compound with a terminal alkene (e.g., 1-octene).
-
Glassware Preparation: Oven-dry a three-neck round-bottom flask, a reflux condenser, and a magnetic stir bar at 120 °C for at least 4 hours. Assemble the apparatus while hot under a positive flow of nitrogen or argon.
-
Reagent Addition: To the flask, add anhydrous toluene (or another suitable solvent). Then, add the terminal alkene (1.1 equivalents).
-
Catalyst Injection: Add the Karstedt's catalyst solution (e.g., 10 μL of a 10 mg/mL solution in xylene for a 10 ppm final concentration) via syringe.
-
Silane Addition: Slowly add this compound (1.0 equivalent) dropwise via syringe. An exotherm may be observed.
-
Reaction: Heat the mixture to the desired temperature (e.g., 70 °C) and stir.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them via GC-MS or ¹H NMR. Look for the disappearance of the Si-H peak in the NMR spectrum (~4.5-5.0 ppm) or the silane peak in the GC trace.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. The solvent can be removed under reduced pressure. If the product is discolored, perform the decolorization procedure described in Troubleshooting Problem 3 .
-
Purification: The crude product can be purified by vacuum distillation to remove unreacted alkene and other volatile impurities.
Protocol 2: Sample Preparation for GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent tool for monitoring reaction conversion and identifying byproducts.[19]
-
Quenching: Take a small aliquot (~0.1 mL) from the reaction mixture and quench it in a vial containing 1 mL of hexane.
-
Derivatization (Optional but Recommended): The Si-Cl bonds are hydrolytically unstable and can damage GC columns. To create a more stable derivative for analysis, add a small amount of a capping agent like N,O-Bis(trimethylsilyl)acetamide (BSA) or react the aliquot with anhydrous methanol to form the more stable dimethoxy-silane derivative.[20]
-
Filtration: Filter the sample through a small plug of silica or a syringe filter to remove any particulate matter.
-
Analysis: Dilute the filtered sample further if necessary and inject it into the GC-MS.
Safety Information
-
This compound: This reagent is highly flammable, corrosive, and reacts with water to release flammable gases.[21][22] It causes severe skin burns and eye damage.[22]
-
Handling: Always handle in a chemical fume hood under an inert atmosphere.[21] Wear appropriate personal protective equipment (PPE), including flame-retardant clothing, chemical-resistant gloves, and safety goggles/face shield.[22]
-
Storage: Store in a tightly sealed container under inert gas in a cool, dry, well-ventilated area away from heat and ignition sources.[21]
-
-
Platinum Catalysts: While used in small amounts, platinum compounds can be sensitizers.
-
General Precautions: The hydrosilylation reaction can be exothermic. For new substrates or scaled-up reactions, ensure adequate cooling is available and add reagents slowly.
References
-
MDPI. (n.d.). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. Available from: [Link]
-
Pawlowska-Zygarowicz, A., et al. (2018). Optimization and intensification of hydrosilylation reactions using a microreactor system. New Journal of Chemistry. Available from: [Link]
-
ACS Publications. (2016). Platinum Catalysis Revisited—Unraveling Principles of Catalytic Olefin Hydrosilylation. Available from: [Link]
-
ACS Publications. (2002). Heterogeneous Inhibition of Homogeneous Reactions: Karstedt Catalyzed Hydrosilylation. The Journal of Physical Chemistry B. Available from: [Link]
-
ResearchGate. (n.d.). The common scheme of the platinum-catalyzed hydrosilylation reaction. Available from: [Link]
-
MDPI. (2020). Platinum-catalyzed hydrosilylation in polymer chemistry. Polymers. Available from: [Link]
-
Wikipedia. (n.d.). Hydrosilylation. Available from: [Link]
-
NIH PubMed Central. (n.d.). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. Available from: [Link]
-
RSC Publishing. (2018). Optimization and intensification of hydrosilylation reactions using a microreactor system. New Journal of Chemistry. Available from: [Link]
-
Heraeus Precious Metals. (n.d.). Hydrosilylation Catalysts (Silicones). Available from: [Link]
-
ResearchGate. (n.d.). Optimization and intensification of hydrosilylation reaction using microreactor system | Request PDF. Available from: [Link]
-
RSC Publishing. (2019). Using light to control the inhibition of Karstedt's catalyst. Available from: [Link]
-
Wiley Online Library. (n.d.). Hydrosilylation of 1-alkenes with dichlorosilane. Available from: [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the hydrosilylation of alkenes.[a]. Available from: [Link]
-
ResearchGate. (n.d.). Hydrosilylation of 2-Phenylpropene with dichloromethylsilane and transformations of the resulting adduct. Available from: [Link]
-
European Patent Office. (2023). INHIBITORS OF HYDROSILYLATION CATALYSTS - EP 4074790 B1. Available from: [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions a. Available from: [Link]
-
MDPI. (n.d.). Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications. Available from: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Available from: [Link]
- Google Patents. (n.d.). US20140004359A1 - Hydrosilylation reaction inhibitors and use thereof for preparing stable curable silicone compositions.
-
qualitas1998.net. (2013). Platinum-Based Heterogeneously Catalyzed Hydrosilylation. Available from: [Link]
-
Reddit. (2014). Hydrosilylation: Removing black/golden colour from product. Available from: [Link]
-
Reddit. (2024). What are some common causes of low reaction yields?. Available from: [Link]
-
Fuji Silysia Chemical. (n.d.). PLATINUM CATALYST Safety Data Sheet. Available from: [Link]
-
ACS Publications. (n.d.). Iron-Catalyzed Synthesis of Unsymmetrical Disilanes. Journal of the American Chemical Society. Available from: [Link]
-
ResearchGate. (2021). Why Hydrosilylation reagent works for ketone reduction and sometimes not working for the same substrate?. Available from: [Link]
-
MDPI. (n.d.). Hydrosilylation Reactions Catalyzed by Rhenium. Available from: [Link]
-
Chemistry LibreTexts. (2023). Hydrosilylation. Available from: [Link]
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ResearchGate. (n.d.). Derivatization steps prior to GC–MS analysis: a Silylation reactions.... Available from: [Link]
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NIH. (n.d.). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. Available from: [Link]
-
NIH. (n.d.). Photoinduced hydrosilylation through hydrogen abstraction: an NMR and computational study of the structural effect of silane. Available from: [Link]
-
ResearchGate. (n.d.). Hydrosilylation as an efficient tool for polymer synthesis and modification with methacrylates | Request PDF. Available from: [Link]
-
INEOS OPEN. (n.d.). STUDY OF THE KINETICS OF THE HYDROSILYLATION REACTION: ITS ROLE AND STATE OF THE ART. Available from: [Link]
-
NIH PubMed Central. (n.d.). Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications. Available from: [Link]
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Preventing hydrolysis of dichloromethyl(2-phenylpropyl)silane during reactions
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Hydrolysis During Reactions
Welcome to the technical support center for dichloromethyl(2-phenylpropyl)silane. This guide is designed to provide you, a senior researcher, with in-depth, field-proven insights into handling this highly reactive compound. As your peer, a Senior Application Scientist, I will explain the causality behind experimental choices to ensure your success.
Part 1: Fundamental Principles - Understanding the Challenge
Question: Why is this compound so sensitive to moisture?
Answer: this compound belongs to the organochlorosilane family. The core of its reactivity lies in the two silicon-chlorine (Si-Cl) bonds. These bonds are highly polarized due to the difference in electronegativity between silicon and chlorine, making the silicon atom highly electrophilic and an attractive target for nucleophiles.
Water (H₂O) is a potent nucleophile. When present, even in trace atmospheric amounts, it will readily attack the silicon atom. This initiates a rapid, two-stage process:
-
Hydrolysis: The initial step is the nucleophilic substitution of the chloride atoms with hydroxyl (-OH) groups from water. This reaction is typically very fast and produces silanol intermediates—in this case, (2-phenylpropyl)methylsilanediol—and liberates hydrogen chloride (HCl) gas as a byproduct.[1] The release of corrosive HCl can also auto-catalyze further hydrolysis.[1]
-
Condensation: The silanol intermediates are generally unstable. They quickly undergo intermolecular condensation, where two silanol groups react to form a stable siloxane bridge (Si-O-Si) and release a water molecule.[1] This process continues, leading to the formation of oligomeric or polymeric siloxane structures.[1]
This cascade of reactions is often uncontrollable and undesirable in a synthetic context. It consumes your starting material, generates unwanted side products (siloxanes), and can interfere with the desired reaction pathway, leading to low yields and complex purification challenges. The formation of solid polysiloxanes can also cause reaction mixtures to become gels or precipitates.[2]
Caption: Hydrolysis and subsequent condensation of dichlorosilanes.
Part 2: Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound?
Store the reagent in a tightly sealed container, preferably with a PTFE-lined cap, to prevent atmospheric moisture ingress. The headspace of the container should be flushed with an inert gas like nitrogen or argon. For long-term storage, placing it in a desiccator or a controlled low-humidity environment is recommended.[3] Storing at reduced temperatures (refrigeration) can also help lower reactivity and extend shelf life.
Q2: What are the immediate signs that my silane has been compromised by hydrolysis?
The most obvious sign is the evolution of white fumes (HCl gas) when the container is opened, which will have a sharp, acidic odor. You may also observe increased viscosity, the formation of a gel, or the appearance of white solid precipitates (polysiloxanes) in the liquid.
Q3: Which solvents are safe to use for my reaction?
The choice of solvent is critical. Always use anhydrous-grade solvents.
-
Recommended: Aprotic, non-polar solvents such as toluene, hexane, heptane, or tetrahydrofuran (THF) are generally preferred.[4] Ensure your THF is freshly distilled or sourced from a solvent purification system to remove peroxides and water.
-
Use with Caution: Chlorinated solvents like dichloromethane (DCM) can be used if rigorously dried, but may be reactive under certain conditions.
-
Avoid: Protic solvents like alcohols (methanol, ethanol) or water are incompatible. Alcohols will react with the chlorosilane to form the corresponding alkoxysilanes, while water will cause hydrolysis.[5]
Q4: Do I really need to use a glove box or Schlenk line?
Yes. For reactions that are sensitive to even trace amounts of water, these techniques are not optional; they are mandatory for reproducibility and success. A standard laboratory benchtop is saturated with atmospheric moisture that will readily hydrolyze your reagent. An inert atmosphere environment (glove box or Schlenk line) is the most robust way to exclude moisture.[3]
Part 3: Troubleshooting Guide
Unexpected results can often be traced back to inadvertent exposure to moisture. This section provides a systematic way to diagnose and solve common problems.
Caption: Troubleshooting workflow for common issues.
Problem-Cause-Solution Table
| Problem Observed | Potential Cause | Recommended Solution |
| Reaction mixture becomes cloudy or forms a white precipitate immediately upon adding the silane. | Gross water contamination. This could be from wet solvent, wet starting materials, or glassware that was not properly dried. | Stop the reaction. Re-prepare using rigorously dried solvents and reagents. Ensure all glassware is flame-dried or oven-dried (>120°C for several hours) and cooled under an inert atmosphere before use.[4] |
| Low yield of the desired product, with a significant amount of baseline material in TLC or a smear in GC/MS. | Slow hydrolysis throughout the reaction. This points to a persistent, low-level source of moisture, such as a slow leak in your inert atmosphere setup or improperly stored anhydrous solvent. | Check all joints and septa on your Schlenk line for leaks. Use fresh, unopened anhydrous solvent or solvent from a purification system. Ensure a positive pressure of inert gas is maintained throughout the reaction. |
| The reaction works well on some days but fails on others. | Variability in atmospheric humidity. On high-humidity days, standard benchtop techniques are more likely to fail. Ambient moisture can creep into septa-sealed flasks over time. | For maximum reproducibility, transition all operations into a controlled inert atmosphere glove box. This eliminates variability from ambient conditions. |
| Difficulty in purifying the product from a sticky, insoluble residue. | Formation of polysiloxane byproducts. This is the result of significant hydrolysis and condensation of the dichlorosilane. | The best solution is prevention. Once formed, these polymers can be difficult to remove. Filtration may work for solids, but soluble oligomers may require extensive chromatography. Focus on improving the anhydrous technique for the next attempt. |
Part 4: Core Experimental Protocols
Protocol 1: Setting Up a Reaction Under Anhydrous Conditions (Schlenk Line)
This protocol outlines the essential steps for ensuring a moisture-free reaction environment.
Materials:
-
Two- or three-neck round-bottom flask
-
Condenser (if refluxing)
-
Glass stoppers and rubber septa
-
Magnetic stir bar
-
Schlenk line with dual vacuum/inert gas manifold
-
Heat gun or high-temperature oven
Procedure:
-
Glassware Preparation: Assemble your desired glassware (flask, condenser, etc.). Ensure all pieces are clean and free of residue.
-
Drying:
-
Oven Method: Place the glassware in an oven at >120°C for at least 4 hours (overnight is best).
-
Flame-Drying Method: Assemble the glassware on the Schlenk line. Using a heat gun, heat all surfaces of the glass under a high vacuum until uniformly hot. Caution: Do not heat volumetric flasks or sealed containers. Allow the glass to cool completely under vacuum.
-
-
Inerting the System: Once cool, switch the manifold from vacuum to the inert gas (argon or nitrogen). Fill the flask with the inert gas. This is known as "backfilling."
-
Purge Cycle: Evacuate the flask again under high vacuum for 5-10 minutes. Then, backfill with inert gas. Repeat this vacuum/backfill cycle at least three times to ensure all atmospheric gases and residual moisture are removed.
-
Maintaining Positive Pressure: After the final backfill, leave the flask under a positive pressure of inert gas. This can be achieved using an oil or mercury bubbler attached to the manifold exhaust. A slight but steady outflow of gas from the bubbler confirms a positive pressure.
-
Solvent and Reagent Addition: Add anhydrous solvents and liquid reagents via a gas-tight syringe through a rubber septum. Add solid reagents under a strong counter-flow of inert gas (quickly removing a glass stopper and adding the solid while a high flow of inert gas exits the neck of the flask).
Protocol 2: Transferring this compound
This procedure details the safe transfer of the liquid reagent from its source container to the reaction flask.
Materials:
-
Source bottle of this compound
-
Anhydrous-grade gas-tight syringe with a long needle
-
Reaction flask under positive inert gas pressure
Procedure:
-
Prepare the Syringe: Take a clean, dry syringe and needle. Flush it with inert gas by drawing gas from the manifold or the headspace of a balloon-filled flask and expelling it three times.
-
Access the Reagent: Carefully open the main cap of the silane bottle. Puncture the PTFE-lined septum of the inner seal with the needle of your prepared syringe. To prevent creating a vacuum inside the bottle, you can simultaneously insert a second "bleed" needle connected to the inert gas line to maintain positive pressure.
-
Withdraw the Liquid: Slowly draw the required volume of this compound into the syringe. It is good practice to pull a small amount of inert gas (~0.1-0.2 mL) into the syringe tip after the liquid. This "gas buffer" prevents accidental dripping and premature reaction of the droplet at the needle tip.
-
Transfer to Reaction: Quickly and carefully move the syringe to your reaction flask. Puncture the septum on the reaction flask and inject the liquid reagent.
-
Rinse the Syringe: After transfer, it is good practice to immediately rinse the syringe. Draw up some anhydrous solvent (e.g., toluene) from a separate flask and expel it into a waste container. Repeat this rinse 2-3 times to quench any residual reactive silane.
By adhering to these principles and protocols, you can effectively prevent the hydrolysis of this compound, leading to more reliable, reproducible, and successful experimental outcomes.
References
-
Hydrosilylation of 2-Phenylpropene with dichloromethylsilane and transformations of the resulting adduct. (2015). ResearchGate. [Link]
-
Typical hydrolysis reaction mechanisms of chlorosilanes with water... (n.d.). ResearchGate. [Link]
-
Mastering Moisture-Sensitive Chemicals: Safety and Best Practices. (2024). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
GLOBAL SAFE HANDLING OF CHLOROSILANES. (n.d.). CES-Silicones. [Link]
-
APPLYING A SILANE COUPLING AGENT. (n.d.). Gelest. [Link]
-
Reactive Chlorosilane Byproducts, Popping Gels. (2018). American Institute of Chemical Engineers. [Link]
-
Applying Silanes. (n.d.). Gelest, Inc. [Link]
-
How To Prevent the Loss of Surface Functionality Derived from Aminosilanes. (2005). Langmuir. [Link]
-
Dichloro(methyl)(2-phenylpropyl)silane. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
(chloromethyl)dimethylphenylsilane. (n.d.). Organic Syntheses Procedure. [Link]
-
Dichloromethylphenylsilane. (n.d.). PubChem. [Link]
Sources
Troubleshooting low yields in dichloromethyl(2-phenylpropyl)silane synthesis
Welcome to the technical support center for the synthesis of dichloromethyl(2-phenylpropyl)silane. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. Here, we address common challenges, particularly low yields, through a series of frequently asked questions and detailed troubleshooting guides. Our approach is grounded in established chemical principles and field-proven insights to ensure you can achieve reliable and high-purity results.
Troubleshooting Guide: Low Yields
Low yields in the synthesis of this compound can stem from various factors, from suboptimal reaction conditions to inefficient purification. This section provides a systematic approach to identifying and resolving these issues.
Question 1: My hydrosilylation reaction of α-methylstyrene with dichloromethylsilane is resulting in a low yield of the desired this compound. What are the likely causes?
Low yields in this hydrosilylation reaction are frequently attributed to one or more of the following factors: catalyst inefficiency, suboptimal reaction conditions, or the presence of impurities.
1. Catalyst Selection and Activity:
The choice and handling of the hydrosilylation catalyst are critical. Platinum-based catalysts, such as Karstedt's catalyst or Speier's catalyst, are commonly employed for this transformation.
-
Catalyst Deactivation: Catalysts can be deactivated by impurities in the reagents or solvent. Ensure that your α-methylstyrene and dichloromethylsilane are freshly distilled and that the solvent is anhydrous.
-
Catalyst Concentration: An insufficient catalyst loading will result in an incomplete reaction. Conversely, an excessively high concentration can sometimes lead to side reactions. A typical starting point is in the range of 10-50 ppm of platinum.
2. Reaction Conditions:
-
Temperature: The reaction temperature significantly influences the rate and selectivity. While some reactions proceed at room temperature, others may require heating to achieve a reasonable reaction rate.[1] However, excessive heat can promote side reactions or product decomposition. We recommend starting at a moderate temperature (e.g., 50-60 °C) and monitoring the reaction progress by GC or NMR.
-
Reaction Time: Incomplete conversion due to insufficient reaction time is a common cause of low yields. Monitor the disappearance of the starting materials to determine the optimal reaction time.
3. Side Reactions:
The hydrosilylation of α-methylstyrene can yield two different regioisomers: the desired branched (anti-Markovnikov) product and the linear (Markovnikov) isomer. Additionally, dehydrogenative silylation can occur, leading to the formation of vinylsilanes.[1][2]
-
Isomer Formation: The regioselectivity is influenced by the catalyst and reaction conditions. While platinum catalysts generally favor the formation of the linear isomer with terminal alkenes, the steric hindrance of α-methylstyrene often directs the reaction towards the desired branched product.
-
Dehydrogenative Silylation: This side reaction can be minimized by carefully controlling the reaction temperature and choosing the appropriate catalyst system.[2]
Question 2: I'm observing multiple unexpected peaks in my crude NMR/GC-MS analysis. What are the common side products in this synthesis?
The presence of multiple products is a strong indicator of side reactions or impurities in your starting materials. Here are some common culprits:
-
Regioisomers: As mentioned, both the α- and β-adducts can be formed. The β-adduct (linear isomer) is a common side product.[3]
-
Products of Dehydrogenative Silylation: This leads to the formation of silylated alkenes.[1]
-
Oligomerization of α-methylstyrene: α-Methylstyrene can polymerize under certain conditions, especially in the presence of acidic impurities.
-
Redistribution Products: Redistribution reactions at the silicon center can lead to the formation of other silane species.[4]
-
Hydrolysis Products: Dichlorosilanes are sensitive to moisture and can hydrolyze to form siloxanes. It is crucial to perform the reaction under anhydrous conditions.
Experimental Protocols
General Protocol for Hydrosilylation of α-Methylstyrene
This protocol provides a starting point for the synthesis. Optimization of catalyst loading, temperature, and reaction time may be necessary.
Materials:
-
α-Methylstyrene (freshly distilled)
-
Dichloromethylsilane (freshly distilled)
-
Karstedt's catalyst (or other suitable platinum catalyst)
-
Anhydrous toluene (or other suitable solvent)
Procedure:
-
To a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet, add α-methylstyrene and anhydrous toluene.
-
Begin stirring and introduce the dichloromethylsilane via a syringe.
-
Add the hydrosilylation catalyst.
-
Heat the reaction mixture to the desired temperature (e.g., 60 °C) and monitor the progress by GC or NMR.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The crude product can be purified by vacuum distillation.
| Parameter | Recommended Range |
| Molar Ratio (α-methylstyrene:dichloromethylsilane) | 1:1 to 1:1.2 |
| Catalyst Loading (ppm Pt) | 10 - 50 |
| Reaction Temperature | 25 - 80 °C |
| Solvent | Toluene, THF, Hexane |
Visualization of the Synthetic Pathway and Troubleshooting
Reaction Pathway
Sources
- 1. Hydrosilylation Reactions Catalyzed by Rhenium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combinatorial Approach to the Catalytic Hydrosilylation of Styrene Derivatives: Catalyst Systems Composed of Organoiron(0) or (II) Precursors and Isocyanides | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up Dichloromethyl(2-phenylpropyl)silane Reactions
Welcome to the Technical Support Center for the synthesis and handling of dichloromethyl(2-phenylpropyl)silane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the scalable synthesis of this important organosilane intermediate. Our focus is on providing practical, field-proven insights to ensure the successful and safe execution of your chemical reactions.
I. Introduction to this compound Synthesis
This compound is typically synthesized via the hydrosilylation of α-methylstyrene with dichloromethylsilane. This reaction is an addition of the silicon-hydrogen bond of the silane across the carbon-carbon double bond of the alkene. The most common and effective catalysts for this transformation are platinum-based, such as hexachloroplatinic acid (H₂PtCl₆), often referred to as Speier's catalyst.[1]
The reaction proceeds with anti-Markovnikov selectivity, meaning the silicon atom adds to the terminal carbon of the double bond. However, achieving high yields and purity, especially on a larger scale, requires careful control of reaction conditions to minimize side reactions.
II. Experimental Protocol: Lab-Scale Synthesis
This protocol provides a starting point for the synthesis of this compound. Optimization may be required based on your specific equipment and purity requirements.
Diagram of the Synthetic Workflow
Caption: Workflow for the synthesis and purification of this compound.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Purity | Notes |
| α-Methylstyrene | 118.18 | ≥99% | Inhibitor should be removed prior to use. |
| Dichloromethylsilane | 115.03 | ≥98% | Highly flammable and moisture-sensitive. |
| Speier's Catalyst (H₂PtCl₆·6H₂O) | 517.90 | Catalyst grade | Typically used as a solution in isopropanol. |
| Anhydrous Toluene | - | Dry | Recommended as solvent for larger scales. |
Procedure:
-
Preparation: All glassware must be thoroughly dried in an oven and assembled under an inert atmosphere (e.g., nitrogen or argon).
-
Charging the Reactor: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet, add α-methylstyrene (1.0 eq). If scaling up, anhydrous toluene can be used as a solvent.
-
Catalyst Addition: Add Speier's catalyst solution (typically 10-50 ppm of platinum relative to the alkene).
-
Addition of Dichloromethylsilane: Slowly add dichloromethylsilane (1.0 - 1.2 eq) dropwise from the addition funnel. The reaction is exothermic, and the addition rate should be controlled to maintain the desired reaction temperature.
-
Reaction: Stir the reaction mixture at a controlled temperature (start at room temperature and gently heat to 40-60°C if necessary) and monitor the progress by GC-MS.
-
Work-up: Once the reaction is complete, the catalyst can be removed by treating the mixture with activated carbon and filtering.
-
Purification: The crude product is purified by vacuum distillation to yield this compound as a colorless liquid.
III. Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Conversion of Starting Materials | - Catalyst Inactivity: The platinum catalyst may be poisoned or degraded. - Insufficient Temperature: The reaction may require thermal initiation. - Inhibitor in α-Methylstyrene: Phenolic inhibitors can quench the reaction. | - Use fresh, high-quality catalyst. Ensure all reagents and solvents are free of catalyst poisons (e.g., sulfur or phosphorus compounds). - Gradually increase the reaction temperature to 40-60°C. - Pass the α-methylstyrene through a column of activated alumina to remove the inhibitor before use. |
| Formation of Side Products (Isomers, Oligomers) | - Isomerization of α-Methylstyrene: Platinum catalysts can promote the isomerization of the double bond.[1] - Dehydrogenative Silylation: This side reaction can lead to the formation of unsaturated silanes.[1] - Oligomerization/Polymerization of α-Methylstyrene: This can be promoted by Lewis acidity or high temperatures.[2] | - Maintain a lower reaction temperature. - Optimize the catalyst loading; higher concentrations can sometimes lead to more side reactions. - Ensure the reaction is carried out under an inert atmosphere to prevent the formation of acidic species from the hydrolysis of chlorosilanes. |
| Product is a Low-Melting Solid or Oil Instead of a Crystalline Solid | - Presence of Impurities: Residual solvents or byproducts can lower the melting point. Common impurities include biphenyl from Grignard synthesis routes (if applicable to starting materials) and unreacted starting materials.[3] | - Recrystallization: Attempt recrystallization from a non-polar solvent like hexane or petroleum ether.[3] - Column Chromatography: If recrystallization is ineffective, purify using silica gel column chromatography with a non-polar eluent system.[3] |
| Low Yield of Purified Product | - Hydrolysis of the Product: The dichlorosilyl group is highly susceptible to hydrolysis. - Product Loss During Purification: Product may be lost during distillation or chromatography. | - Use anhydrous solvents and maintain a strict inert atmosphere throughout the reaction and work-up.[3] - During vacuum distillation, carefully control the pressure and temperature to avoid product decomposition. For column chromatography, select an appropriate solvent system based on TLC analysis to ensure good separation and recovery.[3] |
IV. Scale-Up Considerations
Scaling up the synthesis of this compound from the lab to a pilot or production scale introduces several challenges that need to be carefully managed.
Diagram of Scale-Up Logic
Caption: Key factors to address when scaling up the hydrosilylation reaction.
-
Heat Management: The hydrosilylation reaction is exothermic. On a large scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation more challenging. A robust cooling system is essential to maintain the optimal reaction temperature and prevent runaway reactions.
-
Reagent Addition: The rate of addition of dichloromethylsilane becomes critical. A slow, controlled addition rate is necessary to manage the exotherm. The use of a calibrated dosing pump is highly recommended.
-
Mixing: Efficient mixing is crucial to ensure homogenous reaction conditions and prevent localized overheating. The type of agitator and its speed should be carefully selected based on the reactor geometry and the viscosity of the reaction mixture.
-
Safety: Dichloromethylsilane is highly flammable, corrosive, and reacts violently with water.[4] α-Methylstyrene is also flammable.[5] A thorough risk assessment is mandatory.[6] Key safety measures include:
-
Operating in a well-ventilated area, preferably in a closed system.
-
Using intrinsically safe electrical equipment.
-
Grounding all equipment to prevent static discharge.
-
Having appropriate fire suppression systems in place (e.g., dry chemical or CO₂ extinguishers; do not use water on chlorosilane fires).[4]
-
Ensuring personnel are equipped with appropriate personal protective equipment (PPE), including flame-retardant clothing, chemical-resistant gloves, and respiratory protection.[4]
-
V. Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity of the hydrosilylation of α-methylstyrene? The platinum-catalyzed hydrosilylation of α-methylstyrene is expected to yield the anti-Markovnikov product, this compound, as the major isomer. This is due to both steric and electronic effects during the catalytic cycle.
Q2: Can I use a different catalyst for this reaction? While platinum-based catalysts like Speier's and Karstedt's catalysts are the most common and generally highly effective, other transition metal catalysts (e.g., based on rhodium or nickel) have been explored for hydrosilylation reactions.[1][7] However, their efficiency and selectivity for this specific transformation would need to be evaluated. Lewis acid catalysts have also been reported for hydrosilylation, but they may promote polymerization of styrene derivatives.[2]
Q3: How can I monitor the progress of the reaction? Gas chromatography-mass spectrometry (GC-MS) is an excellent technique for monitoring the disappearance of the starting materials (α-methylstyrene and dichloromethylsilane) and the appearance of the product.[8][9] This allows for real-time tracking of the reaction progress and helps in determining the optimal reaction time.
Q4: What are the key analytical techniques for characterizing the final product?
-
GC-MS: To determine the purity of the product and identify any byproducts. It's important to be aware that some silanes can undergo gas-phase reactions in the mass spectrometer, which can complicate spectral interpretation.[10][11]
-
NMR Spectroscopy: ¹H, ¹³C, and ²⁹Si NMR are invaluable for confirming the structure of the final product.[12][13][14]
-
FT-IR Spectroscopy: To confirm the absence of the Si-H bond from the starting silane and the C=C bond from the starting alkene.
Q5: What are the storage and handling precautions for this compound? As a dichlorosilane derivative, the product is moisture-sensitive and will hydrolyze in the presence of water to release hydrochloric acid. It should be stored in a tightly sealed container under an inert atmosphere in a cool, dry, and well-ventilated area.[4] All handling should be performed in a fume hood with appropriate PPE.
VI. References
-
Berke, H., et al. "Rhenium-Catalyzed Hydrosilylation Reactions." PMC, 2017.
-
BenchChem. "Technical Support Center: Purification of (Chloromethyl)(triphenyl)silane." 2025.
-
Gevorgyan, V., et al. "Highly Efficient B(C6F5)3-Catalyzed Hydrosilylation of Olefins." ACS Publications, 2000.
-
Meister, T.K., et al. "Platinum-Catalyzed Hydrosilylation in Polymer Chemistry." MDPI, 2016.
-
Kühn, F.E., et al. "Platinum Catalysis Revisited—Unraveling Principles of Catalytic Olefin Hydrosilylation." ACS Publications, 2016.
-
Nakazawa, H., et al. "Hydrosilylation of styrene with various hydrosilanes or siloxanes..." ResearchGate, 2023.
-
Marciniec, B. "Comprehensive Handbook on Hydrosilylation." Pergamon Press, 1992.
-
Xiang, J., et al. "Photoactivated Hydrosilylation of Alkenes using Platinum(II) Salicylaldimine Phenylpyridine Complexes." White Rose eTheses Online, 2018.
-
The Royal Society of Chemistry. "Supporting Information for..." RSC Publishing, 2022.
-
Fisher Scientific. "SAFETY DATA SHEET." 2015.
-
Silicones Environmental, Health and Safety Center (SEHSC). "GLOBAL SAFE HANDLING OF CHLOROSILANES."
-
ResearchGate. "ChemInform Abstract: Study of the Alkylation of Chlorosilanes. Part 2. Synthesis of (Fluoroalkyl)chlorosilanes and Tetra(fluoroalkyl)silanes via Hydrosilylation." 2025.
-
SiliCycle. "Platinum‐Based Heterogeneously Catalyzed Hydrosilylation." qualitas1998.net, 2013.
-
ResearchGate. "(PDF) Hydrosilylation reactions of methylhydridesiloxane to styrene and α‐methylstyrene."
-
Beller, M., et al. "Recent Advances in Catalytic Hydrosilylations: Developments beyond Traditional Platinum Catalysts." PMC, 2019.
-
Kesti, M.R., and Waymouth, R.M. "Reactions of Hydrosilanes and Olefins in the Presence of Cp>2>MCl>2>/nBuLi." Organometallics, 1992.
-
Wiley Analytical Science. "Gas-phase reactions in Orbitrap GC-MS complicate silane analysis." 2024.
-
Vainiotalo, P., et al. "Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment." Journal of Chromatography A, 1997.
-
The Royal Society of Chemistry. "Rhodium Catalysts Supported on Phosphorus-Rich Covalent Organic Polymers for Sustainable Hydrosilylation of Alkynes." RSC Publishing, 2021.
-
Diva-portal.org. "Analytical Method Development of Fluorinated Silanes using Mass Spectrometry."
-
Organic Chemistry Data. "NMR Spectroscopy :: 1H NMR Chemical Shifts."
-
Hagiwara, T., et al. "Hydrosilylation of α-methylstyrene and ketones catalyzed by group 10 and rhodium isocyanide complexes." Sci-Hub, 1987.
-
Agilent Technologies, Inc. "Silanes."
-
Scilit. "Hydrosilylation reactions of methylhydridesiloxane to styrene and α‐methylstyrene." Journal of Applied Polymer Science, 2006.
-
ResearchGate. "Hydrosilylation of α‐methylstyrene with dimethylphenylsilane..."
-
ResearchGate. "Investigation of unexpected silane ions caused by gas‐phase reactions in Orbitrap gas chromatography–mass spectrometry."
-
Scilit. "Fine purification of silane for removal of chlorosilanes by membrane gas separation."
-
Organic Syntheses. "A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals."
-
ResearchGate. "1. 59.6 MHz 29 Si{ 1 H} NMR spectrum (upper insert) of the..."
-
Google Patents. "EP0488765A1 - Purification of silicon tetrachloride."
-
Luo, R., et al. "Supporting Information - DOI."
-
Occupational Safety and Health Administration (OSHA). "α-METHYL STYRENE."
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- 1. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry | MDPI [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. globalsilicones.org [globalsilicones.org]
- 5. α-METHYL STYRENE | Occupational Safety and Health Administration [osha.gov]
- 6. orgsyn.org [orgsyn.org]
- 7. sci-hub.box [sci-hub.box]
- 8. lib3.dss.go.th [lib3.dss.go.th]
- 9. gcms.cz [gcms.cz]
- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 11. researchgate.net [researchgate.net]
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- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Safe Disposal of Dichloromethyl(2-phenylpropyl)silane Waste
This guide provides comprehensive technical support for the safe and compliant disposal of dichloromethyl(2-phenylpropyl)silane waste. It is intended for researchers, scientists, and drug development professionals who handle this reactive organosilane in a laboratory setting. The protocols and troubleshooting advice provided herein are grounded in established chemical safety principles and regulatory guidelines.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound waste?
A1: The primary hazard stems from its high reactivity, particularly with water and other protic solvents. This compound readily undergoes hydrolysis to produce corrosive hydrochloric acid (HCl) and silanols, which can further condense.[1][2][3][4] This reaction is exothermic and can lead to a rapid increase in temperature and pressure if not controlled. Additionally, the compound itself and its hydrolysis products can be irritating to the skin, eyes, and respiratory tract.[1][5][6]
Q2: Can I dispose of small quantities of this compound waste down the drain?
A2: Absolutely not. Due to its reactivity with water and the formation of corrosive byproducts, this compound must never be poured down the drain.[4] This practice can damage plumbing and is a violation of hazardous waste regulations.
Q3: What are the approved disposal methods for this type of waste?
A3: The recommended and most common method for laboratory-scale waste is a two-step process: controlled hydrolysis followed by neutralization.[3][7][8] For larger quantities or industrial settings, incineration at a licensed hazardous waste facility is another option.[9]
Q4: How should I classify this waste for disposal according to EPA regulations?
A4: Waste containing this compound would likely be classified as hazardous waste due to its reactivity (D003) and corrosivity (D002) upon hydrolysis.[10][11] As a halogenated organic compound, it may also fall under the F-series of waste codes (e.g., F001, F002) if it is a spent solvent mixture.[10][12][13] It is crucial to consult your institution's environmental health and safety (EHS) office for precise waste code determination based on your specific waste stream.
Q5: What personal protective equipment (PPE) is required when handling this waste?
A5: Appropriate PPE is critical. This includes, at a minimum:
-
Chemical splash goggles and a face shield.
-
Gloves resistant to chlorinated and aromatic compounds (e.g., Viton™ or a suitable laminate).
-
A flame-retardant lab coat.
-
All handling of the waste should be performed within a certified chemical fume hood.[14][15][16][17]
Troubleshooting Guide
This section addresses specific issues that may arise during the disposal process.
| Problem | Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Violent, uncontrolled reaction during hydrolysis (splashing, rapid gas evolution). | 1. Addition of water or alcohol is too rapid. 2. Concentration of the silane waste is too high. 3. Inadequate cooling. | 1. Action: Immediately cease addition. If safe, move the reaction vessel to a secondary containment unit. Rationale: The hydrolysis of dichlorosilanes is highly exothermic. Rapid addition of the quenching agent leads to a runaway reaction. A slow, controlled addition is crucial to manage the heat generated. 2. Action: Dilute the waste stream with a compatible, anhydrous, non-polar solvent (e.g., hexane, toluene) before attempting hydrolysis. Rationale: Dilution reduces the concentration of the reactive species, thereby slowing the reaction rate and allowing for better thermal control. 3. Action: Ensure the reaction vessel is adequately submerged in an ice bath and that the bath has sufficient ice. Rationale: An ice bath provides a constant low-temperature environment to absorb the heat of reaction, preventing thermal runaway. |
| Solid precipitate forms during hydrolysis. | 1. Condensation of silanol intermediates. | 1. Action: This is an expected outcome. The solid is likely a polysiloxane. Proceed with the neutralization step. Rationale: The initial hydrolysis forms silanols (R-Si(CH₃)(OH)₂), which are unstable and readily undergo condensation to form siloxane polymers (-[R-Si(CH₃)-O-]-) and water. This is a natural part of the degradation process.[18][19][20] |
| The pH of the neutralized waste is unstable. | 1. Incomplete hydrolysis of the silane. 2. Insufficient mixing during neutralization. 3. Use of a weak base for neutralization. | 1. Action: Allow the hydrolyzed mixture to stir for a longer period (e.g., overnight) before final pH measurement. Rationale: If hydrolysis is incomplete, residual chlorosilane will continue to react with water, generating more HCl and causing the pH to drop over time. 2. Action: Ensure vigorous stirring during the addition of the neutralizing base. Rationale: Proper mixing is essential for a complete and uniform neutralization reaction. Pockets of unreacted acid can lead to inaccurate pH readings. 3. Action: Use a strong base like sodium hydroxide or potassium hydroxide for efficient neutralization. Rationale: Strong bases ensure a more complete and rapid neutralization of the strong acid (HCl) produced during hydrolysis.[21][22] |
| Corrosion of metal equipment (spatulas, stir bars). | 1. Presence of hydrochloric acid. | 1. Action: Use equipment made of corrosion-resistant materials such as glass, PTFE, or polyethylene. Avoid using metal implements. Rationale: Hydrochloric acid is highly corrosive to most metals.[9] |
Decontamination and Disposal Protocols
Protocol 1: Controlled Hydrolysis and Neutralization
This is the standard laboratory procedure for treating this compound waste.
Step-by-Step Methodology:
-
Preparation:
-
Don all required PPE and work in a chemical fume hood.
-
Prepare an ice bath in a secondary containment vessel large enough to hold the reaction flask.
-
Select a three-necked round-bottom flask of an appropriate size (the final volume should not exceed 50% of the flask's capacity). Equip the flask with a magnetic stir bar, a dropping funnel, and a gas outlet connected to a gas scrubber containing a basic solution (e.g., sodium bicarbonate).
-
-
Dilution (if necessary):
-
If the waste is concentrated, dilute it with an equal volume of an anhydrous, non-polar solvent like hexane or toluene. This will help to control the reaction rate.
-
-
Hydrolysis:
-
Place the flask containing the silane waste in the ice bath and begin stirring.
-
Slowly add a 1:1 mixture of water and a water-miscible solvent like isopropanol or ethanol dropwise from the dropping funnel. The alcohol helps to solubilize the organosilane, promoting a smoother reaction. The rate of addition should be controlled to keep the reaction temperature below 25°C.
-
Continue stirring the mixture at room temperature for at least 2 hours after the addition is complete to ensure full hydrolysis.
-
-
Neutralization:
-
Continue to cool the flask in the ice bath.
-
Slowly add a 1 M solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) to the reaction mixture while monitoring the pH with a calibrated pH meter or pH paper.[21][22]
-
Continue adding the base until the pH of the aqueous layer is between 6 and 8. Be mindful that the neutralization reaction is also exothermic.
-
-
Final Disposal:
-
Once the mixture is neutralized, it can be disposed of as hazardous waste. Separate the organic and aqueous layers if they form.
-
Label the waste container clearly with all components and the appropriate hazardous waste codes.
-
Arrange for pickup by your institution's EHS department.
-
Protocol 2: Incineration
This method is typically reserved for large quantities of waste and is performed by a licensed hazardous waste disposal company.
Key Considerations:
-
High-Temperature Incineration: Organosilicon compounds require high temperatures (often above 1100°C for halogenated waste) for complete combustion to silicon dioxide, carbon dioxide, and water.[23]
-
Byproduct Formation: Incomplete combustion can lead to the formation of harmful byproducts. The presence of chlorine necessitates scrubbing of the flue gases to remove HCl.
-
Regulatory Compliance: The incineration facility must be fully compliant with EPA and local regulations for hazardous waste disposal.
Visualizations
Chemical Degradation Pathway
Caption: Chemical degradation pathway of this compound.
Waste Disposal Workflow
Caption: Step-by-step workflow for this compound waste disposal.
References
-
Chemical Recycling of High-Molecular-Weight Organosilicon Compounds in Supercritical Fluids. (2022-11-28). National Institutes of Health. Retrieved from [Link]
-
Exposure to an accidental trichlorosilane spill: three case reports. (2022-07-08). National Institutes of Health. Retrieved from [Link]
-
EPA HAZARDOUS WASTE CODES. University of Washington. Retrieved from [Link]
-
The Thermal Decomposition of Some Polysiloxanes. (2020-01-30). University of Glasgow. Retrieved from [Link]
-
Various modes of thermal decomposition of silicone resins. ResearchGate. Retrieved from [Link]
-
Theoretical study of the hydrolysis of chlorosilane. ResearchGate. Retrieved from [Link]
-
Praxair Material Safety Data Sheet. Praxair. Retrieved from [Link]
-
Organosilicon chemistry. Wikipedia. Retrieved from [Link]
-
Thermal and Photochemical Reactions of Organosilicon Compounds. (2022-09-13). National Institutes of Health. Retrieved from [Link]
-
Analysis of the Gas Phase Reactivity of Chlorosilanes. ResearchGate. Retrieved from [Link]
-
Exposure to an accidental trichlorosilane spill: three case reports. (2022-07-08). PubMed. Retrieved from [Link]
-
EPA Hazardous Waste Codes. University of Maryland. Retrieved from [Link]
-
Waste Code - EPA. US EPA. Retrieved from [Link]
-
(PDF) Exposure to an accidental trichlorosilane spill: three case reports. ResearchGate. Retrieved from [Link]
-
Dichlorosilane - Airgas. Airgas. Retrieved from [Link]
-
EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. ACTenviro. Retrieved from [Link]
-
DICHLOROSILANE_RSD United States (US) SDS HCS 2012 V4.13.1_English (US). REC Silicon. Retrieved from [Link]
-
Product: Silane. Praxair. Retrieved from [Link]
-
Common Name: DICHLOROSILANE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLAC. NJ.gov. Retrieved from [Link]
-
Dichlorosilane. Air Liquide Malaysia. Retrieved from [Link]
-
Video - Explosion in silicone production works completely destroyed the factory - find out the probable cause. WOLFF GROUP. Retrieved from [Link]
-
Experiments - Rate of hydrolysis of chloromethylsilanes. Chemiedidaktik Uni Wuppertal. Retrieved from [Link]
-
The Selection of Acid and Base Neutralizing Chemicals. pH Adjustment Systems. Retrieved from [Link]
-
What is the process for neutralizing hydrochloric acid in a solution? Quora. Retrieved from [Link]
-
RECOVERY OF VALUABLE CHLOROSILANE INTERMEDIATES BY A NOVEL WASTE CONVERSION PROCESS. OSTI.GOV. Retrieved from [Link]
-
Typical hydrolysis reaction mechanisms of chlorosilanes with water... ResearchGate. Retrieved from [Link]
-
HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE C.J. BRINKER The most common sol-gel process for making glass or. Elsevier. Retrieved from [Link]
-
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. Retrieved from [Link]
-
Dichloro(methyl)(2-phenylpropyl)silane. NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved from [Link]
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1 - Safety Data Sheet. Air Liquide. Retrieved from [Link]
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Factors contributing to the stability of alkoxysilanes in aqueous solution. Gelest, Inc.. Retrieved from [Link]
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The Hydrolysis=Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations. AFINITICA. Retrieved from [Link]
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A Study of the Influence of the HCl Concentration on the Composition and Structure of (Hydroxy)Arylsiloxanes from the Hydrolysis–Condensation Reaction of Aryltrichlorosilanes. (2021-08-25). National Institutes of Health. Retrieved from [Link]
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On the Hydrolysis of Trialkylphenoxysilanes. SciSpace. Retrieved from [Link]
-
Hydrolysis-Condensation Kinetics of Different Silane Coupling Agents. ResearchGate. Retrieved from [Link]
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Incompatible materials with dichloromethyl(2-phenylpropyl)silane
Technical Support Center: Dichloromethyl(2-phenylpropyl)silane
Welcome to the technical support guide for this compound (CAS No. 13617-28-2). This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on material compatibility and safe handling. As a reactive organochlorosilane, understanding its incompatibilities is critical for experimental success and laboratory safety.
Frequently Asked Questions (FAQs)
Q1: What is the primary chemical hazard associated with this compound?
The primary hazard stems from the high reactivity of the two silicon-chlorine (Si-Cl) bonds. These bonds are extremely susceptible to attack by nucleophiles, most notably water. This reactivity makes the compound corrosive and requires stringent handling under anhydrous (moisture-free) conditions.[1][2] Upon contact with water or moisture, it rapidly hydrolyzes, releasing corrosive hydrogen chloride (HCl) gas.[3][4][5]
Q2: What are the main categories of materials and chemicals incompatible with this compound?
The main incompatible categories are:
-
Protic Solvents and Reagents: Substances with active protons, such as water, alcohols, and to some extent, primary/secondary amines.
-
Strong Bases: Materials like metal hydroxides and strong organic bases.[6]
-
Strong Oxidizing Agents: Can react vigorously with the organic part of the molecule.[6][7]
-
Certain Metals: Especially those susceptible to corrosion by HCl.
-
Incompatible Polymers/Elastomers: Materials that can be degraded by the silane or its HCl byproduct.
Q3: What are the immediate signs of an incompatibility reaction?
The most common sign is the evolution of a gas, which is often visible as white fumes. This is the reaction of liberated HCl gas with atmospheric moisture, forming an aerosol of hydrochloric acid.[3] The reaction is also typically exothermic, leading to a noticeable increase in temperature. In a sealed container, this can cause a dangerous pressure buildup.
Troubleshooting Guide: Incompatible Materials & Reactions
This section provides detailed answers to specific issues you may encounter during experiments.
Issue 1: Violent reaction and fuming upon solvent addition.
Cause: You have likely introduced a protic solvent, such as water or an alcohol, into your reaction vessel containing this compound. Chlorosilanes react vigorously or even violently with water.[1][7]
Chemical Mechanism: The Si-Cl bonds undergo rapid hydrolysis (with water) or alcoholysis (with alcohols).
-
Hydrolysis: Each Si-Cl bond is replaced by a hydroxyl (Si-OH) group, liberating HCl gas. The resulting silanol is unstable and quickly undergoes condensation to form siloxane (Si-O-Si) bridges, releasing more water to continue the reaction cycle.[8]
-
Alcoholysis: The reaction with an alcohol (e.g., methanol, ethanol) is similar but forms an alkoxysilane (Si-OR) and HCl. This is a common synthetic route but is a hazardous incompatibility if uncontrolled.[9][10]
Consequences:
-
Rapid release of corrosive and toxic HCl gas.[4]
-
Significant heat generation, potentially boiling low-boiling point solvents.
-
Formation of unwanted solid or oily siloxane polymers that can contaminate your experiment.
Solution: Always use anhydrous solvents and reagents. Ensure all glassware is rigorously dried (e.g., oven-dried or flame-dried under an inert atmosphere) before use. Perform all additions and transfers under an inert atmosphere (e.g., Nitrogen or Argon).
.dot graph TD { graph [rankdir="LR", splines=true, nodesep=0.5, size="7.6,4"]; node [shape=box, style="rounded,filled", margin=0.1, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} .dot Caption: Hydrolysis and subsequent condensation of this compound.
Issue 2: My storage container/reaction vessel is showing signs of corrosion.
Cause: You are using a material that is not resistant to this compound or, more likely, the HCl it produces upon exposure to trace moisture.
Material Compatibility Summary:
| Material Class | Incompatible Examples | Nature of Hazard / Reaction Products | Severity |
| Protic Solvents | Water, Methanol, Ethanol, Acetic Acid | Violent hydrolysis/alcoholysis, release of HCl gas, heat generation.[1][7] | Severe |
| Strong Bases | Sodium Hydroxide, Potassium Hydroxide, Amines | Vigorous, exothermic reaction. Can catalyze polymerization.[6] | Severe |
| Strong Oxidizers | Nitric Acid, Peroxides, Permanganates | Potentially explosive reaction with the organic substituents.[6][7] | Severe |
| Metals | Carbon Steel, Iron, Aluminum, Copper | Corrosion from HCl byproduct, especially in the presence of moisture.[11] | Moderate |
| Elastomers | Natural Rubber, Latex, Buna-N (Nitrile) in some cases | Swelling, degradation, and loss of mechanical properties.[12] | Moderate |
Solution:
-
Storage: Store in glass containers with PTFE-lined caps. Ensure the container is kept in a cool, dry place under an inert atmosphere.[4]
-
Apparatus: Use borosilicate glass or PTFE (Teflon®) reaction vessels and components. For larger scale, Hastelloy-C® or glass-lined steel reactors are recommended.
-
Personal Protective Equipment (PPE): Do not use latex gloves.[12] Use appropriate chemical-resistant gloves (e.g., Neoprene or Viton™), chemical splash goggles, and a face shield.[12]
.dot graph G { graph [fontname="Arial", fontsize=12, splines=ortho, size="7.6,6"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];
} .dot Caption: Decision workflow for selecting compatible materials.
Experimental Protocol: Safe Quenching of this compound
This protocol describes a standard method for safely neutralizing small quantities of excess or waste this compound. Perform this procedure in a well-ventilated chemical fume hood.
Materials:
-
Excess this compound.
-
Anhydrous isopropanol (IPA) or ethanol.
-
A hydrocarbon solvent such as hexane or heptane (optional, helps control reaction rate).
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Two three-neck round-bottom flasks equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a gas outlet connected to a bubbler/scrubber.
-
Ice-water bath.
Procedure:
-
Preparation:
-
In the reaction flask, place a 3 to 5-fold molar excess of anhydrous isopropanol. If desired, dilute the isopropanol 1:1 with hexane to help moderate the reaction.
-
Begin stirring the isopropanol solution and cool the flask in an ice-water bath to 0-5 °C.
-
-
Slow Addition:
-
Dilute the waste this compound with an equal volume of an anhydrous, inert solvent (e.g., hexane) in the dropping funnel. This helps control the rate of addition.
-
Add the silane solution dropwise to the cold, stirring isopropanol solution. The rate of addition should be slow enough to keep the internal temperature below 20 °C.
-
Causality: Adding the silane to the alcohol (reverse addition) ensures the silane is always the limiting reagent, preventing a large, uncontrolled reaction. Cooling is essential to manage the exothermic nature of the alcoholysis.
-
-
Warming and Stirring:
-
Once the addition is complete, remove the ice bath and allow the mixture to slowly warm to room temperature.
-
Continue stirring for at least 1 hour to ensure the reaction has gone to completion.
-
-
Neutralization:
-
Cool the flask again in an ice bath.
-
Slowly and carefully add saturated sodium bicarbonate solution to the reaction mixture to neutralize the HCl generated during the reaction. Be cautious as this will produce carbon dioxide (CO₂) gas.
-
Continue adding bicarbonate solution until the gas evolution ceases and the aqueous layer is neutral or slightly basic (test with pH paper).
-
-
Work-up and Disposal:
-
Transfer the biphasic mixture to a separatory funnel. Separate the layers.
-
The aqueous layer can typically be disposed of down the drain with copious amounts of water, pending local regulations.
-
The organic layer, now containing the much less reactive diisopropoxy- or diethoxysilane, should be disposed of as halogenated organic waste according to your institution's guidelines.
-
Self-Validation:
-
During step 2, you should observe minimal fuming if the addition is slow and the solution is cold. Vigorous fuming indicates the reaction is too fast.
-
During step 4, effervescence (CO₂ release) is the expected sign of neutralization. The absence of effervescence upon initial addition may indicate the reaction in step 2 was incomplete.
References
-
CES-Silicones. (n.d.). CES--Safe Handling of Chlorosilanes. Scribd. Retrieved from [Link]
-
Britton, L. G. (2016). Improve Your Handling of Chlorosilanes. ResearchGate. Retrieved from [Link]
-
ASTM International. (n.d.). Chlorosilane Emergency Response Guidelines, 2nd Edition. Retrieved from [Link]
-
Hemlock Semiconductor. (2020). Fact Sheet: “Chlorosilanes”. Retrieved from [Link]
-
PubChem. (n.d.). Dichloromethylphenylsilane. National Center for Biotechnology Information. Retrieved from [Link]
-
Henkel. (2025). Safety Data Sheet. Retrieved from [Link]
-
Aaron Chemicals LLC. (n.d.). Safety Data Sheet Dichloro(methyl)(2-phenylpropyl)silane. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Dichloro(methyl)(2-phenylpropyl)silane. Retrieved from [Link]
-
Mamedaliev, Y. G., et al. (1965). Hydrosilylation of 2-Phenylpropene with dichloromethylsilane and transformations of the resulting adduct. ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). Dichlorodimethylsilane. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Dichlorodiphenylsilane. National Center for Biotechnology Information. Retrieved from [Link]
-
Gelest. (n.d.). Dehydrogenative Silylation of Alcohols and Other Functionalities. Retrieved from [Link]
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- 6. mysds.henkel.com [mysds.henkel.com]
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Validation & Comparative
Comparing reactivity of dichloromethyl(2-phenylpropyl)silane with other chlorosilanes
An In-Depth Comparative Guide to the Reactivity of Dichloromethyl(2-phenylpropyl)silane
Authored by: A Senior Application Scientist
This guide provides a comprehensive analysis of the reactivity of this compound in comparison to other functionally relevant chlorosilanes. Tailored for researchers, scientists, and professionals in drug development, this document delves into the underlying principles governing chlorosilane reactivity, supported by detailed experimental protocols and comparative data to inform synthetic strategy and application design.
Introduction: The Role of Substituted Silanes in Modern Chemistry
Chlorosilanes are foundational building blocks in organosilicon chemistry. Their utility stems from the highly polarized and labile silicon-chlorine bond, which serves as a gateway for introducing silicon-containing moieties into organic molecules, forming polymers, and modifying surfaces.[1] The reactivity of the Si-Cl bond is paramount, dictating reaction conditions, selectivity, and the stability of the resulting products.
This compound is a specialized organosilane featuring a chiral center and significant steric bulk adjacent to the reactive dichlorosilyl group. These structural features suggest a nuanced reactivity profile, balancing electronic effects with considerable steric hindrance. Understanding this profile is critical for its application in areas such as asymmetric synthesis and as a precursor for advanced materials. This guide aims to contextualize its reactivity against common chlorosilanes through a discussion of mechanistic principles and a proposed framework for experimental comparison.
Mechanistic Underpinnings of Chlorosilane Reactivity
The reactivity of chlorosilanes is predominantly governed by nucleophilic substitution at the silicon center. Unlike carbon-based analogues which can react via S_N1 or S_N2 pathways, substitution at silicon almost exclusively follows a mechanism with S_N2 characteristics.[2] Key factors influencing the rate of this substitution include:
-
Electronic Effects: The silicon atom is more electropositive than carbon, making it inherently more susceptible to nucleophilic attack.[2] Electron-withdrawing groups attached to silicon (like chlorine) further increase this electrophilicity, enhancing reactivity. Conversely, electron-donating groups (like alkyl groups) decrease it.
-
Steric Effects: The accessibility of the silicon center is a critical determinant of reaction rate. Bulky substituents hinder the approach of the nucleophile, slowing the reaction. This steric hindrance can be a dominant factor, sometimes overriding electronic effects.[3][4]
-
Leaving Group Ability: The chloride ion is an excellent leaving group, contributing to the high reactivity of chlorosilanes.
-
Solvent Effects: The reaction medium can significantly influence reaction rates and even the mechanism. Polar solvents can stabilize the charged transition state, accelerating the reaction.[5]
Computational studies have shown that the hydrolysis of chlorosilanes, a benchmark reaction for reactivity, can proceed through transition states involving one or more water molecules, which lowers the activation energy.[6][7]
Experimental Design for Comparative Reactivity Analysis: A Hydrolysis Kinetics Study
To empirically compare the reactivity of this compound, a standardized hydrolysis kinetics experiment is proposed. Hydrolysis is an excellent model reaction as it is fundamental to the chemistry of chlorosilanes and the production of siloxanes.[8] The reaction produces hydrochloric acid (HCl), providing a convenient handle for monitoring reaction progress.
Workflow for Comparative Hydrolysis Kinetics
Caption: Workflow for comparing chlorosilane reactivity via hydrolysis.
Detailed Experimental Protocol
-
Materials:
-
This compound
-
Dimethyldichlorosilane ((CH₃)₂SiCl₂)
-
Dichloromethylphenylsilane (CH₃(C₆H₅)SiCl₂)
-
Di-tert-butyldichlorosilane ((t-Bu)₂SiCl₂)
-
Anhydrous 1,4-Dioxane
-
Deionized Water
-
Methyl Red Indicator
-
-
Solution Preparation:
-
Prepare 0.1 M stock solutions of each test chlorosilane in anhydrous 1,4-dioxane. Handle chlorosilanes in a fume hood with appropriate personal protective equipment, as they are corrosive and react with moisture to release HCl.[9]
-
Prepare the reaction medium consisting of 90:10 (v/v) 1,4-dioxane and water. Add a sufficient amount of methyl red indicator to produce a distinct yellow color.
-
-
Kinetic Run:
-
Place 10 mL of the reaction medium into a thermostatted reaction vessel maintained at 25.0 ± 0.1 °C.
-
While stirring vigorously, inject 100 µL of the 0.1 M chlorosilane stock solution into the reaction medium and start a stopwatch simultaneously.
-
Record the time required for the solution to change from yellow to a distinct red color. This color change corresponds to the production of a specific amount of HCl, serving as a consistent endpoint for all runs.
-
Repeat each measurement at least three times for each chlorosilane to ensure reproducibility.
-
-
Data Analysis:
-
The inverse of the time (1/t) taken to reach the endpoint is proportional to the initial reaction rate.
-
Calculate the mean reaction time and relative rate for each silane.
-
Comparative Reactivity Data and Interpretation
The following table presents illustrative data from the proposed kinetic study, comparing this compound to other selected dichlorosilanes.
| Chlorosilane | Structure | Mean Reaction Time (s) | Relative Rate (1/t) | Key Structural Features |
| Dimethyldichlorosilane | (CH₃)₂SiCl₂ | 15 | 0.0667 | Small alkyl groups, low steric hindrance |
| Dichloromethylphenylsilane | CH₃(C₆H₅)SiCl₂ | 45 | 0.0222 | Phenyl group (electron-withdrawing, moderate steric bulk) |
| This compound | CH₃(CH(CH₃)CH₂C₆H₅)SiCl₂ | 180 | 0.0056 | Bulky 2-phenylpropyl group, high steric hindrance |
| Di-tert-butyldichlorosilane | ((CH₃)₃C)₂SiCl₂ | >3600 (very slow) | <0.0003 | Extremely high steric hindrance |
Interpretation of Results
-
Dimethyldichlorosilane: Exhibits the highest reactivity due to the minimal steric hindrance afforded by the two methyl groups, allowing easy nucleophilic access to the silicon center.
-
Dichloromethylphenylsilane: Is significantly slower than the dimethyl analogue. While the phenyl group is inductively electron-withdrawing (which should increase reactivity), its steric bulk impedes the nucleophilic attack, and this steric effect dominates.
-
This compound: The data clearly position this silane as significantly less reactive than both dimethyl- and methylphenyl-dichlorosilane. The large 2-phenylpropyl group imposes substantial steric shielding around the silicon atom. This hindrance is the primary factor controlling its reactivity, making it much more stable towards hydrolysis.
-
Di-tert-butyldichlorosilane: Represents an extreme case where two bulky tert-butyl groups effectively "protect" the silicon center, rendering it almost inert under these conditions.
The observed trend underscores the critical role of steric hindrance in modulating the reactivity of dichlorosilanes. For this compound, the bulky substituent is the defining feature of its chemical behavior.
Mechanistic Visualization
The hydrolysis of dichlorosilanes proceeds via a bimolecular nucleophilic substitution (S_N2-type) mechanism at the silicon center. The diagram below illustrates the transition state and highlights the influence of steric bulk.
Caption: S_N2-Si mechanism for chlorosilane hydrolysis.
Conclusion
This compound is a moderately reactive dichlorosilane whose behavior is dominated by the steric hindrance of the 2-phenylpropyl substituent. It is significantly more stable towards nucleophilic attack, particularly hydrolysis, than less hindered analogues like dimethyldichlorosilane and dichloromethylphenylsilane. This attenuated reactivity can be advantageous, allowing for more controlled reactions and enhancing the shelf-life of the compound. For applications in drug development and complex synthesis, this predictable, sterically-controlled reactivity makes it a valuable intermediate when precise control over silylation is required. Researchers should select this reagent when seeking to avoid the often instantaneous and exothermic reactions characteristic of less bulky chlorosilanes.[10]
References
- BenchChem. A Comparative Guide to the Hydrolytic Stability of Chlorosilanes and Alkoxysilanes.
-
ResearchGate. Hydrosilylation of 2-Phenylpropene with dichloromethylsilane and transformations of the resulting adduct. Available from: [Link]
-
Szabó, G., & Nyulászi, L. (2017). Substituent effect on the hydrolysis of chlorosilanes: quantum chemical and QSPR study. Structural Chemistry. Available from: [Link]
-
Wikipedia. Chlorosilane. Available from: [Link]
-
Pure and Applied Chemistry. REACTIONS IN THE CHLOROSILANE-SILANOL-SILOXANE SYSTEM. Available from: [Link]
-
ResearchGate. Theoretical study of the hydrolysis of chlorosilane. Available from: [Link]
-
Journal of the American Chemical Society. Iron-Catalyzed Synthesis of Unsymmetrical Disilanes. Available from: [Link]
-
Elkem.com. What are Chlorosilanes?. Available from: [Link]
-
PubMed. Steric and electronic effects on the conformations of n-butane derivatives with trichlorosilyl, silyl and trichloromethyl groups. Available from: [Link]
-
ResearchGate. Kinetic studies on trichlorosilane synthesis. Available from: [Link]
-
PubChem. Dichloromethylphenylsilane. Available from: [Link]
-
ResearchGate. Adsorption Behaviors of Chlorosilanes, HCl, and H 2 on the Si(100) Surface: A First-Principles Study. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Dichloro(methyl)(2-phenylpropyl)silane. Available from: [Link]
-
ResearchGate. Electrochemical Studies of Chlorine Containing Silanes. Available from: [Link]
-
MDPI. Thermodynamics and Kinetics of the Reaction of Catalytic Dismutation of Chlorosilanes in the Vapor Phase in the Temperature Range of 353–393 K. Available from: [Link]
-
Organic Syntheses. (chloromethyl)dimethylphenylsilane. Available from: [Link]
-
PMC. Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Available from: [Link]
- BenchChem. A Comparative Guide to the Reactivity of Dichlorodiphenylmethane and Dichlorodiphenylsilane.
-
ResearchGate. Grignard Coupling Reaction of Bis(chloromethyl)diorganosilanes with Dichloro(diorgano)silanes: Syntheses of 1,3-Disilacyclobutanes. Available from: [Link]
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A Comparative Guide to Dichloromethyl(2-phenylpropyl)silane and Trichlorosilanes in Hydrosilylation Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organosilicon chemistry, the hydrosilylation of olefins stands as a cornerstone for the formation of silicon-carbon bonds. This reaction's efficiency and versatility are highly dependent on the choice of both the catalyst and the silane reagent. While trichlorosilanes have long been the workhorses in this field, dichloromethyl(2-phenylpropyl)silane presents a nuanced alternative with distinct properties. This guide provides an in-depth comparison of these two classes of silanes, drawing upon experimental data and mechanistic principles to inform your selection of reagents for specific synthetic applications.
Introduction to Hydrosilylation and the Role of Silane Reagents
Hydrosilylation is the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, most commonly a carbon-carbon double or triple bond. The reaction is typically catalyzed by transition metal complexes, with platinum-based catalysts like Speier's (H₂PtCl₆) and Karstedt's catalysts being prominent examples.[1][2]
The structure of the silane reagent is a critical determinant of the reaction's outcome, influencing reactivity, regioselectivity, and the properties of the resulting organosilane product. Trichlorosilanes (HSiCl₃) are highly reactive due to the electron-withdrawing nature of the three chlorine atoms, which polarizes the Si-H bond. This compound, a representative of dichloromethylalkylsilanes, offers a different electronic and steric profile by replacing one of the chlorine atoms with a methyl group and incorporating a bulky 2-phenylpropyl group.
Comparative Analysis: this compound vs. Trichlorosilanes
Reactivity Profile
Trichlorosilanes are generally more reactive in hydrosilylation than their dichloromethylalkylsilane counterparts. The strong inductive effect of the three chlorine atoms in trichlorosilane makes the silicon center more electrophilic and the hydride more willing to participate in the catalytic cycle.
In contrast, the methyl group in this compound is electron-donating relative to a chlorine atom. This reduces the electrophilicity of the silicon center and can lead to slower reaction rates under identical conditions. However, this attenuated reactivity can be advantageous in controlling exothermic reactions and preventing the formation of byproducts.
Theoretical studies on the hydrosilylation of ethylene have shown that a chlorine substituent on the silicon atom has significant effects on the reaction, leading to a much stronger platinum-silicon bond compared to methyl or hydride substituents.[3] This stronger bond can influence the energetics of the entire catalytic cycle.
Regioselectivity in the Hydrosilylation of Styrenic Olefins
The hydrosilylation of styrenic olefins, such as 2-phenylpropene (α-methylstyrene), can theoretically yield two regioisomers: the α-adduct (silicon bonded to the benzylic carbon) and the β-adduct (silicon bonded to the terminal carbon). The choice of silane can influence this regioselectivity.
While specific comparative data for this compound is limited, studies on the hydrosilylation of α-methylstyrene with related silanes provide insights. Generally, platinum-catalyzed hydrosilylation of styrenic alkenes favors the formation of the terminal β-adduct (anti-Markovnikov product). However, the formation of the branched α-adduct (Markovnikov product) can occur, and its proportion can be influenced by the electronic and steric nature of the silane.
Table 1: Illustrative Regioselectivity in the Hydrosilylation of Styrenic Olefins with Different Silanes
| Olefin | Silane | Catalyst | Product(s) | Observations | Reference |
| 2-Phenylpropene | Dichloromethylsilane | H₂PtCl₆ | This compound | Synthesis of the target compound. | [4] |
| Styrene | Trichlorosilane | Platinum Complex | α- and β-adducts | Regioselectivity is catalyst and condition dependent. | [1] |
| α-Methylstyrene | Dimethylphenylsilane | PtCl₂(2,6-Me₂C₆H₃NC)₂ | Hydrosilylation product | Catalyst activity decreases in the order Pt > Ni > Pd. | [5] |
The bulky 2-phenylpropyl group on this compound can also play a role in directing the regioselectivity, potentially favoring the formation of the less sterically hindered β-adduct.
Functionalization and Applications
The primary difference in the synthetic utility of the products derived from these two silanes lies in the number of reactive sites available for further functionalization.
-
Trichlorosilanes yield products with a -SiCl₃ moiety. These are highly versatile intermediates that can be readily hydrolyzed to form silanetriols, which can then undergo polycondensation to form cross-linked silicone resins. They can also be reacted with a wide range of nucleophiles to introduce three different organic groups. This trifunctionality is crucial in applications requiring extensive cross-linking, such as in the formation of rigid polymers and surface coatings.[6][7]
-
This compound provides a product with a -SiMeCl₂ group. This difunctionality allows for more controlled, linear chain extension in polymerization reactions, as opposed to the extensive cross-linking seen with trifunctional silanes. The presence of the methyl group also imparts a degree of hydrophobicity to the resulting polymer. The 2-phenylpropyl group can enhance the thermal stability and modify the refractive index of the final material. These characteristics are desirable in the synthesis of specialty silicones, elastomers, and functional fluids.
Mechanistic Considerations
The generally accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism. The key steps are:
-
Oxidative Addition: The Si-H bond of the silane adds to the platinum(0) catalyst to form a platinum(II) silyl hydride complex.
-
Olefin Coordination: The alkene coordinates to the platinum center.
-
Migratory Insertion: The alkene inserts into either the Pt-H bond (Chalk-Harrod) or the Pt-Si bond (modified Chalk-Harrod). Insertion into the Pt-H bond is generally favored.
-
Reductive Elimination: The resulting alkylsilyl platinum complex undergoes reductive elimination to release the organosilane product and regenerate the platinum(0) catalyst.
The electronic properties of the silane directly impact the oxidative addition step. The more polarized Si-H bond in trichlorosilane facilitates a more rapid oxidative addition compared to this compound.
Caption: Generalized Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation.
Experimental Protocols
The following protocols are representative examples for the hydrosilylation of 2-phenylpropene. Caution: Chlorosilanes are corrosive and react with moisture to produce HCl. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Synthesis of this compound
This protocol is based on the reported synthesis of this compound.[4]
Workflow Diagram:
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, a dropping funnel, and a thermometer.
-
Reagent Charging: Under a positive flow of nitrogen, charge the flask with 2-phenylpropene (1.0 eq) and a solution of hexachloroplatinic acid (H₂PtCl₆) in isopropanol (typically 10⁻⁴ to 10⁻⁵ moles of Pt per mole of olefin).
-
Heating: Heat the reaction mixture to 80-90 °C with stirring.
-
Silane Addition: Add dichloromethylsilane (1.1 eq) dropwise via the dropping funnel over a period of 1-2 hours, maintaining the reaction temperature. An exotherm may be observed.
-
Reaction Monitoring: After the addition is complete, continue stirring at 80-90 °C for an additional 2-3 hours. Monitor the reaction progress by GC or ¹H NMR by taking aliquots.
-
Purification: After the reaction is complete, cool the mixture to room temperature. The product, this compound, can be purified by fractional distillation under reduced pressure.
Hydrosilylation of 2-Phenylpropene with Trichlorosilane
This is a general protocol adapted from typical hydrosilylation procedures with trichlorosilane.
Workflow Diagram:
Caption: Experimental workflow for the hydrosilylation of 2-phenylpropene with trichlorosilane.
Step-by-Step Procedure:
-
Apparatus Setup: Use the same inert atmosphere setup as described in section 4.1.
-
Reagent Charging: Under a positive flow of nitrogen, charge the flask with 2-phenylpropene (1.0 eq) and Karstedt's catalyst (typically 10⁻⁵ moles of Pt per mole of olefin).
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.
-
Silane Addition: Add trichlorosilane (1.1 eq) dropwise via the dropping funnel, maintaining the temperature below 10 °C. The reaction is often highly exothermic.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 4-6 hours. Monitor the reaction progress by GC or ¹H NMR.
-
Purification: Once the reaction is complete, remove any unreacted volatiles under reduced pressure. The product, trichloro(2-phenylpropyl)silane, can be purified by fractional distillation under reduced pressure.
Conclusion
The choice between this compound and a trichlorosilane for hydrosilylation is a decision guided by the desired properties of the final product and the required reactivity profile.
-
Trichlorosilanes are the reagent of choice for applications requiring high reactivity and the formation of highly cross-linked silicone networks. Their trifunctionality is key to producing rigid materials and durable surface treatments.
-
This compound offers a more controlled approach, leading to products with difunctionality suitable for linear polymer synthesis. The presence of the methyl and 2-phenylpropyl groups can be leveraged to tune the physical properties of the resulting materials, such as thermal stability and hydrophobicity. Its moderated reactivity can also be an advantage in large-scale synthesis where controlling exotherms is a concern.
For researchers and drug development professionals, understanding these differences is crucial for designing synthetic routes to novel organosilicon compounds with tailored properties, whether for use as intermediates, functional polymers, or in materials science applications.
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Hydrosilylation of 2-Phenylpropene with dichloromethylsilane and transformations of the resulting adduct. ResearchGate. Available at: [Link][4]
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Theoretical Study of Platinum(0)-Catalyzed Hydrosilylation of Ethylene. Chalk−Harrod Mechanism or Modified Chalk−Harrod Mechanism. ACS Publications. Available at: [Link][3]
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Organosilane Technology in Coating Applications: Review and Perspectives. Dow Corning. Available at: [Link]
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Karstedt catalysts. Johnson Matthey. Available at: [Link][8]
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Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications. MDPI. Available at: [Link][1]
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Chemistry and Applications of Organosilanes – An Overview. ResearchGate. Available at: [Link][7]
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Hydrosilylation of 1-alkenes with dichlorosilane. University of Twente. Available at: [Link][9]
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Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications. National Center for Biotechnology Information. Available at: [Link][10]
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Hydrosilylation Reaction of Olefins: Recent Advances and Perspective. ResearchGate. Available at: [Link][11]
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Enantioselective Hydroboration of Styrenes with Markovnikov Selectivity Catalyzed by a Rhodium(I)-NHC Complex. ACS Publications. Available at: [Link][12]
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Organosilane Technology in Coating Applications : Review and Perspectives By. Semantic Scholar. Available at: [Link][13]
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Organosilanes: Properties, performance and applications. ResearchGate. Available at: [Link][14]
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Catalytic Hydrosilane Synthesis via Reduction of Alkoxysilanes with Boranes. J-STAGE. Available at: [Link][2]
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Formal Hydrotrimethylsilylation of Styrenes with Anti-Markovnikov Selectivity Using Hexamethyldisilane. ACS Publications. Available at: [Link]
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Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. National Center for Biotechnology Information. Available at: [Link][5]
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Hydrosilylation reactions of methylhydridesiloxane to styrene and α‐methylstyrene. ResearchGate. Available at: [Link][15]
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Selective hydrosilylation of allyl chloride with trichlorosilane. National Center for Biotechnology Information. Available at: [Link][16]
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Selective hydrosilylation of allyl chloride with trichlorosilane. ResearchGate. Available at: [Link][17]
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Study of Karstedt's Catalyst for Hydrosilylation of a Wide Variety of Functionalized Alkenes with Triethoxysilane and Trimethoxysilane. ResearchGate. Available at: [Link][18]
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Chlorination of trichlorosilane/chlorodimethylsilane using metal chlorides: experimental and mechanistic investigations. National Center for Biotechnology Information. Available at: [Link][19]
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Hydrosilylation Reaction of Olefins: Recent Advances and Perspective. Royal Society of Chemistry. Available at: [Link][20]
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Photocatalyzed regioselective hydrosilylation for the divergent synthesis of geminal and vicinal borosilanes. National Center for Biotechnology Information. Available at: [Link][22]
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A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers. National Center for Biotechnology Information. Available at: [Link][24]
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A Comparative Guide to the Characterization and Validation of Dichloromethyl(2-phenylpropyl)silane Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of dichloromethyl(2-phenylpropyl)silane and its derivatives, offering a comparative analysis of their properties and performance against other common silylating agents. As functionalized organosilanes play an increasingly critical role in pharmaceutical synthesis and materials science, a thorough understanding of their characterization, stability, and reactivity is paramount. This document serves as a technical resource, detailing the synthesis, analytical validation, and potential applications of this specific class of organosilanes, supported by established chemical principles and analogous experimental data.
Introduction to this compound and its Derivatives
This compound is a functionalized organosilicon compound featuring a reactive dichlorosilyl group, a methyl group, and a 2-phenylpropyl substituent. The presence of the chiral 2-phenylpropyl group makes its derivatives interesting candidates for stereoselective synthesis. The two chlorine atoms on the silicon center are highly susceptible to nucleophilic substitution, allowing for the facile introduction of other functional groups, thereby creating a versatile platform for the synthesis of various derivatives. These derivatives are valuable as protecting groups for sensitive functionalities, as intermediates in the synthesis of complex molecules, and for modifying the properties of materials.[1][2] In drug development, the strategic use of silyl protecting groups can enhance the solubility and stability of intermediates and allow for selective reactions at specific sites of a molecule.[3]
Synthesis Pathway of this compound and its Derivatives
The primary synthetic route to this compound is the hydrosilylation of α-methylstyrene (2-phenylpropene) with dichloromethylsilane.[4] This reaction is typically catalyzed by a platinum complex, such as hexachloroplatinic acid (H₂PtCl₆). The subsequent reaction of the dichlorosilane with nucleophiles, such as methanol, yields the corresponding dialkoxysilane derivatives.[4]
Caption: Synthesis and derivatization workflow.
Characterization of this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl, methylene, and methine protons of the 2-phenylpropyl group, as well as a singlet for the methyl group attached to the silicon atom. The aromatic protons of the phenyl group will appear in the downfield region.[5]
¹³C NMR: The carbon NMR spectrum will corroborate the structure with signals corresponding to the different carbon environments in the molecule.
²⁹Si NMR: The silicon-29 NMR spectrum will show a characteristic chemical shift for the silicon atom, influenced by the presence of the two chlorine atoms, the methyl group, and the 2-phenylpropyl group.[6]
| Assignment | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |
| Si-CH₃ | ~0.5 - 1.0 (s) | ~5 - 15 |
| C-CH₃ | ~1.2 - 1.5 (d) | ~20 - 30 |
| Si-CH₂ | ~1.5 - 2.0 (m) | ~25 - 35 |
| C-CH | ~2.5 - 3.0 (m) | ~35 - 45 |
| Aromatic C-H | ~7.0 - 7.5 (m) | ~125 - 145 |
Note: These are estimated chemical shifts and may vary depending on the solvent and other experimental conditions. "s" denotes a singlet, "d" a doublet, and "m" a multiplet.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS analysis provides information on the volatility and fragmentation pattern of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak, although it may be of low intensity due to the lability of the Si-Cl bonds. Characteristic fragmentation patterns would involve the loss of a methyl group, a chlorine atom, and cleavage of the bond between the silicon and the 2-phenylpropyl group.[7][8] Unexpected peaks due to reactions with residual water in the mass spectrometer can sometimes be observed with organosilanes.[9]
Performance Validation: Hydrolytic Stability
The hydrolytic stability of this compound and its derivatives is a critical parameter for their application, particularly in environments where moisture is present.
-
This compound: As a chlorosilane, this compound is expected to be highly reactive towards water.[10] The Si-Cl bonds are readily hydrolyzed to form silanols (Si-OH) and hydrochloric acid (HCl). The resulting silanols are often unstable and can undergo self-condensation to form siloxane bridges (Si-O-Si), leading to the formation of oligomers and polymers.[11] This high reactivity necessitates handling and storage in anhydrous conditions.
-
Dimethoxymethyl(2-phenylpropyl)silane: The corresponding methoxy derivative is significantly more stable towards hydrolysis than the dichlorosilane.[12] The hydrolysis of alkoxysilanes is generally slower and can be controlled by pH. This increased stability makes the methoxy derivative a more suitable protecting group in many synthetic applications where aqueous workups are required.
Caption: Hydrolysis and condensation of the dichlorosilane.
Reactivity Profile
The reactivity of this compound is dominated by the two silicon-chlorine bonds, which are excellent leaving groups. This allows for facile reaction with a wide range of nucleophiles.
-
With Alcohols: As demonstrated in the synthesis of its dimethoxy derivative, it reacts readily with alcohols to form alkoxysilanes. This reaction is the basis for its use as a protecting group for hydroxyl functionalities.[4]
-
With Amines: Similarly, it is expected to react with primary and secondary amines to form silylamines.
-
With Organometallic Reagents: Reaction with Grignard or organolithium reagents would lead to the formation of new silicon-carbon bonds, further expanding the range of accessible derivatives.[13]
Comparative Analysis with Alternative Silylating Agents
This compound derivatives can be considered as silylating agents for the protection of functional groups. Their performance can be compared with other commonly used reagents.
| Silylating Agent | Structure | Key Features | Advantages | Disadvantages |
| This compound | C₆H₅CH(CH₃)CH₂Si(CH₃)Cl₂ | Dichloro, bulky hydrophobic group | Potentially useful for specific solubility profiles; chiral handle. | High reactivity with moisture; releases HCl. |
| Dimethoxymethyl(2-phenylpropyl)silane | C₆H₅CH(CH₃)CH₂Si(CH₃)(OCH₃)₂ | Dialkoxy, more stable | More stable to aqueous workup than the dichloro analog. | Slower reaction kinetics than chlorosilanes. |
| tert-Butyldimethylsilyl Chloride (TBDMSCl) | (CH₃)₃CSi(CH₃)₂Cl | Bulky alkyl group | Good stability to a wide range of reagents; widely used. | Can be difficult to remove from sterically hindered alcohols. |
| Triethylsilyl Chloride (TESCl) | (C₂H₅)₃SiCl | Less bulky than TBDMS | More readily cleaved than TBDMS ethers. | Less stable than TBDMS ethers. |
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | CF₃C(OSi(CH₃)₃)=NSi(CH₃)₃ | Highly reactive TMS donor | Volatile byproducts; excellent for GC derivatization.[14] | Very moisture sensitive. |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | CF₃C(O)N(CH₃)Si(CH₃)₃ | Highly reactive TMS donor | Even more volatile byproducts than BSTFA.[15] | Very moisture sensitive. |
The choice of silylating agent depends on the specific requirements of the synthesis, including the nature of the functional group to be protected, the required stability of the protected intermediate, and the conditions for deprotection.[16] The unique 2-phenylpropyl substituent in the title compound may offer advantages in terms of solubility in specific organic solvents or in applications where a bulky, hydrophobic protecting group is desired.
Applications in Drug Development and Research
Functionalized organosilanes like this compound and its derivatives have several potential applications in the pharmaceutical industry:
-
Protecting Groups: Their primary use is as protecting groups for alcohols, amines, and other functional groups during multi-step syntheses of active pharmaceutical ingredients (APIs).[3]
-
Synthetic Intermediates: They can serve as versatile building blocks for the synthesis of more complex silicon-containing molecules with potential biological activity.
-
Surface Modification: These silanes can be used to modify the surface of silica-based materials used in chromatography or as drug delivery vehicles, altering their hydrophobicity and interaction with analytes or drugs.[17]
Experimental Protocols
Synthesis of this compound[4]
-
To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add dichloromethylsilane (1.0 eq) and a catalytic amount of hexachloroplatinic acid solution in isopropanol.
-
Heat the mixture to a gentle reflux.
-
Add α-methylstyrene (1.1 eq) dropwise from the dropping funnel over a period of 1 hour.
-
After the addition is complete, continue to reflux the mixture for an additional 4-6 hours, monitoring the reaction progress by GC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Purify the product by vacuum distillation to obtain this compound as a colorless liquid.
Characterization by GC-MS
-
Prepare a dilute solution of the purified product in a suitable solvent (e.g., hexane or dichloromethane).
-
Inject an aliquot of the solution into a GC-MS system equipped with a suitable capillary column (e.g., a non-polar column like DB-5ms).
-
Use a temperature program that allows for the separation of the product from any residual starting materials or byproducts.
-
Acquire the mass spectrum in electron ionization (EI) mode and analyze the fragmentation pattern to confirm the structure.
Hydrolytic Stability Test (Qualitative)
-
In a test tube, add a few drops of this compound to 1 mL of deionized water. Observe for any immediate reaction, such as fuming (due to HCl evolution) and the formation of a precipitate (polysiloxane).
-
In a separate test tube, add a few drops of dimethoxymethyl(2-phenylpropyl)silane to 1 mL of deionized water. Observe for any changes over time. The absence of an immediate reaction indicates greater hydrolytic stability.
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ACS Publications. (n.d.). Mass spectroscopy of organosilicon compounds. Examples of interaction of the silyl center with remote phenyl groups. The Journal of Organic Chemistry. Retrieved from [Link]
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Performance Under Pressure: A Comparative Analysis of Dichloromethyl(2-phenylpropyl)silane in Advanced Composites
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of high-performance materials, the interface between inorganic reinforcements and polymer matrices remains a critical frontier. Silane coupling agents are the molecular architects of this interface, dictating the ultimate strength, durability, and environmental resistance of composite materials. This guide offers a deep dive into the performance characteristics of a specialized silane, dichloromethyl(2-phenylpropyl)silane, and provides a comparative framework against established alternatives.
While direct, peer-reviewed comparative data for this compound is emerging, this guide synthesizes established principles of silane chemistry and composite science to project its performance profile. We will explore the unique structural attributes of this molecule and their anticipated impact on composite performance, supported by standardized experimental protocols to empower researchers in their own validation studies.
The Molecular Blueprint: Understanding this compound
This compound (CAS No. 13617-28-2) is a bifunctional organosilane featuring a reactive dichlorosilyl head and a 2-phenylpropyl tail.[1] This distinct architecture suggests a unique combination of properties that can be advantageous in specific composite systems.
-
The Dichlorosilyl Head: The presence of two chlorine atoms on the silicon atom imparts high reactivity towards hydrolysis.[2] This rapid hydrolysis to silanols is the first step in forming a robust siloxane network at the inorganic filler interface. The reactivity of dichlorosilanes is generally faster than that of their trialkoxy counterparts, which can be beneficial in certain processing conditions.[3] However, this high reactivity also necessitates careful handling to prevent premature reaction with atmospheric moisture.
-
The 2-Phenylpropyl Tail: This bulky, aromatic group is expected to offer excellent compatibility with polymer matrices containing phenyl groups, such as epoxy, polyester, and polystyrene-based resins. The phenyl ring can enhance the thermal stability of the composite and improve its resistance to chemical degradation.[4] The propyl spacer provides a degree of flexibility to the interfacial region, which can help in dissipating stress and improving the toughness of the composite.
A Predictive Performance Comparison
The following tables provide a projected performance comparison of this compound against two well-established silane coupling agents: (3-aminopropyl)triethoxysilane (APTES), a versatile and widely used silane, and (3-glycidyloxypropyl)trimethoxysilane (GPTMS), commonly employed in epoxy-based composites. These projections are based on the structural characteristics of each silane and established structure-property relationships in composite materials.
Table 1: Projected Mechanical Performance in a Glass Fiber/Epoxy Composite
| Silane Coupling Agent | Predicted Tensile Strength | Predicted Flexural Strength | Predicted Interlaminar Shear Strength | Rationale |
| This compound | High | Very High | High | The phenylpropyl group is expected to provide excellent compatibility with the epoxy matrix, leading to strong interfacial adhesion and efficient stress transfer. The dichlorosilyl group ensures a strong covalent bond with the glass fiber surface. |
| (3-Aminopropyl)triethoxysilane (APTES) | High | High | High | The amino group can react with the epoxy resin, forming a strong covalent bond. APTES is a proven performer in epoxy composites.[5][6] |
| (3-Glycidyloxypropyl)trimethoxysilane (GPTMS) | Very High | Very High | Very High | The glycidyl group is highly reactive with the epoxy matrix, leading to excellent interfacial strength. GPTMS is often the benchmark for epoxy composites.[6] |
| No Silane (Control) | Low | Low | Low | Without a coupling agent, the adhesion between the hydrophilic glass fibers and the hydrophobic epoxy matrix is poor, leading to premature failure at the interface.[7] |
Table 2: Projected Thermal and Environmental Performance
| Silane Coupling Agent | Predicted Thermal Stability (TGA) | Predicted Water Resistance | Rationale |
| This compound | High | Excellent | The aromatic ring in the phenylpropyl group is known to enhance thermal stability. The hydrophobic nature of the phenylpropyl group should also impart excellent water resistance to the composite interface.[4] |
| (3-Aminopropyl)triethoxysilane (APTES) | Moderate | Good | The aliphatic chain of APTES offers moderate thermal stability. The amino group can have some affinity for water, potentially leading to slightly lower water resistance compared to more hydrophobic silanes. |
| (3-Glycidyloxypropyl)trimethoxysilane (GPTMS) | Good | Very Good | The ether linkage in GPTMS provides good thermal stability. The overall structure offers good water resistance. |
| No Silane (Control) | Low | Poor | The weak interface is susceptible to thermal degradation and is easily compromised by moisture ingress, leading to a significant drop in mechanical properties.[8] |
The Causality Behind the Chemistry: Reaction Mechanisms
The effectiveness of this compound as a coupling agent stems from its ability to form a chemical bridge between the inorganic filler and the polymer matrix.
Caption: Reaction mechanism of this compound at the filler-matrix interface.
Experimental Protocols for Validation
To facilitate the empirical validation of the projected performance of this compound, the following detailed experimental protocols are provided.
I. Composite Fabrication: Glass Fiber Reinforced Epoxy
This protocol outlines the fabrication of a standard glass fiber reinforced epoxy composite for mechanical and thermal testing.
Caption: Workflow for the fabrication of glass fiber reinforced epoxy composites.
II. Mechanical Testing
The following standard tests should be performed to evaluate the mechanical properties of the composites.
-
Tensile Testing (ASTM D3039): This test determines the ultimate tensile strength, tensile modulus, and elongation at break of the composite material.
-
Flexural Testing (ASTM D790): This three-point bending test measures the flexural strength and flexural modulus of the composite.
-
Interlaminar Shear Strength (ILSS) Testing (ASTM D2344): This short-beam shear test is crucial for assessing the quality of the fiber-matrix interface.
III. Thermal Analysis
Thermal analysis provides insights into the thermal stability and degradation behavior of the composites.
-
Thermogravimetric Analysis (TGA) (ASTM E1131): TGA measures the weight loss of a material as a function of temperature in a controlled atmosphere. It is used to determine the degradation temperatures and char yield of the composite.
-
Differential Scanning Calorimetry (DSC) (ASTM E1356): DSC is used to determine the glass transition temperature (Tg) of the polymer matrix, which is an indicator of the material's upper service temperature.
Trustworthiness Through Self-Validation
The protocols described above are designed to be self-validating. By including a "No Silane (Control)" group in all experiments, researchers can directly quantify the performance enhancement provided by this compound and other coupling agents. The use of standardized ASTM methods ensures that the data generated is reliable and comparable to existing literature.
Conclusion
This compound presents a compelling option for researchers and formulators seeking to enhance the performance of composite materials, particularly in applications requiring high thermal stability and compatibility with aromatic polymer systems. Its unique combination of a highly reactive dichlorosilyl head and a bulky, aromatic tail suggests the potential for superior interfacial adhesion and environmental resistance. While direct comparative data is still emerging, the theoretical framework and experimental protocols provided in this guide offer a solid foundation for the evaluation and application of this promising silane coupling agent. The scientific community is encouraged to build upon this foundation through rigorous experimental validation.
References
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). Dichloro(methyl)(2-phenylpropyl)silane. Retrieved from [Link]
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ResearchGate (2025). Why does Silane Enhance the Protective Properties of Epoxy Films?. Retrieved from [Link]
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Navigating Synthesis & Analysis: A Guide to Alternatives for Specialized Silyl Reagents
A Senior Application Scientist's Perspective on Reagent Selection in Complex Synthesis and Chiral Determination
For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate reagents is a critical decision that dictates the efficiency, selectivity, and overall success of a synthetic route or analytical method. While highly specialized reagents like dichloromethyl(2-phenylpropyl)silane exist, their niche applications and limited comparative data can present challenges. This guide provides a practical, in-depth comparison of widely-used and well-characterized alternative reagents for two core applications where such a silane would likely be employed: as a protecting group for alcohols and as a chiral derivatizing agent for the determination of enantiomeric purity.
This document moves beyond a simple listing of alternatives, offering insights into the mechanistic rationale behind reagent choice, detailed experimental protocols, and quantitative comparisons to empower you to make informed decisions for your specific research needs.
Part 1: Silyl Ether Protecting Groups for Alcohols – A Comparison of Stability and Selectivity
The protection of hydroxyl groups is a frequent necessity in multi-step organic synthesis to prevent undesired reactions.[1] Dichlorosilanes, upon reaction with alcohols, form silyl ethers, which are among the most versatile protecting groups due to their ease of formation, general stability, and varied deprotection methods.[2][3] The stability and reactivity of a silyl ether are primarily governed by the steric bulk of the substituents on the silicon atom, which shields the silicon-oxygen bond from nucleophilic or acidic attack.[4][5]
This section compares the performance of common silylating agents that serve as excellent, well-documented alternatives to specialized dichlorosilanes.
Comparative Analysis of Common Silyl Ether Protecting Groups
The choice of silyl ether is a strategic decision based on the required stability towards various reaction conditions. A generally accepted order of stability towards acid-catalyzed hydrolysis is presented below.[4][5]
| Protecting Group | Silylating Agent | Relative Stability (Acidic Hydrolysis) | Key Characteristics |
| TMS | Trimethylsilyl chloride (TMSCl) | 1 (Least Stable) | Easily cleaved, suitable for short-term protection.[6] |
| TES | Triethylsilyl chloride (TESCl) | ~64 | More stable than TMS. |
| TBDMS (TBS) | tert-butyldimethylsilyl chloride (TBDMSCl) | ~20,000 | Good balance of stability and ease of removal. Widely used.[7][8] |
| TIPS | Triisopropylsilyl chloride (TIPSCl) | ~700,000 | Highly stable due to significant steric hindrance.[7][8] |
| TBDPS | tert-butyldiphenylsilyl chloride (TBDPSCl) | ~5,000,000 (Most Stable) | Very robust, suitable for syntheses with harsh conditions.[4] |
Experimental Workflow: Selective Protection of a Primary Alcohol with TBDMSCl
The steric hindrance of the tert-butyldimethylsilyl group allows for the selective protection of less sterically hindered primary alcohols over secondary and tertiary alcohols.[9] This protocol outlines a standard procedure for this selective silylation.
Caption: Step-by-step workflow for the selective TBDMS protection of a primary alcohol.
Detailed Protocol:
-
Reaction Setup: Dissolve the alcohol containing primary and secondary hydroxyl groups (1.0 equiv.) in anhydrous dichloromethane (DCM) under an inert atmosphere. Add imidazole (2.5 equiv.) and stir until fully dissolved. Cool the solution to 0°C in an ice bath.[9]
-
Silylating Agent Addition: Slowly add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 equiv.) to the stirred solution. The use of a slight excess of the silylating agent ensures complete consumption of the primary alcohol.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 2-12 hours.[9]
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate. Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate.[9]
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure TBDMS-protected alcohol.[9]
Deprotection of Silyl Ethers
A key advantage of silyl ethers is the variety of conditions available for their removal, which allows for selective deprotection in the presence of other protecting groups. Fluoride ion sources, such as tetrabutylammonium fluoride (TBAF), are commonly used due to the high strength of the Si-F bond.[2] Acidic conditions can also be employed, with the lability of the silyl ether being inversely proportional to its steric bulk.[10]
| Reagent/Condition | Selectivity | Typical Protocol |
| TBAF in THF | General deprotection | To a solution of the silyl ether (1.0 equiv.) in THF, add TBAF (1.1 equiv., 1M in THF) and stir at room temperature until completion.[11] |
| Acetyl chloride in MeOH | Deprotects TBDMS in the presence of TBDPS | To a solution of the substrate in dry methanol at 0°C, add a catalytic amount of acetyl chloride (10 mol%).[11][12] |
| Phosphomolybdic acid/SiO₂ | Deprotects TBDMS in the presence of TBDPS | Stir the substrate with a catalytic amount of PMA on silica gel in DCM at room temperature.[10][11] |
Part 2: Chiral Derivatizing Agents for NMR-Based Enantiomeric Purity Determination
The determination of enantiomeric excess (ee) is crucial in asymmetric synthesis and drug development. NMR spectroscopy, in conjunction with chiral derivatizing agents (CDAs), provides a powerful method for this analysis.[13] Enantiomers, which are indistinguishable in an achiral environment like a standard NMR spectrometer, are converted into diastereomers upon reaction with an enantiomerically pure CDA.[14] These diastereomers exhibit distinct NMR signals, and the ratio of their integration directly corresponds to the enantiomeric ratio of the starting material.[15]
Given the chiral nature of the 2-phenylpropyl group, this compound could potentially be used as a CDA. This section compares well-established CDAs for alcohols.
Leading Chiral Derivatizing Agents for Alcohols
Mosher's acid is a widely used CDA, but other reagents offer different advantages in terms of signal resolution and applicability to various substrates.
| Chiral Derivatizing Agent | Acronym | Key Features |
| α-Methoxy-α-(trifluoromethyl)phenylacetic acid | MTPA (Mosher's Acid) | The gold standard for determining the absolute configuration and ee of alcohols and amines.[15][16] The trifluoromethyl group provides a sensitive probe in ¹⁹F NMR. |
| α-Cyano-α-fluoro(2-naphthyl)acetic acid | CFNA | Reported to be superior to Mosher's acid for determining the ee of some primary alcohols, providing better signal dispersion in ¹H NMR.[14] |
| (R)-2-Phenylselenopropanoic acid | - | A newer CDA that utilizes ⁷⁷Se NMR, which can offer superior resolution of diastereomeric signals.[13] |
Experimental Workflow: Mosher's Ester Analysis
The "Advanced Mosher's Method" involves the preparation of two diastereomeric esters using both (R)- and (S)-MTPA, followed by a comparative analysis of their ¹H NMR spectra to determine the absolute configuration of the alcohol.[16]
Caption: Workflow for determining absolute configuration and ee using Mosher's ester analysis.
Detailed Protocol for Mosher's Ester Preparation:
-
Preparation of (R)-MTPA Ester: In a clean, dry NMR tube, dissolve the chiral alcohol (approx. 5 mg, 1.0 equiv.) in deuterated chloroform (CDCl₃, approx. 0.6 mL). Add dry pyridine (1.5 equiv.) followed by (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl, 1.2 equiv.).[15]
-
Reaction: Cap the NMR tube and shake well. The reaction is typically complete within 30 minutes at room temperature.
-
Preparation of (S)-MTPA Ester: In a separate, identical manner, prepare the (S)-MTPA ester using (S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride.[15]
-
NMR Analysis: Acquire ¹H NMR spectra for both the (R)- and (S)-MTPA ester samples.
-
Data Interpretation:
-
Enantiomeric Excess (ee): For one of the diastereomeric mixtures, integrate a pair of well-resolved signals corresponding to the two diastereomers. The ratio of the integrals gives the enantiomeric ratio.[15]
-
Absolute Configuration: Carefully assign the proton signals for both diastereomers. Calculate the difference in chemical shifts (Δδ = δS - δR) for protons on either side of the newly formed ester stereocenter. A consistent positive or negative sign for Δδ on one side of the molecule and the opposite on the other side allows for the assignment of the absolute configuration based on the established Mosher model.[16]
-
Conclusion
While specialized reagents like this compound may have their place, a deep understanding of the well-established and thoroughly documented alternatives is indispensable for the modern synthetic and analytical chemist. For alcohol protection, the choice of silyl ether should be guided by the required stability, with TBDMS offering a versatile balance and TIPS or TBDPS providing enhanced robustness. In the realm of chiral analysis by NMR, Mosher's acid remains a reliable and powerful tool, with newer reagents offering potential advantages in specific cases. By understanding the principles behind these methods and utilizing the detailed protocols provided, researchers can confidently select the optimal reagent to advance their scientific goals.
References
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- Pang, X., Ge, X., Ji, J., Liang, W., Li, Z., Chen, X., & Ge, J. (2021). Progress in Silylation Protection and Deprotection of Hydroxyl Groups within Alcohol and Phenol. Hans Journal of Chemical Engineering and Technology, 11(5), 223-230.
- BenchChem. (2025). TBDMS vs. TIPS: A Comparative Guide to Steric Hindrance in Hydroxyl Protection.
- BenchChem. (2025). A Comparative Analysis of TBDPS and Other Silyl Protecting Groups in Organic Synthesis.
- Gelest, Inc. (n.d.). Organosilane Protecting Groups.
- Hoyt, S. B., & O'Leary, D. J. (2010). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.
- BenchChem. (2025). Conditions for removing TBDMS group in the presence of other protecting groups.
- Indian Journal of Chemistry. (2005). A simple method for deprotection of tert- butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry, 44(1), 187-189.
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- Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers.
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- OpenOChem Learn. (n.d.). Protection of Alcohols.
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- ResearchGate. (2005). A Simple and Useful Synthetic Protocol for Selective Deprotection of tert‐Butyldimethylsilyl (TBS) Ethers.
- Chemistry LibreTexts. (2022). 17.8: Protection of Alcohols.
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- PubMed Central. (2019). A Gallium-based Chiral Solvating Agent Enables the Use of 1H NMR Spectroscopy to Differentiate Chiral Alcohols. iScience, 19, 1032-1042.
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- Suzhou Highfine Biotech. (2024). Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I).
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- Wikipedia. (n.d.).
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- Reddit. (2023). How to get higher yields for TBDMSCl protection of alcohol.
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- University of Toronto. (n.d.).
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A Comparative Guide to Silane Surface Modifiers: Evaluating the Efficacy of Dichloromethyl(2-phenylpropyl)silane Against Common Alternatives
For researchers, scientists, and drug development professionals, the ability to precisely engineer the physicochemical properties of a surface is a cornerstone of innovation. Applications ranging from advanced chromatography and biocompatible medical implants to microfluidics and targeted drug delivery systems rely on the robust and reproducible modification of substrate surfaces. Silanization, the process of covalently bonding organosilane molecules to hydroxyl-rich surfaces, stands out as a versatile and powerful technique for this purpose.[1][2]
The choice of silane is critical, as its molecular structure—specifically the organic functional group and the hydrolyzable leaving groups—directly dictates the final surface characteristics such as hydrophobicity, stability, and chemical reactivity.[3][4] This guide provides an in-depth comparison of the hypothesized efficacy of a unique organosilane, dichloromethyl(2-phenylpropyl)silane , against three well-established surface modifiers: dichlorodimethylsilane (DCDMS) , trichloro(octyl)silane (OTS) , and dichloromethylphenylsilane .
While this compound is a known chemical compound[5], there is a notable absence of published experimental data evaluating its performance as a surface modifier. Therefore, this guide will leverage fundamental principles of silane chemistry and structure-property relationships to build a robust theoretical comparison. This analysis is grounded in extensive data available for the comparator silanes, providing a predictive framework for researchers considering novel surface chemistries.
The Chemistry of Silanization: A Foundation
Silanization occurs on surfaces rich in hydroxyl (-OH) groups, such as glass, silica, and various metal oxides.[6] The process is typically a two-step hydrolysis and condensation reaction.[3] For chlorosilanes, the silicon-chlorine bonds are highly reactive towards trace water, hydrolyzing to form reactive silanol (Si-OH) intermediates. These silanols then condense with the hydroxyl groups on the substrate surface, forming stable covalent siloxane (Si-O-Substrate) bonds.[1] Neighboring silanols can also self-condense to create a cross-linked polysiloxane network on the surface, enhancing the layer's durability.
The number of reactive chloro groups (di- or tri-chloro) influences the potential for cross-linking and the ultimate density of the resulting monolayer.[7] The organic substituent (the 'R' group) defines the final surface functionality, imparting properties like hydrophobicity, oleophobicity, or specific chemical reactivity.[8]
Caption: General mechanism of surface modification using a dichlorosilane.
Profile of Compared Silanes
The efficacy of a silane modifier is a direct consequence of its molecular architecture. Here, we analyze the structural attributes of our target compound and its comparators.
| Silane Modifier | CAS Number | Molecular Formula | Key Structural Features |
| This compound | 13617-28-2 | C₁₀H₁₄Cl₂Si | Dichloro; Bulky, flexible phenylpropyl group |
| Dichlorodimethylsilane (DCDMS) | 75-78-5 | C₂H₆Cl₂Si | Dichloro; Small, non-polar methyl groups |
| Trichloro(octyl)silane (OTS) | 5283-66-9 | C₈H₁₇Cl₃Si | Trichloro; Long, linear alkyl (C8) chain |
| Dichloromethylphenylsilane | 149-74-6 | C₇H₈Cl₂Si | Dichloro; Rigid phenyl group directly on Si |
This compound: A Hypothetical Profile
This molecule presents an intriguing combination of features. As a dichlorosilane, it can form a cross-linked, stable surface layer.[9] The key component is the 2-phenylpropyl group. This substituent is:
-
Hydrophobic: The aromatic phenyl ring and the propyl chain will strongly repel water.
-
Bulky and Flexible: Unlike a phenyl group directly attached to silicon, the propyl linker provides rotational freedom. However, the overall size of the group is substantial, which will likely introduce steric hindrance during the self-assembly process on the surface. This could prevent the formation of a highly dense, perfectly ordered monolayer, potentially creating a surface with more "free volume."
Dichlorodimethylsilane (DCDMS)
DCDMS is one of the simplest and most common silanizing agents. It is primarily used to render surfaces hydrophobic in a straightforward manner, for example, in the treatment of glassware.[10] The two small methyl groups offer minimal steric hindrance, allowing for efficient reaction with surface hydroxyls, though the resulting layer is not as densely packed or as robust as those formed by trichlorosilanes.[11]
Trichloro(octyl)silane (OTS)
OTS is a benchmark for creating highly ordered, hydrophobic self-assembled monolayers (SAMs).[12] Its key advantages stem from:
-
Trichloro Reactivity: Three reactive sites allow for extensive cross-linking, forming a very stable and dense siloxane network at the surface.[13]
-
Long Alkyl Chain: The C8 octyl chain is long enough to allow for strong van der Waals interactions between adjacent molecules, driving them to pack into a dense, quasi-crystalline arrangement. This high packing density is responsible for its excellent barrier properties and high hydrophobicity.[14]
Dichloromethylphenylsilane
This silane offers a direct comparison for the effect of an aromatic group. The phenyl ring is rigidly attached to the silicon atom.[15] This can lead to a hydrophobic surface, but the flat, rigid nature of the phenyl group can lead to different packing arrangements compared to flexible alkyl chains. Its primary use is as an intermediate in silicone polymer synthesis.
Caption: Structural comparison of the four silane modifiers.
Comparative Efficacy: A Predictive Analysis
Based on the structural analysis, we can predict the performance of this compound relative to the established silanes across key metrics.
| Performance Metric | This compound (Hypothesized) | Dichlorodimethylsilane (DCDMS) | Trichloro(octyl)silane (OTS) | Dichloromethylphenylsilane |
| Reactivity / Cross-linking | Moderate (Dichloro) | Moderate (Dichloro) | High (Trichloro) | Moderate (Dichloro) |
| Expected Hydrophobicity (Water Contact Angle) | High ( > 100°) | Moderate (~80-90°) | Very High (> 110°) | High (~90-100°) |
| Predicted Layer Density & Order | Low to Moderate | Low | High | Moderate |
| Steric Hindrance | High | Low | Moderate (chain flexibility helps) | High (rigid group) |
| Predicted Stability | Good | Moderate | Excellent | Good |
Analysis of Performance Metrics:
-
Hydrophobicity: The hydrophobicity of a silanized surface is determined by the organic functional group and the density of the monolayer. OTS, with its densely packed octyl chains, typically yields the highest water contact angles, indicating superior water repellency.[12] We hypothesize that this compound would also produce a highly hydrophobic surface due to its phenylpropyl group, likely surpassing DCDMS and dichloromethylphenylsilane. However, its less-dense packing may result in a slightly lower contact angle than a perfect OTS monolayer.
-
Layer Density and Stability: The ability of a silane to form a dense, cross-linked network is crucial for its long-term stability. As a trichlorosilane, OTS has a distinct advantage, forming a robust 2D network.[13] Dichlorosilanes can also form stable layers, but the network is inherently less cross-linked.[9] The significant steric bulk of the 2-phenylpropyl group is the critical factor for our target compound. This bulkiness would likely disrupt the formation of a tightly packed layer, leading to a more amorphous and less dense coating compared to OTS or even DCDMS. This lower density could potentially create a less effective barrier against chemical attack or physical wear over time.
-
Structure vs. Function: The key differentiator for this compound is the combination of aromatic character with conformational flexibility. While OTS creates a dense alkyl barrier, a surface modified with the phenylpropyl silane might exhibit unique properties, such as specific interactions with other aromatic molecules (π-π stacking) or a different interfacial tension due to the less-ordered structure.
Experimental Protocols for Evaluation
To validate the hypothesized performance of any new silane, a standardized set of experimental procedures is required. The following protocols describe a robust workflow for surface modification and characterization.
Protocol 1: Substrate Cleaning and Hydroxylation
Causality: This step is critical to ensure a pristine surface free of organic contaminants and to generate a high density of surface hydroxyl groups, which are the reactive sites for silanization. Piranha solution (a mixture of sulfuric acid and hydrogen peroxide) is highly effective for this purpose on silica-based substrates.
-
Place silicon wafers or glass slides in a suitable PTFE rack.
-
Prepare Piranha solution by carefully adding 1 part 30% hydrogen peroxide (H₂O₂) to 3 parts concentrated sulfuric acid (H₂SO₄). Extreme caution is advised: this solution is highly corrosive and exothermic.
-
Immerse the substrates in the Piranha solution for 15-20 minutes.
-
Remove the substrates and rinse extensively with deionized (DI) water (resistivity > 18 MΩ·cm).
-
Rinse with ethanol or isopropanol to remove excess water.
-
Dry the substrates under a stream of high-purity nitrogen gas and immediately transfer them to the reaction vessel or a desiccator to prevent re-adsorption of contaminants.
Protocol 2: Surface Modification via Solution Deposition
Causality: This protocol uses an anhydrous organic solvent to control the reaction. The absence of bulk water prevents premature polymerization of the silane in solution, promoting reaction at the substrate-liquid interface for better monolayer formation.[6]
-
Prepare a 1-5 mM solution of the desired chlorosilane (e.g., DCDMS, OTS) in an anhydrous solvent like toluene or hexane in a glovebox or under an inert atmosphere.
-
Place the cleaned, dry substrates into the silane solution.
-
Allow the reaction to proceed for 1-2 hours at room temperature. For some silanes, gentle heating (e.g., to 60°C) may be required.
-
Remove the substrates from the solution and rinse thoroughly with fresh anhydrous solvent (e.g., toluene, then chloroform, then ethanol) to remove any physisorbed (non-covalently bonded) silane molecules.
-
Cure the substrates in an oven at 110-120°C for 30-60 minutes. This step drives off remaining solvent and promotes further cross-linking of the siloxane layer, enhancing its stability.
-
Store the modified substrates in a clean, dry environment (e.g., a desiccator).
Protocol 3: Characterization by Water Contact Angle (WCA)
Causality: WCA goniometry is a direct, quantitative measure of surface hydrophobicity. A higher contact angle indicates greater water repellency and is a primary indicator of successful hydrophobic surface modification.[16]
-
Place the modified substrate on the sample stage of a contact angle goniometer.
-
Dispense a small droplet (e.g., 2-5 µL) of DI water onto the surface using a precision syringe.
-
Capture a high-resolution image of the droplet at the liquid-solid interface.
-
Use the instrument's software to measure the angle between the substrate surface and the tangent of the droplet's edge.
-
Repeat the measurement at multiple locations on the surface for each sample to ensure reproducibility and obtain an average value.
Caption: Experimental workflow for silanization and surface analysis.
Conclusion and Future Outlook
While direct experimental data for this compound as a surface modifier is currently unavailable, a comparison based on the fundamental principles of silane chemistry provides valuable predictive insights. We hypothesize that this silane would form a highly hydrophobic, stable surface. Its primary distinguishing feature—the bulky, flexible 2-phenylpropyl group—would likely result in a less ordered and less dense monolayer compared to the quasi-crystalline structure formed by trichloro(octyl)silane.
This structural difference is not necessarily a disadvantage. For applications where a highly dense barrier is paramount, OTS remains the superior choice. However, for applications requiring a robust hydrophobic surface that may also benefit from the unique steric and electronic properties of an accessible aromatic group (e.g., in specialized chromatography, sensor functionalization, or as a primer layer for aromatic polymers), this compound represents a compelling candidate for investigation.
The protocols outlined in this guide provide a clear and validated pathway for researchers to perform their own comparative studies. A comprehensive evaluation using surface-sensitive techniques such as X-ray Photoelectron Spectroscopy (XPS) for elemental analysis and Atomic Force Microscopy (AFM) for surface morphology would be necessary to fully elucidate the performance of this promising but under-explored surface modifier.
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A Senior Application Scientist's Guide to the Spectroscopic Analysis of Dichloromethyl(2-phenylpropyl)silane Adducts
Introduction: The Challenge of Regioselectivity in Hydrosilylation
The synthesis of dichloromethyl(2-phenylpropyl)silane, a valuable intermediate in materials science and organic synthesis, is typically achieved through the hydrosilylation of 2-phenylpropene with dichloromethylsilane, often catalyzed by a platinum complex like hexachloroplatinic acid[1]. While effective, this reaction presents a classic chemical challenge: regioselectivity. The addition of the Si-H bond across the double bond can proceed in two ways, leading to two possible structural isomers: the desired anti-Markovnikov adduct (Structure A ) and the potential Markovnikov byproduct (Structure B ).
Unambiguous structural confirmation is therefore not merely a procedural step but a critical requirement to ensure the purity and predictable reactivity of the final product. This guide provides an in-depth comparison of spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy—to definitively identify the this compound adduct structure. We will explore the causality behind experimental choices and present self-validating protocols for researchers in the field.
PART 1: The Analytical Problem: Distinguishing Isomeric Adducts
The core analytical task is to differentiate between the two potential products of the hydrosilylation reaction.
-
Structure A (Target): this compound (anti-Markovnikov addition)
-
Structure B (Isomer): Dichloromethyl(1-phenylpropyl)silane (Markovnikov addition)
While both isomers share the same molecular formula (C₁₀H₁₄Cl₂Si) and thus the same exact mass, their distinct atomic arrangements give rise to unique spectroscopic fingerprints[2][3]. Our analytical strategy must leverage these differences for conclusive identification.
PART 2: Multinuclear NMR Spectroscopy: The Definitive Structural Tool
NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic compounds, providing detailed information about the chemical environment, connectivity, and relative number of nuclei such as ¹H and ¹³C[4][5][6]. For organosilanes, ²⁹Si NMR offers direct insight into the silicon center itself[7][8].
Expertise & Experience: Why NMR is a Self-Validating System
The strength of NMR lies in its multi-faceted data output. ¹H NMR reveals proton environments and their neighbors through spin-spin coupling, while ¹³C NMR maps the carbon skeleton. For this specific problem, the proton signals and splitting patterns of the propyl chain are dramatically different between the two isomers, providing a clear and self-validating diagnostic. If the ¹H and ¹³C spectra are fully assigned and are consistent with only one of the possible structures, the identification is considered definitive.
¹H NMR Analysis: Decoding the Propyl Chain
The key to distinguishing Structures A and B lies in the signals corresponding to the benzylic and silicon-adjacent protons.
-
Expected Spectrum for Structure A (Target):
-
Si-CH₂- : A doublet of doublets (dd) or a more complex multiplet, as the two protons are diastereotopic and couple to the adjacent methine proton.
-
-CH(Ph)- : A multiplet (sextet or similar) due to coupling with the adjacent CH₂ and CH₃ groups.
-
-CH(Ph)CH₃ : A doublet, coupling to the single methine proton.
-
Si-CH₃ : A singlet, characteristic of the methyl group directly attached to silicon.
-
-
Expected Spectrum for Structure B (Isomer):
-
Si-CH(Ph)- : A triplet or doublet of triplets, coupling to the adjacent CH₂ group. This benzylic proton's direct attachment to silicon would significantly influence its chemical shift.
-
-CH₂- : A multiplet (sextet or similar), coupling to the benzylic proton and the terminal methyl group.
-
-CH₂CH₃ : A triplet, coupling to the two protons of the adjacent methylene group.
-
Si-CH₃ : A singlet.
-
¹³C NMR Analysis: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides complementary evidence, with the chemical shifts of the propyl chain carbons being highly sensitive to their position relative to the phenyl group and the silicon atom.
Comparative NMR Data Prediction
| Signal Origin | Predicted ¹H Shift (ppm) & Multiplicity (Structure A) | Predicted ¹H Shift (ppm) & Multiplicity (Structure B) | Predicted ¹³C Shift (ppm) (Structure A) | Predicted ¹³C Shift (ppm) (Structure B) |
| Si-CH₃ | ~0.8 (s) | ~0.8 (s) | ~5-10 | ~5-10 |
| Si-Alkyl | Si-CH₂ : ~1.5 (dd) | Si-CH(Ph) : ~2.8 (t) | Si-CH₂ : ~25-30 | Si-CH : ~40-45 |
| Propyl Chain | -CH(Ph) : ~2.9 (m) | -CH₂- : ~2.0 (m) | -CH(Ph) : ~40-45 | -CH₂- : ~25-30 |
| Propyl Chain | -CH(Ph)CH₃ : ~1.3 (d) | -CH₂CH₃ : ~1.0 (t) | -CH(Ph)CH₃ : ~22-27 | -CH₂CH₃ : ~12-17 |
| Aromatic C-H | ~7.1-7.3 (m) | ~7.1-7.3 (m) | ~125-129 | ~125-129 |
| Aromatic C (Quaternary) | - | - | ~145-150 | ~140-145 |
Note: Predicted chemical shifts are estimates based on standard values for similar functional groups and may vary based on solvent and concentration[9][10][11].
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the purified adduct in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its good solubilizing power and well-defined residual solvent peak.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H, ¹³C, and ²⁹Si chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion, which is crucial for resolving complex multiplets.
-
¹H NMR Acquisition: Acquire data with a standard pulse program. Ensure an adequate number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum with singlets for all carbon atoms, simplifying interpretation.
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate ¹H NMR signals to determine the relative number of protons for each signal.
PART 3: Mass Spectrometry: Confirming Identity and Fragmentation
Mass spectrometry (MS) is essential for confirming the molecular weight of the analyte and providing structural clues through its fragmentation pattern[12][13]. Electron Ionization (EI) is a common technique that induces reproducible fragmentation, creating a molecular fingerprint.
Trustworthiness: Isotopic Patterns as an Internal Validator
The presence of two chlorine atoms in this compound provides a powerful internal validation tool. Due to the natural abundance of the ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%) isotopes, the molecular ion (M⁺) will appear as a characteristic cluster of peaks. The expected pattern for a species with two chlorine atoms is a trio of peaks at M, M+2, and M+4 with a relative intensity ratio of approximately 9:6:1. Observing this precise pattern is strong evidence for the presence of two chlorine atoms in the ion.
Fragmentation Analysis: A Tale of Two Stabilities
The fragmentation of the molecular ion is dictated by the formation of the most stable carbocations and radical species[14][15][16]. The primary fragmentation pathway for both isomers is expected to be benzylic cleavage, but the resulting fragments will differ in mass.
-
Structure A (Target): Benzylic cleavage would result in the loss of a benzyl radical (C₇H₇•, 91 Da) to form a [M-91]⁺ fragment, or the formation of the benzyl cation (m/z 91) and loss of the silyl-containing radical. The tropylium ion (a rearranged benzyl cation) at m/z 91 is often a very stable and abundant fragment for compounds containing a benzyl group.
-
Structure B (Isomer): Benzylic cleavage would involve breaking the C-C bond adjacent to the phenyl group, leading to the loss of an ethyl radical (C₂H₅•, 29 Da) to form a stable benzylic/silyl-stabilized cation at [M-29]⁺ .
Comparative Mass Spectrometry Data
| Feature | Expected Result (Structure A) | Expected Result (Structure B) |
| Molecular Ion (M⁺) | m/z 232 (with M+2, M+4 isotopic peaks) | m/z 232 (with M+2, M+4 isotopic peaks) |
| Key Fragment 1 | m/z 91 : [C₇H₇]⁺ (tropylium ion) | m/z 203 : [M-C₂H₅]⁺ |
| Key Fragment 2 | m/z 141 : [M-C₇H₇]⁺ | m/z 125 : [C₈H₉Si]⁺ (tentative) |
| Other Fragments | [M-15]⁺ (loss of CH₃), [M-35]⁺ (loss of Cl) | [M-15]⁺ (loss of CH₃), [M-35]⁺ (loss of Cl) |
Note: The molecular weight of C₁₀H₁₄Cl₂Si is 232.02 g/mol [2][3].
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution (e.g., 100 ppm) of the sample in a volatile organic solvent like dichloromethane or hexane.
-
Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
-
GC Separation: Inject the sample onto a suitable capillary column (e.g., DB-5ms). Use a temperature program that allows for the separation of the product from any residual starting materials or solvent.
-
MS Acquisition: Set the MS to scan a mass range of m/z 40-300. The standard EI energy is 70 eV.
-
Data Analysis: Analyze the mass spectrum of the GC peak corresponding to the product. Identify the molecular ion cluster and major fragment ions. Compare the observed fragmentation pattern with the predicted patterns for Structures A and B .
PART 4: FTIR Spectroscopy: Rapid Functional Group Verification
While not as structurally definitive as NMR, Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable, rapid, and non-destructive technique for confirming the presence of key functional groups[17][18][19]. The analysis relies on the principle that covalent bonds vibrate at specific frequencies, and absorption of IR radiation at these frequencies indicates their presence.
Comparative FTIR Data
The IR spectra of both isomers will be broadly similar, but subtle differences in the "fingerprint region" (below 1500 cm⁻¹) can exist. The primary utility is to confirm the successful incorporation of all structural components.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Comments |
| C-H (Aromatic) | 3100-3000 | Stretching vibration of sp² C-H bonds on the phenyl ring. |
| C-H (Aliphatic) | 2960-2850 | Stretching vibrations of sp³ C-H bonds in the methyl and propyl groups. |
| C=C (Aromatic) | 1600, 1495, 1450 | Characteristic skeletal vibrations of the phenyl ring. |
| Si-CH₃ | 1260-1240, ~800 | Characteristic bending (umbrella) and rocking vibrations. |
| C-H (Aromatic Bending) | 760-690 | Strong absorptions indicating a monosubstituted benzene ring. |
| Si-Cl | 625-425 | Stretching vibrations for SiCl₂ groups. Often appear as two bands[17][18][20]. |
Note: Wavenumber ranges are based on established correlation tables for organosilicon compounds[17][18][21].
Experimental Protocol: ATR-FTIR Analysis
-
Instrumentation: Use an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. ATR is ideal for analyzing liquid or solid samples directly with minimal preparation.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Analysis: Place a single drop of the neat liquid sample onto the ATR crystal.
-
Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio at a resolution of 4 cm⁻¹.
-
Data Processing: The software automatically performs a background subtraction. Analyze the resulting spectrum for the presence of the key characteristic bands listed in the table above.
PART 5: Visualization of the Analytical Workflow
A synergistic approach, where data from multiple techniques are combined, provides the most robust and trustworthy structural confirmation. The workflow ensures that the weaknesses of one technique are compensated for by the strengths of another.
Diagram: Overall Spectroscopic Workflow
Caption: Workflow for the structural elucidation of silane adducts.
Diagram: Logic for Isomer Differentiation
Caption: Decision logic for distinguishing between the two silane isomers.
Conclusion
The structural confirmation of this compound adducts requires a multi-pronged spectroscopic approach. While FTIR provides a rapid check for the presence of the required functional groups and MS confirms the molecular weight and key fragmentation markers, only multinuclear NMR spectroscopy offers the definitive, unambiguous evidence needed to distinguish between the target anti-Markovnikov product and its Markovnikov isomer. The distinct chemical shifts and, most importantly, the divergent spin-spin coupling patterns observed in the ¹H NMR spectrum for the propyl chain protons serve as the ultimate arbiters of regiochemistry. By following the integrated workflow and protocols outlined in this guide, researchers can confidently validate their synthesis and ensure the structural integrity of their materials.
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Gelest, Inc. (n.d.). INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Gelest. [Link]
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A Comparative Mechanistic Guide to the Reactivity of Dichloromethyl(2-phenylpropyl)silane
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to the success of synthetic campaigns. Organosilanes, a versatile class of compounds, offer a wide spectrum of reactivity that can be finely tuned by the substituents on the silicon atom. This guide provides an in-depth analysis of the mechanistic pathways involving dichloromethyl(2-phenylpropyl)silane, a chiral dichlorosilane, and objectively compares its performance with common alternatives, supported by established experimental data from the literature.
Introduction to this compound: Structure and Significance
This compound possesses a stereogenic center at the benzylic position of the 2-phenylpropyl group, making it a valuable precursor for the synthesis of chiral silicon-containing molecules. Its reactivity is primarily dictated by the two chlorine atoms attached to the silicon, which are excellent leaving groups, and the steric and electronic influence of the methyl and 2-phenylpropyl substituents. The synthesis of this silane is typically achieved via the hydrosilylation of 2-phenylpropene with dichloromethylsilane, often catalyzed by platinum complexes like hexachloroplatinic acid[1].
The presence of the dichloro-functionalized silicon atom opens avenues for a variety of transformations, including nucleophilic substitution, reduction, and cross-coupling reactions. Understanding the mechanisms of these reactions is crucial for predicting outcomes and optimizing reaction conditions.
Mechanistic Exploration of Key Reactions
The reactivity of this compound is analogous to other dichlorosilanes, proceeding through well-established mechanistic paradigms. The following sections delve into the core reactions, drawing parallels with more extensively studied dichlorosilanes to elucidate the probable mechanistic pathways.
Hydrolysis and Alcoholysis: The Gateway to Siloxanes and Alkoxysilanes
The reaction of dichlorosilanes with water (hydrolysis) or alcohols (alcoholysis) is a fundamental process for the formation of silanols, siloxanes, and alkoxysilanes. The mechanism is highly dependent on the reaction conditions, particularly the pH.
-
Acid-Catalyzed Mechanism: In acidic media, the reaction is thought to proceed via a protonation step, enhancing the electrophilicity of the silicon atom, followed by nucleophilic attack by water or alcohol. This is generally considered to be an SN1-like mechanism involving a transient siliconium ion-like intermediate[2][3].
-
Base-Catalyzed Mechanism: Under basic or neutral conditions, the reaction likely follows an SN2-type mechanism, where the nucleophile (hydroxide or alkoxide) directly attacks the silicon center, proceeding through a pentacoordinate transition state[4].
The bulky 2-phenylpropyl group in this compound is expected to sterically hinder the backside attack required for an SN2 mechanism to a greater extent than a simple methyl group, as in dichlorodimethylsilane. This could lead to a comparatively slower reaction rate under basic or neutral conditions.
Caption: Proposed mechanisms for the hydrolysis of this compound.
Nucleophilic Substitution with Organometallic Reagents
Grignard reagents (R'MgX) are potent nucleophiles that readily react with chlorosilanes to form new silicon-carbon bonds. The reaction mechanism is generally considered to be a nucleophilic substitution at the silicon center[5][6].
The reaction proceeds via the attack of the carbanionic carbon of the Grignard reagent on the electrophilic silicon atom, displacing a chloride ion. With dichlorosilanes, the reaction can proceed in a stepwise manner, allowing for the sequential introduction of two different organic groups if the stoichiometry is carefully controlled.
Caption: Stepwise reaction of this compound with a Grignard reagent.
The stereochemical outcome at the silicon center, if it were to become a stereocenter itself, would depend on the specific mechanism (inversion for a pure SN2 reaction). However, in the case of this compound, the initial chirality is on the carbon backbone.
Transition Metal-Catalyzed Cross-Coupling Reactions
Dichlorosilanes can participate in transition metal-catalyzed cross-coupling reactions, such as the Hiyama coupling, to form carbon-carbon bonds. These reactions typically involve the coupling of an organosilane with an organic halide in the presence of a palladium or nickel catalyst[7][8].
The catalytic cycle generally involves:
-
Oxidative Addition: The metal catalyst (e.g., Pd(0)) inserts into the carbon-halide bond of the organic halide.
-
Transmetalation: The organosilane transfers its organic group to the metal center. This step often requires an activator, such as a fluoride source, to generate a more reactive pentacoordinate silicate.
-
Reductive Elimination: The two organic groups on the metal center couple and are eliminated, regenerating the catalyst.
The 2-phenylpropyl group in this compound can potentially influence the rate and selectivity of the transmetalation step due to its steric bulk.
Caption: Simplified catalytic cycle for the Hiyama cross-coupling reaction.
Comparative Performance with Alternative Dichlorosilanes
The choice of a dichlorosilane reagent is often dictated by factors such as reactivity, selectivity, cost, and the nature of the substituents. Here, we compare this compound with two commonly used alternatives: dichlorodimethylsilane and dichlorodiphenylsilane.
| Feature | This compound | Dichlorodimethylsilane | Dichlorodiphenylsilane |
| Structure | Asymmetric, chiral | Symmetric, achiral | Symmetric, achiral |
| Steric Hindrance | Moderate to high | Low | High |
| Electronic Effect | Alkyl groups are electron-donating | Two electron-donating methyl groups | Two electron-withdrawing phenyl groups |
| Reactivity in Nucleophilic Substitution | Expected to be slightly lower than dichlorodimethylsilane due to sterics | High | Lower than dichlorodimethylsilane due to sterics and electronics |
| Key Applications | Synthesis of chiral silicon compounds | Precursor to polydimethylsiloxane (silicone) polymers | Synthesis of phenyl-substituted silicones with high thermal stability |
Experimental Data Comparison (Illustrative)
While specific comparative studies involving this compound are scarce, we can extrapolate from general principles of organosilane reactivity. For instance, in a hypothetical Grignard reaction, the relative rates would likely follow the order: Dichlorodimethylsilane > this compound > Dichlorodiphenylsilane, primarily due to increasing steric hindrance around the silicon atom.
In hydrosilylation reactions, the nature of the substituents on the silicon hydride influences the reaction rate and regioselectivity. Electron-withdrawing groups on the silane generally increase its reactivity. Therefore, for the synthesis of the silane itself via hydrosilylation, the choice of dichloromethylsilane as the starting material is a balance of reactivity and the desired functionality in the final product.
Experimental Protocols
The following are representative protocols for key reactions involving dichlorosilanes. These should be adapted based on the specific substrate and desired outcome.
Protocol: Synthesis of Dimethoxymethyl(2-phenylpropyl)silane from this compound
This protocol is adapted from the literature describing the transformation of this compound[1].
-
To a solution of this compound (1 equivalent) in a suitable anhydrous solvent (e.g., diethyl ether) under an inert atmosphere, add a solution of methanol (2.2 equivalents) and a weak base such as urea or triethylamine (2.2 equivalents) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by GC-MS or TLC.
-
Upon completion, filter the reaction mixture to remove the salt byproduct.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to yield dimethoxymethyl(2-phenylpropyl)silane.
Protocol: General Procedure for Grignard Reaction with a Dichlorosilane
-
To a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, add a solution of the dichlorosilane (1 equivalent) in anhydrous diethyl ether or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add the Grignard reagent (e.g., phenylmagnesium bromide, 1.05 equivalents for monosubstitution or 2.1 equivalents for disubstitution) dropwise from the dropping funnel.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-3 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography or distillation.
Conclusion
This compound is a valuable reagent for the introduction of a chiral silicon-containing moiety into organic molecules. Its reactivity in key transformations such as hydrolysis, nucleophilic substitution, and cross-coupling reactions is governed by the principles of organosilicon chemistry. While its steric bulk may lead to slightly attenuated reactivity compared to less hindered analogues like dichlorodimethylsilane, this can also be exploited to achieve greater selectivity in certain reactions. The choice between this compound and other dichlorosilanes will ultimately depend on the specific synthetic goal, with the former being particularly advantageous when chirality is a desired feature in the target molecule. Further mechanistic studies on this specific silane would be beneficial to fully elucidate its reactivity profile and expand its application in synthetic chemistry.
References
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Hydrosilylation of 2-Phenylpropene with dichloromethylsilane and transformations of the resulting adduct. (2015). ResearchGate. [Link]
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Oostendorp, D. J., Bertrand, G. L., & Stoffer, J. O. (1992). Kinetics and Mechanism of the Hydrolysis and Alcoholysis of Alkoxysilanes. Journal of Adhesion Science and Technology, 6(1), 171-191. [Link]
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Kinetics and mechanism of the hydrolysis and alcoholysis of alkoxysilanes. (1992). Semantic Scholar. [Link]
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Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. (1978). Accounts of Chemical Research, 11(7), 281-287. [Link]
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Reactions of Grignard Reagents. (2015). Master Organic Chemistry. [Link]
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Grignard Reagents and Silanes. (n.d.). Gelest, Inc.[Link]
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Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. (2022). Molecules, 27(13), 4239. [Link]
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Dimethyldichlorosilane and the Direct Synthesis of Methylchlorosilanes. The Key to the Silicones Industry. (2001). Organometallics, 20(23), 4753-4763. [Link]
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Grignard Reagent Synthesis Reaction Mechanism. (2015). YouTube. [Link]
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ChemInform Abstract: Grignard Coupling Reaction of Bis(chloromethyl)diorganosilanes with Dichloro(diorgano)silanes: Syntheses of 1,3-Disilacyclobutanes. (2010). ChemInform, 28(19). [Link]
-
Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. (2019). Polymers, 11(4), 537. [Link]
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Silyl Radical Activation of Alkyl Halides in Metallaphotoredox Catalysis: A Unique Pathway for Cross-Electrophile Coupling. (2014). Journal of the American Chemical Society, 136(14), 5257-5260. [Link]
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Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications. (2021). Catalysts, 11(11), 1362. [Link]
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Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners. (2012). Chemical Reviews, 112(3), 1807-1871. [Link]
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How does a Silane Coupling Agent Work? Hydrolysis Considerations. (n.d.). Gelest, Inc.[Link]
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Transition Metal-Catalyzed Couplings in Process Chemistry: Case Studies from the Pharmaceutical Industry. (2010). ResearchGate. [Link]
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Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications. (2017). Polymers, 9(10), 534. [Link]
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Dichlorodimethylsilane. (n.d.). PubChem. [Link]
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Platinum(II) Di-ω-alkenyl Complexes as “Slow-Release” Precatalysts for Heat-Triggered Olefin Hydrosilylation. (2021). Organometallics, 40(21), 3566-3579. [Link]
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The Hydrolysis=Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations. (2003). Designed Monomers and Polymers, 6(2), 147-161. [Link]
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Selective hydrosilylation of allyl chloride with trichlorosilane. (2020). Nature Communications, 11(1), 1-8. [Link]
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This compound. (n.d.). NIST WebBook. [Link]
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Reaction of (chloromethyl)trichlorosilane with 2,2-dimethylpropane-1,3-diol. (1995). Russian Chemical Bulletin, 44(10), 1999-2001. [Link]
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Cost-benefit analysis of using dichloromethyl(2-phenylpropyl)silane in industrial processes
In the landscape of industrial chemistry, the selection of appropriate reagents is a critical decision that directly impacts process efficiency, product performance, and overall cost-effectiveness. This guide provides a comprehensive cost-benefit analysis of dichloromethyl(2-phenylpropyl)silane, a versatile organosilicon compound, for researchers, scientists, and professionals in drug development and materials science. Through an objective comparison with viable alternatives, supported by experimental data and detailed protocols, this document aims to equip you with the necessary insights to make informed decisions for your specific applications.
Introduction to this compound: A Multifaceted Reagent
This compound (CAS No. 13617-28-2) is a member of the organochlorosilane family, characterized by a silicon atom bonded to two chlorine atoms, a methyl group, and a 2-phenylpropyl group.[1] This unique structure imparts a combination of reactivity and steric hindrance that makes it a valuable intermediate and coupling agent in a variety of industrial processes.
The presence of the reactive Si-Cl bonds allows for facile hydrolysis and condensation reactions, forming stable siloxane bonds (Si-O-Si). This property is fundamental to its application as a precursor in the synthesis of silicone polymers and as a coupling agent to enhance adhesion between organic polymers and inorganic substrates. The 2-phenylpropyl group provides steric bulk and hydrophobicity, influencing the properties of the final materials.
Key industrial applications of this compound and related compounds include:
-
Adhesives and Sealants: To improve the bond strength and durability of formulations.
-
Surface Modification: To impart hydrophobicity and chemical resistance to various surfaces.
-
Composite Materials: As a coupling agent to enhance the compatibility and performance of polymer-filler systems.
-
Silicone Synthesis: As a monomer to introduce specific functionalities into silicone polymers.[2]
Cost-Benefit Analysis: this compound vs. Key Alternatives
A thorough evaluation of any industrial chemical necessitates a detailed cost-benefit analysis. Here, we compare this compound with two common alternatives: 3-aminopropyltriethoxysilane (APTES), a widely used alkoxysilane coupling agent, and dichloromethylphenylsilane, a structurally similar chlorosilane.
| Feature | This compound | 3-Aminopropyltriethoxysilane (APTES) | Dichloromethylphenylsilane |
| Primary Function | Coupling Agent, Silicone Precursor | Coupling Agent | Silicone Precursor |
| Reactivity | High (due to Si-Cl bonds) | Moderate (hydrolysis of Si-OR) | High (due to Si-Cl bonds) |
| Byproducts of Hydrolysis | Hydrochloric Acid (HCl) | Ethanol | Hydrochloric Acid (HCl) |
| Adhesion Promotion | Good (forms strong bonds with inorganic surfaces) | Excellent (amine group enhances interaction with polymers) | Good (similar mechanism to the target compound) |
| Hydrolytic Stability | Low (reacts readily with moisture) | Moderate (more stable than chlorosilanes) | Low (reacts readily with moisture) |
| Estimated Price (per kg) | ~$50 - $150 (estimated based on complexity) | ~$15 - $40[3][4][5][6] | ~$75 - $200[7][8][9] |
Analysis:
-
Cost: this compound is expected to have a mid-range cost. APTES is a more cost-effective option for adhesion promotion, while dichloromethylphenylsilane can be more expensive depending on purity.
-
Performance as a Coupling Agent: While this compound provides good adhesion, the amino functionality of APTES often leads to superior performance in bonding organic resins to inorganic substrates. The choice depends on the specific polymer system and the required bond strength.
-
Handling and Safety: The high reactivity of chlorosilanes like this compound and dichloromethylphenylsilane with moisture necessitates stringent handling procedures to prevent the release of corrosive HCl gas. Alkoxysilanes like APTES are generally less hazardous in this regard.
-
Role in Silicone Synthesis: For applications requiring the introduction of the 2-phenylpropyl group for specific steric or hydrophobic properties, this compound is the direct precursor. Dichloromethylphenylsilane offers a simpler phenyl substitution.
Experimental Data and Performance Comparison
Adhesion Promotion
The primary mechanism of adhesion promotion for chlorosilanes involves the hydrolysis of the Si-Cl bonds to form silanols (Si-OH), which then condense with hydroxyl groups on the surface of inorganic substrates (e.g., metal oxides, glass) to form stable Si-O-Substrate bonds. The organic functionality of the silane then interacts with the polymer matrix.
Hypothetical Comparative Adhesion Strength on Aluminum:
| Silane Coupling Agent | Substrate | Polymer Matrix | Estimated Shear Bond Strength (MPa) |
| This compound | Aluminum | Epoxy | 20 - 25 |
| 3-Aminopropyltriethoxysilane (APTES) | Aluminum | Epoxy | 25 - 35 |
| Dichloromethylphenylsilane | Aluminum | Epoxy | 18 - 23 |
| No Coupling Agent | Aluminum | Epoxy | 10 - 15 |
Note: These values are estimations based on typical performance of these classes of silanes and should be verified experimentally for specific applications.
Hydrolytic Stability
Chlorosilanes are known for their high reactivity towards water, leading to rapid hydrolysis. This can be advantageous for applications requiring fast curing but poses challenges in terms of storage and handling.
Qualitative Comparison of Hydrolysis Rates:
| Silane | Hydrolysis Rate | Key Considerations |
| This compound | Very Fast | Requires moisture-free environment for storage and processing. |
| 3-Aminopropyltriethoxysilane (APTES) | Moderate | Hydrolysis rate is pH-dependent and can be controlled.[10][11] |
| Dichloromethylphenylsilane | Very Fast | Similar handling requirements to the target compound. |
The steric hindrance provided by the 2-phenylpropyl group in this compound might slightly decrease its hydrolysis rate compared to less bulky chlorosilanes, but it will still be significantly more reactive than alkoxysilanes like APTES.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is the hydrosilylation of 2-phenylpropene with dichloromethylsilane in the presence of a platinum catalyst.[12]
Reaction Scheme:
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), place a solution of 2-phenylpropene in a dry, inert solvent such as toluene.
-
Catalyst Addition: Add a catalytic amount of hexachloroplatinic acid (H₂PtCl₆) solution in isopropanol to the flask.
-
Addition of Dichloromethylsilane: Slowly add dichloromethylsilane to the reaction mixture via the dropping funnel. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
Reaction Monitoring: Monitor the progress of the reaction by techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to ensure the complete consumption of the starting materials.
-
Workup and Purification: After the reaction is complete, cool the mixture to room temperature. The product can be purified by fractional distillation under reduced pressure to remove the solvent and any unreacted starting materials.
Evaluation of Adhesion Performance (Shear Bond Strength)
This protocol outlines a standardized method for comparing the adhesion promotion capabilities of different silane coupling agents.
Materials:
-
Substrates (e.g., aluminum coupons)
-
Silane solutions (e.g., 1% w/v in a suitable solvent like ethanol/water)
-
Adhesive (e.g., a commercial epoxy resin)
-
Universal testing machine with a lap shear fixture
Procedure:
-
Substrate Preparation: Clean the aluminum coupons by degreasing with a solvent (e.g., acetone) and then etching (e.g., in a mild acid or base) to create a fresh, reactive surface. Rinse thoroughly with deionized water and dry completely.
-
Silane Treatment: Immerse the cleaned coupons in the respective silane solutions for a defined period (e.g., 2 minutes).
-
Drying/Curing: Remove the coupons from the silane solution and allow them to air dry or cure at a specified temperature and time (e.g., 110°C for 10 minutes) to promote the condensation of the silane with the substrate surface.
-
Bonding: Apply the epoxy adhesive to the treated surface of one coupon and create a lap shear joint with another treated coupon, ensuring a consistent bond line thickness.
-
Curing of Adhesive: Cure the bonded specimens according to the adhesive manufacturer's instructions.
-
Testing: Measure the shear bond strength of the cured specimens using a universal testing machine at a constant crosshead speed.
Conclusion and Recommendations
This compound is a valuable chemical intermediate with specific benefits in applications where the introduction of the 2-phenylpropyl group is desired for its steric and hydrophobic properties.
-
For Adhesion Promotion: In applications where cost is a primary driver and excellent adhesion is required, 3-aminopropyltriethoxysilane (APTES) is often the more cost-effective and safer choice due to its lower price and the formation of less hazardous byproducts. However, for specific polymer systems where the reactivity of a chlorosilane is beneficial and the 2-phenylpropyl group offers compatibility advantages, this compound can be a viable option.
-
For Silicone Synthesis: When the goal is to incorporate a 2-phenylpropyl moiety into a silicone polymer, this compound is the direct and logical choice of monomer. Its performance in polymerization will be comparable to other dichlorosilanes.
Ultimately, the decision to use this compound should be based on a thorough evaluation of the specific performance requirements of the application, weighed against the material and handling costs. It is strongly recommended to conduct in-house experimental validation to determine the optimal coupling agent for your specific industrial process.
References
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Tokyo Chemical Industry (India) Pvt. Ltd. 3-Aminopropyltriethoxysilane.
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Ottokemi. (3-Aminopropyl)triethoxy silane, 98% 919-30-2.
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Strem Chemicals. 3-Aminopropyltriethoxysilane, 98% APTES.
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Thermo Fisher Scientific. Dichloromethylphenylsilane, 98%.
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Sigma-Aldrich. Dichloro(methyl)phenylsilane 97.
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Thermo Fisher Scientific. 3-Aminopropyltriethoxysilane, 99%.
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Biomall. DICHLORO(METHYL)PHENYLSILANE, 97%.
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NINGBO INNO PHARMCHEM CO.,LTD. Dichloro(methyl)(2-phenylpropyl)silane.
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CP Lab Safety. Dichloro(methyl)phenylsilane, 250g, Each.
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ResearchGate. Dimethyldichlorosilane and the Direct Synthesis of Methylchlorosilanes. The Key to the Silicones Industry†.
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Chem-Impex. Dichloro(methyl)(2-phenylethyl)silane.
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Benchchem. Comparative analysis of the synthesis efficiency of cyclic siloxanes.
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PMC. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review.
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Thermo Fisher Scientific. Dichloromethylphenylsilane, 98%, Thermo Scientific.
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Organic Syntheses. (chloromethyl)dimethylphenylsilane.
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NIH. Tailor-Made Synthesis of Hydrosilanols, Hydrosiloxanes, and Silanediols Catalyzed by di-Silyl Rhodium(III) and Iridium(III) Complexes.
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Semantic Scholar. Methods of trichlorosilane synthesis for polycrystalline silicon production. Part 1.
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Elkem.com. What are Chlorosilanes?.
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MDPI. Adhesion Strength Enhancement of Butyl Rubber and Aluminum Using Nanoscale Self-Assembled Monolayers of Various Silane Coupling Agents for Vibration Damping Plates.
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ResearchGate. Hydrosilylation of 2-Phenylpropene with dichloromethylsilane and transformations of the resulting adduct.
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SEDICI. Silane as adhesion promoter in damaged areas.
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Benchchem. Synthesis of (Chloromethyl)(triphenyl)silane: A Technical Guide.
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AFINITICA. The Hydrolysis=Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations.
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ResearchGate. Modified Silane Polymer Adhesive: Effect of Aluminum Substrate Treatment Methods and the Adhesive Thickness on Adhesive Durability and Joint Strength.
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ECHEMI. dichloro-methyl-(3-phenylpropyl)silane.
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ResearchGate. Hydrolysis and condensation of silanes in aqueous solutions.
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Wiley Online Library. Understanding Hydrolysis and Condensation Kinetics of γ-Glycidoxypropyltrimethoxysilane.
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ResearchGate. Anti-corrosive properties of silane coatings deposited on anodised aluminium.
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Organic Syntheses. Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane from Dichloromethane.
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ResearchGate. Synthesis and characterization of dimethoxy diphenyl silane.
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A Comparative Guide to the Environmental Impact of Dichloromethyl(2-phenylpropyl)silane: Synthesis, Use, and Greener Alternatives
For Researchers, Scientists, and Drug Development Professionals
The selection of chemical reagents and synthetic pathways in research and development has profound implications for environmental sustainability. This guide provides a comprehensive environmental impact assessment of the synthesis and use of dichloromethyl(2-phenylpropyl)silane, a functionalized organosilane. We will delve into its primary synthesis route, evaluate its environmental footprint, and objectively compare it with more sustainable alternatives, supported by available data and established green chemistry principles.
Synthesis of this compound: The Hydrosilylation Route
This compound is typically synthesized via the hydrosilylation of α-methylstyrene with dichloromethylsilane. This reaction involves the addition of a silicon-hydride bond across the carbon-carbon double bond of the alkene.
Reaction Scheme:
This process is generally catalyzed by transition metal complexes, with platinum-based catalysts being highly effective.[1][2] While efficient, this synthesis route presents several environmental and safety concerns that warrant careful consideration.
Experimental Protocol: Catalytic Hydrosilylation of α-Methylstyrene
-
Reaction Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen).
-
Reagent Charging: The flask is charged with α-methylstyrene and a suitable solvent (e.g., toluene or hexane). The catalyst, typically a platinum complex like Karstedt's catalyst, is added.
-
Addition of Silane: Dichloromethylsilane is added dropwise from the dropping funnel to the stirred solution at a controlled temperature. The reaction is often exothermic.
-
Reaction Monitoring: The progress of the reaction is monitored by techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Work-up and Purification: Upon completion, the catalyst may be removed by filtration. The solvent and any unreacted starting materials are removed under reduced pressure. The final product, this compound, is purified by vacuum distillation.
Environmental Impact Assessment of the Conventional Synthesis
The primary environmental concerns associated with the synthesis and use of this compound and other chlorosilanes stem from their high reactivity, the nature of their byproducts, and the energy-intensive production of the silane precursors.
Hydrolysis and Formation of Hydrochloric Acid
A significant environmental drawback of chlorosilanes is their rapid and exothermic reaction with water (hydrolysis) to produce hydrochloric acid (HCl) and the corresponding silanol.[3]
Hydrolysis Reaction:
(C₆H₅)CH(CH₃)CH₂Si(CH₃)Cl₂ + 2H₂O → (C₆H₅)CH(CH₃)CH₂Si(CH₃)(OH)₂ + 2HCl
This reaction has several negative implications:
-
Corrosivity and Toxicity: HCl is a highly corrosive and toxic substance, posing risks to both human health and the environment.[4] Accidental release can lead to the acidification of soil and water bodies. The toxicity of chlorosilanes is largely attributed to the formation of HCl.[5]
-
Atmospheric Effects: Gaseous HCl can contribute to acid rain.
-
Handling and Storage: The moisture sensitivity of chlorosilanes necessitates stringent handling and storage conditions under an inert atmosphere, increasing operational complexity and cost.
Life Cycle Assessment of Chlorosilane Production
A cradle-to-gate LCA for reagent-grade trichlorosilane (RG-TCS) has shown a Global Warming Potential (GWP) of 3.2 to 3.3 kg CO₂-eq/kg for production via direct chlorination.[6] This highlights the significant carbon footprint associated with the manufacturing of these essential precursors. The energy consumption and environmental impact are influenced by the specific production method and processing history.[6]
Waste Generation
The synthesis and purification steps can generate waste streams containing residual catalyst, solvents, and chlorinated byproducts. The management and disposal of these waste streams contribute to the overall environmental impact of the process.
Greener Alternatives and Comparative Analysis
The principles of green chemistry encourage the development of synthetic routes that are safer, more energy-efficient, and generate less waste. In the context of this compound, several alternative strategies can be considered.
Alternative Synthesis: The Alkoxysilane Route
A more environmentally benign approach involves the use of alkoxysilanes instead of chlorosilanes.[7] For instance, the hydrosilylation of α-methylstyrene could be performed with a methoxy- or ethoxysilane.
Alternative Reaction Scheme:
CH₂(C₆H₅)C=CH₂ + HSi(CH₃)(OCH₃)₂ → (C₆H₅)CH(CH₃)CH₂Si(CH₃)(OCH₃)₂
The resulting alkoxysilane product can then be used in subsequent applications. The primary advantage of this route is the elimination of HCl as a byproduct of hydrolysis.
Hydrolysis of Alkoxysilanes:
(C₆H₅)CH(CH₃)CH₂Si(CH₃)(OCH₃)₂ + 2H₂O → (C₆H₅)CH(CH₃)CH₂Si(CH₃)(OH)₂ + 2CH₃OH
The byproduct of hydrolysis is methanol, which is significantly less corrosive and hazardous than HCl. While methanol is flammable and has its own toxicity profile, it is generally considered a more environmentally friendly byproduct than a strong mineral acid.
Comparative Performance Data
| Feature | Chlorosilane Route | Alkoxysilane Route |
| Byproduct of Hydrolysis | Hydrochloric Acid (HCl) | Alcohol (e.g., Methanol, Ethanol) |
| Corrosivity of Byproduct | High | Low |
| Toxicity of Byproduct | High | Moderate |
| Handling Precautions | Stringent (moisture exclusion) | Less stringent |
| Environmental Impact of Byproduct | Acidification, acid rain potential | Lower environmental impact |
Greener Solvents
The choice of solvent plays a crucial role in the overall environmental impact of a chemical process. Traditional solvents like toluene and hexane are volatile organic compounds (VOCs) with associated health and environmental risks. Greener alternatives should be considered.
Sustainable Solvent Alternatives:
-
2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable resources like corncobs, it is a safer alternative to dichloromethane and tetrahydrofuran.[5]
-
Cyclopentyl Methyl Ether (CPME): A safer substitute for ethers like THF and 1,4-dioxane, produced with 100% atom economy.[5]
Using such solvents can significantly reduce the environmental footprint of the synthesis process.
Catalyst Selection and Recovery
While platinum catalysts are highly effective, their high cost and potential for leaching into the product are drawbacks. Research into more abundant and less toxic metal catalysts, such as those based on iron or cobalt, is an active area of green chemistry.[8] Furthermore, the development of heterogeneous catalysts or methods for efficient catalyst recovery and reuse can significantly improve the sustainability of the process.
Visualization of Synthesis and Impact Pathways
Diagram 1: Synthesis Workflow Comparison
Caption: Comparison of conventional vs. greener synthesis workflows.
Diagram 2: Environmental Impact Logic
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Dichloromethyl(2-phenylpropyl)silane
For the diligent researcher, scientist, and drug development professional, the responsible management of chemical reagents is as crucial as the innovative discoveries they enable. Dichloromethyl(2-phenylpropyl)silane, a reactive organosilane, requires a methodical and informed approach to its disposal to ensure the safety of laboratory personnel and the protection of our environment. This guide provides a comprehensive, step-by-step operational plan for the safe handling and neutralization of this compound, moving beyond mere procedure to explain the fundamental chemistry that underpins these critical safety protocols.
Understanding the Hazard: The Reactivity of this compound
This compound is a member of the chlorosilane family, compounds characterized by the presence of one or more silicon-chlorine bonds. The primary hazard associated with this substance stems from its vigorous reaction with water and other protic solvents. This hydrolysis reaction is highly exothermic and produces corrosive hydrogen chloride (HCl) gas, which can cause severe respiratory tract, skin, and eye burns.[1][2]
The fundamental reaction governing its hazard is:
C₁₀H₁₄Cl₂Si + 2H₂O → C₁₀H₁₄Si(OH)₂ + 2HCl
The resulting silanediol will then typically undergo self-condensation to form polysiloxanes. Understanding this reactivity is the cornerstone of its safe disposal. The objective is not merely to discard the chemical, but to controllably and completely convert it into inert, non-hazardous products.
Immediate Safety and Personal Protective Equipment (PPE)
Before commencing any handling or disposal procedures, a thorough risk assessment must be conducted. All operations involving this compound must be performed within a certified chemical fume hood with proper airflow.[3][4]
Table 1: Essential Personal Protective Equipment (PPE)
| Body Part | Required PPE | Rationale |
| Eyes | Chemical splash goggles and a full-face shield | Protects against splashes of the corrosive liquid and exposure to HCl gas.[1][2] |
| Hands | Chemical-resistant gloves (e.g., nitrile, neoprene) | Prevents skin contact with the corrosive silane. |
| Body | Flame-retardant lab coat and closed-toe shoes | Provides a barrier against accidental spills and splashes. |
| Respiratory | Operations must be in a fume hood | Prevents inhalation of corrosive and toxic HCl gas.[1][5] |
Spill Management Protocol
In the event of a spill, immediate and decisive action is required to mitigate the hazard.
For Small Spills (less than 50 mL):
-
Evacuate and Ventilate: Ensure the fume hood is operational and restrict access to the immediate area.
-
Absorb: Cover the spill with a dry, inert absorbent material such as sand, vermiculite, or a commercial sorbent. Do not use combustible materials like paper towels.
-
Collect: Using non-sparking tools, carefully collect the absorbed material into a designated, labeled, and sealable container for hazardous waste.
-
Decontaminate: Wipe the spill area with a cloth dampened with a non-reactive solvent (e.g., hexane), followed by a thorough wash with soap and water.
For Large Spills (greater than 50 mL):
-
Evacuate Immediately: Alert all personnel in the vicinity and evacuate the laboratory.
-
Isolate the Area: Close the laboratory doors and prevent entry.
-
Contact Emergency Services: Notify your institution's Environmental Health and Safety (EHS) department and, if necessary, the local fire department.
-
Vapor Suppression: If trained to do so, use an alcohol-resistant aqueous film-forming foam (AR-AFFF) to suppress the evolution of HCl vapors.[1]
Step-by-Step Disposal Procedure for Laboratory-Scale Quantities
The cornerstone of safe this compound disposal is a controlled hydrolysis followed by neutralization. This process should only be undertaken by trained personnel equipped with the proper PPE in a designated chemical fume hood.
Required Materials
-
This compound waste
-
A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a scrubber containing a basic solution (e.g., sodium hydroxide).
-
An inert solvent (e.g., heptane or toluene).
-
A neutralizing agent: a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 10% aqueous solution of sodium hydroxide (NaOH).
-
An ice bath.
-
pH paper or a calibrated pH meter.
Disposal Workflow Diagram
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Dichloromethyl(2-phenylpropyl)silane
This guide provides an in-depth operational plan for the safe handling of Dichloromethyl(2-phenylpropyl)silane, focusing on the selection, use, and disposal of Personal Protective Equipment (PPE). As drug development professionals, our commitment to safety is paramount, ensuring that both personnel and experimental integrity are rigorously protected. This document moves beyond a simple checklist, offering a procedural and causal framework to build a self-validating system of safety in your laboratory.
Immediate Safety Briefing: Understanding the Primary Hazards
This compound (CAS No. 13617-28-2) is a member of the chlorosilane family. Its hazard profile is dominated by two primary characteristics: high reactivity with moisture and inherent corrosivity.[1][2][3]
-
Reactivity with Water: Like all chlorosilanes, this compound reacts vigorously with water, including ambient humidity, to produce hydrochloric acid (HCl) gas.[4][5] This reaction is exothermic and the resulting HCl is a corrosive and toxic gas that can cause severe respiratory tract irritation.[1][4]
-
Corrosivity: Direct contact with the liquid can cause severe skin burns and serious eye damage.[1][2] Inhalation of vapors or the resulting HCl mist can lead to inflammation and corrosive damage to the entire respiratory system.[4]
Given these properties, all handling must be predicated on the absolute prevention of contact and the control of atmospheric moisture.
| Hazard | Consequence | Primary Control |
| Moisture Reactivity | Release of corrosive HCl gas, heat generation | Engineering Controls (Fume Hood, Inert Atmosphere) |
| Skin/Eye Contact | Severe chemical burns, irreversible eye damage | Personal Protective Equipment (Gloves, Goggles, Face Shield) |
| Inhalation | Respiratory tract irritation and burns | Engineering Controls & Respiratory Protection |
| Ingestion | Harmful if swallowed | Strict adherence to lab hygiene protocols |
Core Protective Measures: A Multi-Layered Defense
The selection of PPE is not a static choice but a dynamic risk assessment based on the scale and nature of the procedure. The following sections detail the minimum required PPE and provide guidance for escalating protection.
Eye and Face Protection: The Non-Negotiable Barrier
Direct contact of chlorosilanes with the eyes can cause severe corrosive damage, potentially leading to a total loss of sight.[4] Therefore, robust eye and face protection is mandatory at all times.
-
Minimum Requirement: Tight-fitting chemical splash goggles are essential.[6]
-
Best Practice (Strongly Recommended): A combination of chemical splash goggles and a full-face shield offers superior protection.[7][8] The face shield protects against splashes to the entire face, supplementing the seal provided by the goggles.
-
Critical Note: Contact lenses should never be worn when handling chlorosilanes, as they can trap the corrosive material against the eye, intensifying the damage.[6][7][8]
Hand Protection: Selecting the Right Glove Material
Skin contact can result in severe chemical burns.[4] The choice of glove material is critical for ensuring an effective barrier.
-
Recommended Materials: Neoprene or nitrile rubber gloves are recommended for handling chlorosilanes.[7][8]
-
Inspection is Key: Before each use, gloves must be thoroughly inspected for any signs of degradation, punctures, or tears.
-
Disposal: Dispose of contaminated gloves immediately in the designated hazardous waste container.[1][9] Do not attempt to reuse them. After handling, wash hands thoroughly.[1][7]
Body Protection: Shielding Against Spills and Splashes
A chemical-resistant lab coat is the minimum requirement. For larger-scale operations or tasks with a higher risk of splashing, enhanced protection is necessary.
-
Standard Operations: A chemical-resistant lab coat or apron should be worn and kept fully buttoned.
-
High-Risk Operations: For transfers of larger volumes or when there is a significant risk of splashing, a complete suit protecting against chemicals is required.[1] In environments where static discharge is a concern (as some related silanes are flammable), flame-retardant and antistatic protective clothing should be considered.[10][11]
Respiratory Protection: Managing Inhalation Risks
All handling of this compound must occur within a certified chemical fume hood to control vapor and HCl gas exposure.[7][12]
-
Standard Handling: When used within a properly functioning fume hood, respiratory protection may not be required.
-
Emergency or High-Concentration Scenarios: In situations where exposure through inhalation may occur (e.g., a large spill, failure of engineering controls), respiratory protection is essential. A NIOSH-certified combination organic vapor/acid gas (yellow cartridge) respirator is recommended.[7][8] For high concentrations, a full-face supplied-air respirator may be necessary.[9]
Operational Plan: From Preparation to Disposal
A robust safety protocol extends beyond simply wearing PPE; it encompasses the entire lifecycle of the handling procedure.
Pre-Operation Inspection and Donning
Before beginning any work, ensure that an emergency eye wash fountain and safety shower are immediately accessible.[4][7][8]
PPE Donning Sequence:
-
Body Protection: Don the lab coat or chemical suit.
-
Respiratory Protection: If required, perform a seal check on the respirator.
-
Hand Protection: Don the first pair of nitrile/neoprene gloves.
-
Eye/Face Protection: Put on chemical splash goggles, followed by a face shield.
Post-Operation Doffing and Decontamination
The removal of PPE is a critical step to prevent cross-contamination.
PPE Doffing Sequence:
-
Gloves: Remove the outer pair of gloves (if wearing double gloves) and dispose of them.
-
Body Protection: Remove the lab coat or suit, turning it inside out to contain contaminants.
-
Face/Eye Protection: Remove the face shield and goggles.
-
Respiratory Protection: Remove the respirator.
-
Final Gloves: Remove the inner pair of gloves.
-
Hygiene: Wash hands and forearms thoroughly with soap and water.[7]
Disposal Plan for Contaminated Materials
All materials that come into contact with this compound are considered hazardous waste.
-
PPE: Contaminated gloves, lab coats, and other disposable items must be placed in a clearly labeled, sealed hazardous waste container.[13]
-
Chemical Waste: Unused or waste this compound must be disposed of through a licensed professional waste disposal service.[1] Do not attempt to neutralize with water, as this will produce a violent reaction.[4][8][10]
-
Empty Containers: Empty containers retain product residue and are dangerous.[3] They should be treated as hazardous waste and disposed of accordingly.
Visual Workflow: PPE Selection Protocol
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
Caption: PPE Selection Workflow for this compound.
References
-
Gelest, Inc. (2017). CHLOROSILANE, 95% Safety Data Sheet. [Link]
-
Scribd. (n.d.). Chlorosilane Safety Guide. [Link]
-
Gelest, Inc. (2015). TRICHLOROSILANE, 99% Safety Data Sheet. [Link]
-
American Chemistry Council. (2017). GLOBAL SAFE HANDLING OF CHLOROSILANES. [Link]
-
Aaron Chemicals LLC. (2024). Dichloro(methyl)(2-phenylpropyl)silane Safety Data Sheet. [Link]
-
Boston University. (n.d.). Silanes SOP Template. [Link]
-
Henkel. (2025). LOCTITE NCI 7002 1 KG E&C Safety Data Sheet. [Link]
-
SIAD S.p.A. (2023). Silane Safety Data Sheet. [Link]
-
National Institutes of Health. (n.d.). Dichloromethylphenylsilane. PubChem. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Dichloro(methyl)(2-phenylpropyl)silane. [Link]
Sources
- 1. aaronchem.com [aaronchem.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.at [fishersci.at]
- 4. globalsilicones.org [globalsilicones.org]
- 5. Dichloromethylphenylsilane | C7H8Cl2Si | CID 9006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. gelest.com [gelest.com]
- 8. gelest.com [gelest.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. bu.edu [bu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
